molecular formula C8H10O2 B1589295 5-Methoxy-2-methylphenol CAS No. 20734-74-1

5-Methoxy-2-methylphenol

Cat. No.: B1589295
CAS No.: 20734-74-1
M. Wt: 138.16 g/mol
InChI Key: QXIOWYFFTWXSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methylphenol is an organic compound of interest in synthetic and industrial chemistry research. With the molecular formula C 8 H 10 O 2 and a molecular weight of approximately 138.16 g/mol , it serves as a versatile building block and intermediate in various chemical syntheses . Researchers utilize this compound in the development of more complex molecular structures, particularly in the fine chemical and pharmaceutical sectors. This product is presented with a high purity level of 97% and is typically supplied as a solid. Proper storage at 2-8°C is recommended to maintain its stability and integrity over time . Hazard and Safety Information: This compound is classified with the signal word "Warning." Potential hazards include causing skin irritation (H315), serious eye irritation (H319), and potentially respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use. This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIOWYFFTWXSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449507
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-74-1
Record name 5-Methoxy-2-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-methoxy-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-2-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF9UJ4G65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-2-methylphenol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 5-Methoxy-2-methylphenol (CAS No. 20734-74-1), a substituted phenolic compound with significant potential as a building block in pharmaceutical and chemical synthesis. This document details its chemical structure, physicochemical properties, reactivity profile, and a validated synthetic protocol. Emphasis is placed on distinguishing the compound from its common isomer and elucidating the chemical principles that govern its utility for researchers, scientists, and drug development professionals.

Compound Identification and Isomeric Distinction

This compound is an aromatic organic compound featuring a phenol ring substituted with both a methyl and a methoxy group. Accurate identification is paramount, as this compound is an isomer of the more frequently documented 2-Methoxy-5-methylphenol (CAS No. 1195-09-1), also known as isocreosol or 5-methylguaiacol.

  • Target Compound: this compound

  • Synonyms: 3-Methoxy-6-methylphenol, 2-Hydroxy-4-methoxytoluene[1]

  • CAS Number: 20734-74-1[1][2]

  • Molecular Formula: C₈H₁₀O₂[1][2]

  • InChIKey: QXIOWYFFTWXSHE-UHFFFAOYSA-N[1][2]

The distinct substitution pattern dictates the electronic and steric environment of the molecule, fundamentally influencing its reactivity and suitability for specific synthetic applications. Researchers must verify the CAS number to ensure they are utilizing the correct isomer for their experimental designs.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a benzene ring where the hydroxyl (-OH) group at position 1 and the methyl (-CH₃) group at position 2 define it as a derivative of o-cresol. The methoxy (-OCH₃) group is located at position 5. This arrangement has significant implications for its chemical behavior, particularly in reactions involving the aromatic ring.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[2]
CAS Number 20734-74-1ChemicalBook[1]
Molecular Weight 138.16 g/mol PubChem[2]
Molecular Formula C₈H₁₀O₂PubChem[2]
Appearance Off-white to yellow solid (<44°C)ChemicalBook[1]
Melting Point 44 °CChemicalBook[1]
Boiling Point 249-250 °CChemicalBook[1]
pKa (Predicted) 9.93 ± 0.10ChemicalBook[1]
SMILES CC1=C(C=C(C=C1)OC)OPubChem[2]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of its three functional groups: the phenolic hydroxyl, the methoxy ether, and the methyl group on the aromatic ring.

Acidity and Phenoxide Formation

Like other phenols, the hydroxyl group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form the corresponding phenoxide. This phenoxide is a potent nucleophile, enabling O-alkylation or O-acylation reactions.

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups due to resonance donation of electron density to the ring. The methyl group is a weaker activating, ortho, para-directing group via induction.

  • -OH group directs to: Positions 3 and 6

  • -OCH₃ group directs to: Positions 2 and 4

  • -CH₃ group directs to: Positions 3 and 5

The combined effect of these groups strongly activates the ring for electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions). The positions ortho to the powerful hydroxyl group (position 3) and ortho to the methoxy group (position 4) are the most likely sites of attack, with steric hindrance from the adjacent methyl group potentially influencing the regioselectivity.

Caption: Activating groups and their directing influence.
Ether Cleavage

The methoxy group can be cleaved to yield the corresponding catechol (3-methylbenzene-1,4-diol) under harsh conditions using strong acids like HBr or HI, or with Lewis acids such as BBr₃. This transformation is a common deprotection strategy in multi-step synthesis.

Synthesis Protocol

A reliable method for the preparation of this compound is the catalytic hydrogenation of 2-hydroxy-4-methoxybenzaldehyde. This reaction reduces the aldehyde functionality to a methyl group while preserving the phenol and ether moieties.

Experimental Workflow: Reduction of 2-hydroxy-4-methoxybenzaldehyde

G start Reactant Loading reaction Hydrogenation (60 psi H₂, overnight) start->reaction 1. 2-hydroxy-4-methoxybenzaldehyde 2. Pd/C (10%) 3. Ethanol / Acetic Acid filtration Filtration (through Celite pad) reaction->filtration concentration Solvent Evaporation (under reduced pressure) filtration->concentration Wash with Methanol purification Column Chromatography (Hexane:EtOAc 2:1) concentration->purification product This compound purification->product Yield: ~87%

Caption: Synthetic workflow for this compound.
Step-by-Step Methodology[1]

  • Reactor Charging: In a suitable pressure reactor, combine 2-hydroxy-4-methoxybenzaldehyde (1.0 eq), 10% Palladium on carbon (Pd/C, 0.1 eq), ethanol, and a small amount of acetic acid.

    • Causality: Acetic acid ensures an acidic environment which can facilitate the hydrogenolysis of the benzylic alcohol intermediate formed during the reduction.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen and stir the reaction mixture vigorously at room temperature.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

  • Work-up: After the reaction is complete (typically overnight), carefully vent the reactor. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Isolation: Wash the filter cake with methanol to ensure complete recovery of the product. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography using a hexane:ethyl acetate (2:1) solvent system to afford pure this compound.

    • ¹H NMR Data (300MHz, CDCl₃): δ 2.18 (s, 3H), 3.75 (s, 3H), 6.42 (m, 2H), 7.00 (d, 1H, J = 8.9Hz).[1]

Applications in Research and Drug Development

While direct, extensive literature on the biological applications of this compound is limited, its structure makes it a valuable intermediate in medicinal chemistry.

  • Scaffold for Synthesis: As a substituted phenol, it serves as a versatile starting material. The hydroxyl group provides a handle for introducing pharmacologically relevant moieties through ether or ester linkages. The highly activated ring allows for further functionalization to build molecular complexity.

  • Protein Degrader Building Blocks: Several chemical suppliers list this compound as a building block for protein degraders.[3] This suggests its use in the synthesis of ligands for E3 ubiquitin ligases or as part of the linker chemistry in Proteolysis-Targeting Chimeras (PROTACs), a rapidly growing field in drug discovery. The specific substitution pattern may be crucial for achieving the correct vector and orientation when designing these complex bifunctional molecules.

  • Analog Synthesis: The compound is an ideal precursor for creating libraries of related molecules for structure-activity relationship (SAR) studies. For example, the methoxy group can be demethylated to a second hydroxyl group, or the ring can be further substituted to probe interactions with a biological target.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

GHS Hazard Classification[2]
Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Recommended Laboratory Handling Protocol
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles when handling the compound.

  • Ventilation: Handle in a well-ventilated laboratory or inside a chemical fume hood to avoid inhalation of dust or vapors.

  • Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Methoxy-2-methylphenol via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Strategic Imperative: Retrosynthetic Analysis and Pathway Selection

The synthesis of complex molecules begins with a logical deconstruction. For 5-Methoxy-2-methylphenol, the target C-C bond for the Suzuki-Miyaura coupling is between the C2 methyl group and the aromatic ring. This leads to a primary retrosynthetic disconnection, as illustrated below.

G Target This compound Disconnect C(aryl)-C(methyl) bond Suzuki-Miyaura Disconnection Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide Aryl Halide Partner: 2-Bromo-5-methoxyphenol Precursors->ArylHalide BoronicPartner Methylating Agent: Methylboronic Acid or Trimethylboroxine Precursors->BoronicPartner

Caption: Retrosynthetic analysis for this compound.

This pathway is selected for its strategic advantages:

  • Reagent Availability: Methylboronic acid and its anhydride, trimethylboroxine, are commercially available and frequently used as methylating agents in Suzuki couplings.[2][3]

  • Feasibility of the Aryl Halide: The required precursor, 2-bromo-5-methoxyphenol, can be synthesized from commercially available 3-methoxyphenol. While direct bromination can lead to isomeric mixtures, a more controlled synthesis involves protecting the hydroxyl group, followed by bromination and deprotection to yield the desired isomer.[4]

  • Reaction Precedence: The Suzuki-Miyaura methylation of aryl halides is a well-established transformation, providing a wealth of literature data to inform our choice of reaction conditions.[2]

Core Components: A Mechanistic Rationale for Reagent Selection

The success of a Suzuki-Miyaura coupling is dictated by the synergistic interplay of its core components.[5] The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] Our selection of reagents is tailored to navigate this cycle efficiently for our specific, sterically demanding substrate.

The Coupling Partners: Aryl Halide and Boronic Acid
  • Aryl Halide (Electrophile): We select 2-bromo-5-methoxyphenol . Bromides offer a good balance of reactivity and stability, generally undergoing oxidative addition more readily than chlorides but being more cost-effective than iodides.[1][5] The ortho position of the bromine relative to the hydroxyl group, and meta to the methoxy group, introduces steric considerations that must be addressed by the catalyst system.

  • Methylating Agent (Nucleophile): Trimethylboroxine (TMB) is chosen as the methyl source. TMB is an anhydride of methylboronic acid and serves as a practical, stable, and efficient reagent for methylation.[2] It can be used directly and often provides excellent results in aqueous solvent systems.

The Catalyst System: Palladium Source and Ligand

The choice of catalyst is paramount, especially for sterically hindered substrates.[8][9]

  • Palladium Pre-catalyst: We will use Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) . This Pd(0) source is highly active and commonly used in conjunction with phosphine ligands.[5] It enters the catalytic cycle directly without needing an initial reduction step.

  • Ligand: We select 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) . SPhos is a bulky, electron-rich monophosphine ligand from the Buchwald biarylphosphine family.[10] It is exceptionally effective for Suzuki couplings involving sterically hindered aryl chlorides and bromides, promoting high catalytic turnover and stabilizing the palladium center, thus preventing the formation of inactive palladium black.[10][11] Its steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[11]

The Base and Solvent System
  • Base: A strong, non-nucleophilic base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transmetalation step.[12][13][14] We select potassium phosphate (K₃PO₄) . It is an effective base for challenging couplings, including those with heteroaryl or sterically hindered substrates, and is compatible with a wide range of functional groups.

  • Solvent: A biphasic solvent system of 1,4-Dioxane and Water is chosen. Dioxane is an excellent solvent for the organic substrates and the palladium complex, while the presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[5]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating in-process checks and clear endpoints for analysis.

Reagent and Condition Summary
ComponentReagent/ConditionMolar Eq.Purpose
Aryl Halide 2-Bromo-5-methoxyphenol1.0Electrophilic coupling partner.
Boronic Reagent Trimethylboroxine (TMB)1.0Nucleophilic methyl source.
Palladium Source Pd₂(dba)₃0.02 (2 mol%)Provides the catalytically active Pd(0) center.
Ligand SPhos0.04 (4 mol%)Stabilizes Pd(0), accelerates oxidative addition and reductive elimination.
Base Potassium Phosphate (K₃PO₄)3.0Activates the boronic reagent to form a boronate "ate" complex for transmetalation.[13][15]
Solvent System 1,4-Dioxane / H₂O (4:1 v/v)-Solubilizes organic and inorganic components, facilitates reaction.
Temperature 100 °C-Provides thermal energy to overcome activation barriers, especially for hindered substrates.
Atmosphere Inert (Nitrogen or Argon)-Prevents oxidation and degradation of the Pd(0) catalyst and phosphine ligand.

Step-by-Step Methodology

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase Prep 1. Assemble Reagents - 2-Bromo-5-methoxyphenol (1.0 eq) - K₃PO₄ (3.0 eq) Vessel 2. Prepare Reaction Vessel - Add stir bar - Flame-dry under vacuum Prep->Vessel Inert 3. Establish Inert Atmosphere - Backfill with N₂ or Ar Vessel->Inert Solvent 4. Add Solvents & Reagents - Add Dioxane/H₂O (4:1) - Add Trimethylboroxine (1.0 eq) Inert->Solvent Degas 5. Degas Mixture - Sparge with N₂ for 15 min Solvent->Degas Catalyst 6. Add Catalyst System - Add Pd₂(dba)₃ (0.02 eq) - Add SPhos (0.04 eq) Degas->Catalyst Heat 7. Heat Reaction - Heat to 100 °C with vigorous stirring Catalyst->Heat Monitor 8. Monitor Progress - Use TLC or GC-MS - Typically 4-12 hours Heat->Monitor Cool 9. Cool & Quench - Cool to RT - Add water and EtOAc Monitor->Cool Extract 10. Extract Product - Separate layers - Extract aqueous layer with EtOAc (3x) Cool->Extract Purify 11. Purify - Dry combined organics (Na₂SO₄) - Concentrate in vacuo - Purify via flash chromatography Extract->Purify Characterize 12. Characterize - Confirm structure and purity - ¹H NMR, ¹³C NMR, MS Purify->Characterize

Caption: Step-by-step experimental workflow for the synthesis.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-bromo-5-methoxyphenol (1.0 eq) and potassium phosphate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe. Add the trimethylboroxine (1.0 eq).

  • Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes to remove any residual dissolved oxygen.

  • Catalyst Addition: While maintaining a positive inert gas flow, quickly add the Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking small aliquots. The reaction is complete upon full consumption of the starting aryl bromide.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (EtOAc).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the final product, this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The proposed synthesis follows the canonical Suzuki-Miyaura cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0:e->PdII_Aryl:w Ar-Br OxAdd Oxidative Addition PdII_ArylMe Ar-Pd(II)-Me(L)₂ PdII_Aryl:n->PdII_ArylMe:s Me-B(OH)₃⁻ Transmetal Transmetalation PdII_ArylMe:w->Pd0:e Ar-Me RedElim Reductive Elimination ArBr Ar-Br (2-Bromo-5-methoxyphenol) MeB Me-B(OH)₃⁻ (from TMB + K₃PO₄) Product Ar-Me (Target Product)

Caption: The Suzuki-Miyaura catalytic cycle for the proposed synthesis.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methoxyphenol to form a Pd(II) intermediate.

  • Transmetalation: The methyl group is transferred from the activated boronate complex (formed from TMB and K₃PO₄) to the palladium center, displacing the bromide. This is the key C-C bond-forming precursor step.

  • Reductive Elimination: The aryl and methyl groups on the palladium center couple and are eliminated, forming the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]

Conclusion and Future Directions

This guide outlines a scientifically rigorous and practically achievable strategy for the synthesis of this compound using a Suzuki-Miyaura methylation reaction. By leveraging a well-chosen aryl bromide, a stable methylboron source, and a state-of-the-art palladium/SPhos catalyst system, this protocol is designed for high efficiency and success. The principles discussed—retrosynthetic logic, mechanistic rationale for reagent choice, and a self-validating workflow—are broadly applicable and should serve as a valuable resource for chemists engaged in the synthesis of complex molecular targets.

References

A Technical Guide to the Spectroscopic Characterization of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2-methylphenol (C₈H₁₀O₂), a key aromatic compound with applications in various chemical syntheses.[1] As a substituted phenol, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a comprehensive resource for researchers and drug development professionals, detailing not only the spectral data but also the underlying principles and experimental methodologies. By explaining the causality behind the observed spectral features, this guide aims to provide a robust framework for the unambiguous identification and characterization of this compound and related molecules.

Introduction

This compound, also known as 3-methoxy-6-methylphenol, is an organic compound featuring a benzene ring substituted with hydroxyl, methoxy, and methyl groups.[1] The precise determination of its chemical structure is paramount for its application in research and industry. Spectroscopic techniques provide a non-destructive and highly informative approach to molecular characterization. This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data, offering a holistic view of the molecule's structural attributes.

The overall workflow for the spectroscopic characterization of a compound like this compound is a multi-faceted process, ensuring a high degree of confidence in the final structural assignment.

G cluster_0 Spectroscopic Analysis Workflow Sample Prep Sample Preparation (Dissolution/Pelleting) Data Acq Data Acquisition Sample Prep->Data Acq Introduce Sample NMR NMR Spectroscopy (¹H, ¹³C) Data Proc Data Processing (FT, Calibration) NMR->Data Proc IR IR Spectroscopy IR->Data Proc MS Mass Spectrometry MS->Data Proc Data Acq->NMR Data Acq->IR Data Acq->MS Interpretation Spectral Interpretation Data Proc->Interpretation Structure Elucid Structure Elucidation Interpretation->Structure Elucid Combined Analysis

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[2]

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and high-quality data.[3][4]

  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The deuterium in the solvent is used by the spectrometer for field-frequency locking.[3] Ensure the sample is fully dissolved to avoid peak broadening.[3]

  • Transfer : Transfer the solution into a clean, high-precision 5 mm NMR tube. The liquid height should be approximately 4-5 cm.[3]

  • Instrument Setup : Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the probe. Insert the sample into the NMR spectrometer.

  • Locking and Shimming : The instrument automatically locks onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition : Acquire the ¹H NMR spectrum. A typical experiment involves a short radiofrequency pulse, followed by the acquisition of the free induction decay (FID). For ¹³C NMR, a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[5]

¹H NMR Spectroscopy: Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

G a This compound Structure

Caption: Structure of this compound.[1]

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9Multiplet3HAr-H
~5.6Singlet (broad)1HAr-OH
3.79Singlet3H-OCH₃
2.23Singlet3HAr-CH₃

Interpretation:

  • Aromatic Protons (δ ~6.7-6.9 ppm): The signals in this region correspond to the three protons on the benzene ring. The overlapping nature of these signals (a multiplet) is expected due to the substitution pattern.

  • Phenolic Proton (δ ~5.6 ppm): The broad singlet is characteristic of a hydroxyl proton. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

  • Methoxy Protons (δ 3.79 ppm): The sharp singlet integrating to three protons is indicative of the methoxy group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Methyl Protons (δ 2.23 ppm): The singlet at a more upfield position corresponds to the three protons of the methyl group attached directly to the aromatic ring.

¹³C NMR Spectroscopy: Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
156.0C -OCH₃
145.8C -OH
121.5Ar-C
118.8Ar-C
112.3Ar-C
110.0Ar-C
55.4-OC H₃
16.2Ar-C H₃

Interpretation:

  • Aromatic Carbons (δ 110.0-156.0 ppm): Six distinct signals are observed in the aromatic region, confirming the presence of six unique carbon atoms in the benzene ring. The carbons directly attached to the oxygen atoms (C-OCH₃ and C-OH) are the most downfield (deshielded) due to the strong electron-withdrawing effect of oxygen.

  • Methoxy Carbon (δ 55.4 ppm): This signal corresponds to the carbon of the methoxy group.

  • Methyl Carbon (δ 16.2 ppm): The most upfield signal is assigned to the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6]

Experimental Protocol: FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method.[7]

  • Background Scan : A background spectrum is recorded without any sample on the ATR crystal. This is necessary to subtract the absorbance from the atmosphere (e.g., CO₂, H₂O).[8]

  • Sample Application : A small amount of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage.[8]

  • Spectrum Acquisition : The IR spectrum of the sample is recorded. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[9]

  • Cleaning : The ATR crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after the measurement.

IR Spectroscopy: Data and Interpretation

The IR spectrum of this compound displays characteristic absorption bands that confirm its key functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3200-3600Strong, BroadO-H StretchPhenolic -OH
3000-3100MediumC-H StretchAromatic C-H
2850-3000MediumC-H StretchAliphatic C-H (CH₃)
1500-1600Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchAryl-Alkyl Ether (asymmetric)
~1040MediumC-O StretchAryl-Alkyl Ether (symmetric)

Interpretation:

  • O-H Stretch (3200-3600 cm⁻¹): The most prominent feature is the broad, strong absorption band characteristic of the O-H stretching vibration of a phenol.[10][11] The broadness is a direct result of intermolecular hydrogen bonding.[10]

  • C-H Stretches (2850-3100 cm⁻¹): The spectrum shows absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches from the methyl and methoxy groups (below 3000 cm⁻¹).[10]

  • C=C Aromatic Stretch (1500-1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.[11]

  • C-O Stretch (~1250 and ~1040 cm⁻¹): The strong absorption around 1250 cm⁻¹ is due to the asymmetric C-O stretching of the aryl-alkyl ether (methoxy group), a key diagnostic feature for anisole-type compounds.[12] The symmetric stretch appears around 1040 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. Electron Ionization (EI) is a common technique for volatile organic compounds.[13][14]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation and purification.[14] The sample is vaporized in a high vacuum environment.

  • Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[13][15] This causes an electron to be ejected from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[16]

  • Fragmentation : The excess energy from the electron impact causes the molecular ion to break apart into smaller, charged fragments and neutral radicals. This fragmentation is highly reproducible.[17]

  • Analysis and Detection : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Mass Spectrometry: Data and Interpretation

The mass spectrum of this compound shows a clear molecular ion peak and a characteristic fragmentation pattern. The molecular weight of C₈H₁₀O₂ is 138.16 g/mol .[18][19][20][21][22]

Table 4: Major Peaks in the EI Mass Spectrum of this compound

m/zRelative Intensity (%)Proposed Fragment
13892[M]⁺• (Molecular Ion)
123100[M - CH₃]⁺
9522[M - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion Peak (m/z 138): The peak at m/z 138 corresponds to the intact molecular ion [C₈H₁₀O₂]⁺•, which confirms the molecular weight of the compound.[18] Phenolic compounds often show a prominent molecular ion peak due to the stability of the aromatic ring.[23]

  • Base Peak (m/z 123): The most abundant ion (base peak) is observed at m/z 123. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion. This is a very common and favorable fragmentation for methoxy-substituted aromatic compounds, as the resulting ion is resonance-stabilized.

  • Fragment Ion (m/z 95): A significant peak at m/z 95 results from the subsequent loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ fragment. The loss of CO is a characteristic fragmentation pathway for phenols.[23]

G M [C₈H₁₀O₂]⁺• m/z = 138 M_minus_CH3 [C₇H₇O₂]⁺ m/z = 123 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [C₆H₇O]⁺ m/z = 95 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed MS fragmentation pathway.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • MS establishes the molecular formula (C₈H₁₀O₂) with a molecular weight of 138 Da.

  • IR confirms the presence of key functional groups: a hydroxyl (-OH), an ether (-O-), an aromatic ring, and aliphatic C-H bonds.

  • ¹³C NMR shows eight distinct carbon signals, consistent with the proposed structure.

  • ¹H NMR confirms the presence and environment of the different types of protons (aromatic, hydroxyl, methoxy, and methyl) and their relative numbers.

Together, these techniques provide a self-validating and unambiguous confirmation of the structure of this compound, leaving no room for alternative isomers. The combined data corroborates the specific substitution pattern on the aromatic ring, fulfilling the requirements for rigorous chemical characterization.

References

A Comprehensive Technical Guide to 5-Methoxy-2-methylphenol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Senior Application Scientist's In-depth Guide

This document provides a detailed technical overview of 5-Methoxy-2-methylphenol (CAS No. 20734-74-1), a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This guide delineates its chemical identity, structural characteristics, and critical safety protocols, offering a foundational resource for its application in a laboratory setting.

Section 1: Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring both a hydroxyl and a methoxy group attached to a toluene backbone. Understanding its precise identity is crucial for experimental design and interpretation.

Nomenclature and Identification

The compound is identified by several synonyms, reflecting different systematic naming conventions. Its unique CAS Registry Number is the most reliable identifier.

  • Systematic IUPAC Name : this compound[1]

  • CAS Registry Number : 20734-74-1[1]

  • Molecular Formula : C₈H₁₀O₂[1][2]

  • Molecular Weight : 138.16 g/mol [1][2]

A comprehensive list of synonyms and identifiers is provided in the table below for cross-referencing purposes.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
CAS Number 20734-74-1
IUPAC Name This compound
Other Synonyms Phenol, 5-methoxy-2-methyl-[1]
o-Cresol, 5-methoxy-[1]
3-Methoxy-6-methylphenol[1]
2-Hydroxy-4-methoxy-1-methylbenzene[1]
InChI InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3[1][2]
InChIKey QXIOWYFFTWXSHE-UHFFFAOYSA-N[1][2]
SMILES CC1=C(C=C(C=C1)OC)O[1][2]
EC Number 959-899-1[1]
FDA UNII GF9UJ4G65C[1]
Structural Representation

The molecular structure dictates the compound's chemical reactivity and physical properties. The arrangement of the methyl, hydroxyl, and methoxy groups on the benzene ring influences its electronic and steric characteristics.

Caption: Molecular Structure of this compound

Section 2: Physicochemical Properties

While extensive experimental data for this compound is not as widely published as for its isomers, computational and predicted properties provide valuable insights for handling and experimental planning.

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 138.16 g/mol PubChem[1]
XLogP3 2.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 138.068079557 DaPubChem[1]
Topological Polar Surface Area 29.5 ŲPubChem[1]

Note: These properties are computationally derived and should be used as estimates.

Section 3: Applications in Research and Development

Substituted phenols are a critical class of intermediates in organic synthesis. While specific, large-scale applications for this compound are not broadly documented, its structural motifs are present in various biologically active molecules. Its isomeric counterpart, 2-Methoxy-5-methylphenol (Isocreosol), is noted for its use as an intermediate for pharmaceuticals.[3][4] This suggests that this compound holds potential as a building block in medicinal chemistry and materials science.

Potential research applications include:

  • Scaffold for Drug Discovery : The phenol and methoxy groups offer reactive sites for derivatization, enabling the synthesis of libraries of compounds for screening against biological targets. The overall structure can serve as a fragment for fragment-based drug design.

  • Synthesis of Complex Molecules : It can act as a precursor for more complex molecular architectures, including natural product analogs and novel therapeutic agents.

  • Antioxidant Research : Phenolic compounds are well-known for their antioxidant properties. Research could explore the radical-scavenging capabilities of this compound and its derivatives.

Section 4: Safety, Handling, and Hazard Management

Adherence to strict safety protocols is mandatory when handling this compound. The compound is classified as hazardous under the Globally Harmonized System (GHS).

GHS Hazard Classification
  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2) : H315 - Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : H335 - May cause respiratory irritation.[1]

Table 3: GHS Hazard Information

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute toxicity, oral4GHS07WarningH302: Harmful if swallowed
Skin corrosion/irritation2GHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritation2AGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure3GHS07WarningH335: May cause respiratory irritation
Recommended Handling and Personal Protective Equipment (PPE)

A systematic approach to safety is essential to minimize exposure and risk. The following workflow outlines the necessary precautions.

Safety_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Protocol cluster_emergency Emergency Procedures a Conduct Risk Assessment b Review Safety Data Sheet (SDS) a->b c Wear Nitrile Gloves b->c d Wear Safety Goggles / Face Shield e Wear Lab Coat f Handle in a Fume Hood e->f g Avoid Inhalation of Dust/Vapors f->g h Avoid Skin and Eye Contact f->h i Wash Hands Thoroughly After Handling h->i j Eye Contact: Rinse with water for 15 mins i->j k Skin Contact: Wash with soap and water l Inhalation: Move to fresh air m Ingestion: Seek immediate medical attention

Caption: Recommended Safety Workflow for Handling this compound

First-Aid Measures
  • In case of skin contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[5]

  • In case of eye contact : Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[5]

  • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration. If symptoms occur, seek medical attention.[5]

  • If swallowed : Call a poison control center or doctor immediately if you feel unwell.[5]

Always consult the material's specific Safety Data Sheet (SDS) before use for complete and detailed safety information.

Section 5: Conclusion

This compound is a valuable chemical intermediate with significant potential for application in drug discovery and chemical synthesis. Its well-defined structure and reactive functional groups make it an attractive starting material for creating novel molecules. A thorough understanding of its chemical identity, coupled with stringent adherence to safety and handling protocols, is paramount for its effective and safe utilization in a research and development environment.

References

5-Methoxy-2-methylphenol: A Versatile Phenolic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-2-methylphenol is a multifunctional aromatic compound whose unique substitution pattern offers a powerful platform for complex molecule synthesis. Possessing hydroxyl, methoxy, and methyl groups, this reagent provides multiple, distinct reaction sites that can be selectively addressed to achieve sophisticated molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, core reactivity principles, and detailed protocols for key synthetic transformations. By exploring its utility in electrophilic substitution, O-alkylation, and demethylation reactions, this document serves as a comprehensive resource for chemists leveraging this versatile building block in pharmaceutical, agrochemical, and materials science research.

Introduction: The Strategic Advantage of this compound

In the field of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound, a substituted cresol, emerges as a valuable intermediate due to the orthogonal reactivity of its functional groups. The electron-donating nature of the hydroxyl and methoxy substituents strongly activates the aromatic ring towards electrophilic substitution, while their steric and electronic influences provide a high degree of regiochemical control.

The phenolic hydroxyl group serves as a handle for etherification, esterification, and as a directing group. The methoxy group, while also activating, can be selectively cleaved to reveal a second hydroxyl group, opening pathways to catechol derivatives. This interplay of functionalities makes this compound a strategically important precursor for a wide range of chemical entities.[1][2][3]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and chemical properties is essential for experimental design and execution. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
Synonyms o-Cresol, 5-methoxy-; 3-Methoxy-6-methylphenolPubChem[4]
CAS Number 20734-74-1PubChem[4]
Molecular Formula C₈H₁₀O₂PubChem[4]
Molecular Weight 138.16 g/mol PubChem[4]
Appearance White to Off-White Solid/CrystallineFisher Scientific[5]
Melting Point 35 - 39 °CFisher Scientific[5]
Boiling Point 115 - 117 °C @ 20 mmHgFisher Scientific[5]
Solubility Slightly soluble in water; Soluble in chloroform, methanolChemicalBook, Guidechem[6][7][8]
pKa 10.08 ± 0.10 (Predicted)ChemicalBook[6][8]

Spectroscopic data is critical for reaction monitoring and product characterization. The structural identifiers for this compound are as follows:

  • SMILES: CC1=C(C=C(C=C1)OC)O[4]

  • InChI: InChI=1S/C8H10O2/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3[4]

  • InChIKey: QXIOWYFFTWXSHE-UHFFFAOYSA-N[4]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is governed by the electronic effects of its substituents.

  • Hydroxyl (-OH) Group: A powerful activating, ortho-, para-directing group. It significantly increases the electron density of the aromatic ring, particularly at the C4 and C6 positions. It is also a nucleophilic site for alkylation and acylation after deprotonation.

  • Methoxy (-OCH₃) Group: Also an activating, ortho-, para-directing group. It reinforces the activation provided by the hydroxyl group. It is relatively stable but can be cleaved under harsh conditions (e.g., using strong Lewis acids like BBr₃) to form a hydroxyl group.[9]

  • Methyl (-CH₃) Group: A weakly activating, ortho-, para-directing group through hyperconjugation.

The combined influence of these groups makes the C4 and C6 positions the most electron-rich and thus the primary sites for electrophilic aromatic substitution . The C6 position is ortho to the strong directing hydroxyl group, while the C4 position is para to the hydroxyl group and ortho to the methoxy group, making both highly susceptible to attack.

Caption: Predicted sites of electrophilic attack on this compound.

Key Synthetic Transformations and Protocols

The following sections provide detailed methodologies for common and powerful transformations using this compound as a precursor.

Electrophilic Aromatic Bromination

Introducing a bromine atom onto the aromatic ring is a crucial step for enabling subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira).[2] Given the activating nature of the substituents, this reaction proceeds readily.

Causality: N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, reducing the risk of over-bromination that can occur with liquid bromine. Acetonitrile is a suitable polar aprotic solvent. The reaction is typically performed at room temperature due to the high reactivity of the phenol ring.

Protocol: Synthesis of 4-Bromo-5-methoxy-2-methylphenol

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).

  • Reagent Addition: To the stirring solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

G A Dissolve this compound in Acetonitrile B Add N-Bromosuccinimide (NBS) portion-wise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Aqueous Workup & Ethyl Acetate Extraction C->D E Dry, Filter, & Concentrate Organic Layers D->E F Purify by Column Chromatography E->F

Caption: Experimental workflow for the bromination of this compound.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl is readily deprotonated and alkylated, providing a straightforward method to introduce a variety of side chains or protecting groups.

Causality: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic phenol. A more powerful base like sodium hydride (NaH) can be used for less reactive alkylating agents. Acetone or DMF are common solvents that facilitate this Sₙ2 reaction. Benzyl bromide is used here as a representative electrophile.

Protocol: Synthesis of 1-(Benzyloxy)-5-methoxy-2-methylbenzene

  • Setup: To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (K₂CO₃) (2.0 eq).

  • Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography if necessary.

O-Demethylation to a Catechol Derivative

Cleavage of the aryl methoxy ether reveals a second hydroxyl group, transforming the building block into a hydroquinone or catechol derivative, which are valuable in their own right.

Causality: Boron tribromide (BBr₃) is a potent Lewis acid that selectively coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond. The reaction is typically performed at low temperatures to control its high reactivity. Dichloromethane (DCM) is an inert solvent suitable for this transformation.[9]

Protocol: Synthesis of 2-Methylbenzene-1,4-diol

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM dropwise via a syringe, keeping the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Workup: Separate the layers and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.

Applications in Complex Molecule Synthesis

The functional group tolerance and predictable reactivity of this compound and its isomers make them valuable intermediates in various sectors.

  • Pharmaceuticals: Substituted phenols are core structures in many active pharmaceutical ingredients (APIs). This building block can serve as a precursor for anti-inflammatory agents, analgesics, and other therapeutic compounds.[3][10]

  • Agrochemicals: Derivatives are employed in the synthesis of crop protection agents.[1][10]

  • Antioxidants & Preservatives: The phenolic structure imparts antioxidant properties, making its derivatives useful in cosmetics, personal care products, and material science.[3][7][10]

Safety and Handling

As a hazardous chemical, proper safety precautions are mandatory when handling this compound and its derivatives.

  • Hazard Classification: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][11] May cause respiratory irritation.[4][11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[5][12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[13] Avoid creating dust. Wash hands thoroughly after handling.[5][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[5][13]

  • First Aid:

    • Skin Contact: Immediately wash skin with soap and plenty of water.[13]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[13]

    • Inhalation: Move the person to fresh air.[5][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12][13]

    • In all cases of exposure, seek immediate medical attention.[12][13]

Conclusion

This compound is a highly effective and versatile building block in modern organic synthesis. Its well-defined regiochemical reactivity allows for the controlled introduction of new functional groups through a variety of classic and contemporary chemical transformations. The ability to selectively modify the hydroxyl group, the methoxy group, or the aromatic ring provides chemists with a reliable and powerful tool for constructing complex molecular targets. A firm grasp of its properties, reactivity, and handling requirements enables researchers to fully exploit its synthetic potential, accelerating innovation in drug discovery and materials science.

References

Introduction to Methoxyphenols: Fundamental Aromatic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources and Occurrence of Methoxyphenols

Methoxyphenols are a class of naturally occurring organic compounds characterized by a phenol ring substituted with at least one methoxy group (-OCH₃). The two simplest and most fundamental structures in this family are guaiacol (2-methoxyphenol) and syringol (2,6-dimethoxyphenol).[1][2][3] These compounds are not mere chemical curiosities; they are integral to the structure of the biosphere and play significant roles in the flavor and aroma profiles of many foods, the chemical composition of our atmosphere, and as precursors for valuable industrial chemicals.[2][4][5]

Their widespread presence is primarily due to their origin as monomeric units of lignin, one of the most abundant biopolymers on Earth, second only to cellulose.[1][6] Lignin provides structural rigidity to the cell walls of plants and is composed of a complex network of phenylpropanoid units.[6][7] The thermal or microbial degradation of this polymer releases a diverse array of methoxyphenolic compounds into the environment, food chain, and atmosphere. This guide provides a technical overview of the biosynthesis, natural distribution, and environmental occurrence of these versatile molecules.

The Genesis of Methoxyphenols: Biosynthesis Pathways

The origin of nearly all naturally occurring methoxyphenols can be traced back to the phenylpropanoid pathway in plants, which is responsible for synthesizing the monolignol precursors of lignin.

Lignin: The Polymeric Reservoir

Lignin is primarily constructed from three monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. These monolignols give rise to H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively.

  • Guaiacyl (G) lignin , derived from coniferyl alcohol, is the primary source of guaiacol and its derivatives.[2] It is the predominant lignin type in softwoods (gymnosperms).[2][3]

  • Syringyl (S) lignin , derived from sinapyl alcohol, is the precursor to syringol and its derivatives.[2][3] S-lignin, along with G-lignin, is characteristic of hardwoods (angiosperms).[3]

The ratio of S to G units in a plant's lignin determines the relative amounts of syringol and guaiacol derivatives that are released upon its decomposition.[3]

The Phenylpropanoid Pathway to Monolignols

The core biosynthetic route begins with the amino acid L-phenylalanine. A series of enzymatic steps, including deamination, hydroxylation, and methylation, converts phenylalanine into the key monolignols. The O-methylation steps are particularly critical, as they are responsible for introducing the methoxy groups that define these compounds.

Phenylpropanoid Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT ConA Coniferyl Alcohol (Guaiacyl Precursor) Fer->ConA Multiple Steps (4CL, CCR, CAD) FiveOHFer 5-hydroxyferulic Acid Fer->FiveOHFer F5H Sin Sinapic Acid FiveOHFer->Sin COMT SinA Sinapyl Alcohol (Syringyl Precursor) Sin->SinA Multiple Steps (4CL, CCR, CAD)

Caption: Simplified Phenylpropanoid Pathway to Monolignols.

Enzymatic Formation of Volatile Methoxyphenols

While lignin is a polymer, many well-known methoxyphenols like eugenol and isoeugenol are volatile monomers.[8] These are not typically liberated from the lignin polymer but are synthesized via specialized branches of the phenylpropanoid pathway. For instance, eugenol biosynthesis involves the reduction of an ester of coniferyl alcohol (coniferyl acetate) by an enzyme known as eugenol synthase, utilizing NADPH as a cofactor.[8][9][10] A homologous enzyme in other plants, such as Petunia, can catalyze the formation of the isomer isoeugenol from the same precursor.[8]

Eugenol_Biosynthesis cluster_main Phenylpropanoid Pathway Products cluster_eugenol Eugenol Synthesis Branch ConA Coniferyl Alcohol Coniferyl_Acetate Coniferyl Acetate ConA->Coniferyl_Acetate Substrate CH₃COSCoA FerCoA Feruloyl-CoA Coniferaldehyde Coniferaldehyde FerCoA->Coniferaldehyde CCR Coniferaldehyde->ConA CAD/SAD Eugenol Eugenol Coniferyl_Acetate->Eugenol Eugenol Synthase 1 + NADPH

Caption: Enzymatic conversion of a coniferyl alcohol derivative to eugenol.

Microbial Production

Microorganisms play a crucial role in the formation of methoxyphenols through the degradation of complex organic matter.[1] Fungi, in particular, are adept at biodegrading wood and lignin, releasing low molecular weight phenolic compounds.[1] Certain bacteria and yeasts can transform abundant phenolic acids, such as ferulic acid, into guaiacol through a series of decarboxylation and transformation steps.[1] For example, yeasts like Rhodotorula rubra can convert ferulic acid into 4-vinylguaiacol, which is subsequently transformed into guaiacol.[1]

Widespread Occurrence of Methoxyphenols

Methoxyphenols are ubiquitous in the natural world, from the structural components of plants to the flavor of food and the composition of atmospheric aerosols.

Plant Kingdom

The primary reservoir of methoxyphenols is the plant kingdom, owing to the universal presence of lignin.

  • Wood, Bark, and Resins: High concentrations are found in the wood and bark of trees like pine, spruce, willow, and beech.[1][11] Guaiacum resin was one of the first sources from which guaiacol was isolated.[12]

  • Essential Oils: Many plants concentrate specific methoxyphenols in their essential oils, where they serve as defense compounds or pollinator attractants.[8] Eugenol is a classic example, constituting 80-90% of clove oil and also found in nutmeg, cinnamon, basil, and bay leaf.[9] Acetyleugenol is another related compound found in cloves.[13]

  • Other Sources: They are also found in the essential oils of celery seeds, tobacco leaves, and orange leaves.[2][12][14]

Food and Beverages

The characteristic flavors of many processed foods and beverages are defined by their methoxyphenol content.

  • Smoked Products: Guaiacol and syringol are the principal compounds responsible for the smoky aroma and flavor of smoked foods like meats and cheeses.[4][7][15] They are generated by the pyrolysis (thermal decomposition) of wood lignin during the smoking process.[3][7]

  • Roasted and Aged Products: The roasting of coffee beans and the aging of whiskey in wooden barrels generate guaiacol, contributing significantly to their complex aroma profiles.[2][4][14]

  • Spices and Flavorings: Eugenol is a well-known spice component.[9] Vanillin, a methoxyphenol aldehyde, is the primary component of vanilla extract and is one of the world's most popular flavorings.[2][16] Guaiacol itself is a crucial precursor for the industrial synthesis of nature-identical vanillin.[2][4][11]

MethoxyphenolKey Natural Sources & Occurrences
Guaiacol Wood smoke, roasted coffee, whiskey, guaiacum resin, pine root oil.[2][14]
Syringol Wood smoke (especially from hardwoods), pyrolysis of lignin.[3][7]
Eugenol Clove oil (80-90%), nutmeg, cinnamon, basil, bay leaf.[9]
Isoeugenol Ylang-ylang, wood smoke, liquid smoke.[15]
Vanillin Vanilla beans, wood lignin derivative.[2][16]
Capsaicin Chili peppers (structurally a vanillylamine, a methoxyphenol derivative).[16]

Table 1: Prominent methoxyphenols and their significant natural sources.

Environmental Presence

Beyond plants and food, methoxyphenols are important components of the wider environment.

  • Atmospheric Tracers: The combustion of biomass, particularly wood, releases large quantities of guaiacol, syringol, and their derivatives into the atmosphere.[5][17] Because these compounds are uniquely derived from lignin pyrolysis, they serve as reliable chemical markers for quantifying the contribution of wood smoke to ambient atmospheric fine particulate matter (PM₂.₅).[17][18][19][20] Atmospheric concentrations can range from less than 0.1 to over 800 ng/m³ depending on the level of wood smoke pollution.[17][18][19]

  • Soil and Water: As plant matter decomposes, methoxyphenols are released into soil and water systems, becoming part of humic substances.[1] They have been detected in surface waters even in areas without direct anthropogenic contamination.[1]

Methodologies for Analysis: A Validated Protocol

The reliable quantification of methoxyphenols, particularly at trace levels in complex environmental samples, presents an analytical challenge due to their polar and semi-volatile nature.[17][19] Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the method of choice.

Experimental Protocol: GC/MS Analysis of Methoxyphenols in Air Particulate Matter

This protocol is a self-validating system, incorporating isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency and instrument response.

1. Sample Collection:

  • Collect ambient fine particulate matter (PM₂.₅) on a Teflon or quartz fiber filter using a low-volume air sampler. Record the total volume of air sampled.

2. Internal Standard Spiking:

  • Prior to extraction, spike the filter sample with a known amount of a deuterated methoxyphenol standard solution (e.g., d₃-guaiacol, d₆-syringol). This is a critical step for accurate quantification.

3. Extraction:

  • Extract the filter via sonication in an appropriate organic solvent, such as dichloromethane or methanol.

  • Repeat the extraction process three times, combining the solvent extracts.

  • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

4. (Optional) Derivatization:

  • To improve chromatographic performance and sensitivity, the polar hydroxyl group can be derivatized. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form more volatile trimethylsilyl (TMS) ethers.

5. GC/MS Analysis:

  • Instrument: Gas Chromatograph with a Mass Spectrometric detector.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for each target methoxyphenol and its corresponding deuterated internal standard. This enhances sensitivity and selectivity.[18]

6. Quantification:

  • Generate a calibration curve using authentic standards of each methoxyphenol, also spiked with the internal standard.

  • Calculate the concentration of each analyte in the sample by comparing its peak area relative to the internal standard against the calibration curve. The final concentration in air (ng/m³) is calculated based on the amount detected on the filter and the total volume of air sampled.

Analytical_Workflow A 1. Air Sampling (PM₂.₅ on Filter) B 2. Spiking (Add Deuterated Internal Standards) A->B C 3. Solvent Extraction (Sonication) B->C D 4. Concentration (Nitrogen Evaporation) C->D E 5. GC/MS Analysis (SIM Mode) D->E F 6. Data Analysis & Quantification E->F

Caption: Workflow for the analysis of methoxyphenols in atmospheric samples.

Conclusion

Methoxyphenols are a structurally simple yet biologically and environmentally profound class of molecules. Originating from lignin, the structural backbone of terrestrial plants, their journey extends from the cellular level to global atmospheric chemistry. They are the essence of the smoky flavor in our food, the fragrant notes in essential oils, and critical tracers for understanding air pollution from biomass burning. For researchers in natural products, food science, and environmental health, a deep understanding of the sources and occurrence of methoxyphenols is fundamental to leveraging their properties and monitoring their impact.

References

Methodological & Application

HPLC analysis method for 5-Methoxy-2-methylphenol quantification.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Quantitative Analysis of 5-Methoxy-2-methylphenol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction

This compound, also known as isocreosol or 5-methylguaiacol, is a phenolic compound of interest in various fields, including chemical synthesis and as a potential biomarker.[1] Its accurate quantification is essential for quality control in manufacturing processes, stability testing of formulations, and in research settings. This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the precise determination of this compound. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Principle of Analysis

The method leverages reversed-phase chromatography, a technique ideally suited for separating moderately nonpolar compounds like this compound.[2] In this mode, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a polar mixture of an organic solvent and water.[3][4] The analyte partitions between these two phases based on its hydrophobicity. This compound, with an estimated XlogP3 of 2.1, is sufficiently retained on the C18 column. The mobile phase contains a small amount of acid to suppress the ionization of the phenolic hydroxyl group, ensuring a single, well-defined chromatographic peak with good symmetry. Quantification is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response and comparing the peak area to that of a certified reference standard.[2]

Instrumentation and Reagents

  • Instrumentation: Any standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis Diode Array Detector (DAD) is suitable.[2]

  • Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

    • Water, HPLC grade or ultrapure (18.2 MΩ·cm).

Experimental Protocols

Chromatographic Conditions

The developed method parameters are summarized in the table below. These conditions were optimized to provide a robust separation with good peak shape and a reasonable run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 274 nm
Run Time 10 minutes

Causality Behind Choices:

  • Column: A C18 column is the industry standard for reversed-phase separations, offering strong hydrophobic retention for moderately polar analytes like phenols.[4]

  • Mobile Phase: An isocratic mixture of acetonitrile and water provides consistent elution. Phosphoric acid is added to lower the pH of the mobile phase, ensuring that the phenolic hydroxyl group remains protonated, which prevents peak tailing and improves retention time reproducibility.[5][6]

  • Detection Wavelength: Phenolic compounds typically exhibit UV absorbance maxima around 270-280 nm.[7] A wavelength of 274 nm was selected as it offers high sensitivity for this class of compounds, as demonstrated in similar analytical methods.[8]

Preparation of Solutions

a) Mobile Phase Preparation (1 L):

  • Measure 500 mL of HPLC-grade acetonitrile.

  • Measure 500 mL of HPLC-grade water.

  • Carefully add 1.0 mL of concentrated phosphoric acid to the water.

  • Combine the acetonitrile and acidified water.

  • Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.

b) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8°C and protected from light.[9]

c) Working Standard and Calibration Curve Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • A typical calibration series might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh an appropriate amount of the sample matrix expected to contain this compound.

  • Transfer the sample to a volumetric flask of suitable size.

  • Add the mobile phase to approximately 70% of the flask volume.

  • Sonicate for 15 minutes to extract the analyte.[2]

  • Allow the solution to cool to ambient temperature and dilute to the mark with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Protocol

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[10][11][12]

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Solution Preparation (1-100 µg/mL) Injection Autosampler Injection (10 µL) Standard_Prep->Injection Sample_Prep Sample Weighing, Extraction & Filtration Sample_Prep->Injection System_Setup HPLC System Setup (Mobile Phase, Column Equilibration) Separation Chromatographic Separation (C18 Column, Isocratic Elution) Injection->Separation Inject Detection UV Detection (274 nm) Separation->Detection Elute Acquisition Data Acquisition (Chromatogram Generation) Detection->Acquisition Analysis Peak Integration & Calibration Curve Plotting Acquisition->Analysis Quantification Concentration Calculation & Reporting Analysis->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally. This is demonstrated by injecting a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound. The peak purity can also be assessed using a DAD detector.

  • Linearity: A six-point calibration curve was constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

System Suitability and Data Analysis

Before sample analysis, the chromatographic system must pass system suitability tests. A standard solution is injected five times, and the following parameters are evaluated:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • %RSD of Peak Area: Should be ≤ 2.0%.

The concentration of this compound in the sample is calculated using the linear regression equation derived from the calibration curve.

Conclusion

This application note details a specific, accurate, and precise RP-HPLC method for the quantification of this compound. The method is straightforward, employs common reagents and instrumentation, and has been validated according to ICH guidelines, making it suitable for routine quality control and research applications.

References

Application Note: Quantitative Analysis of 5-Methoxy-2-methylphenol in Pharmaceutical Matrices using Derivatization-GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust methodology for the quantitative analysis of 5-Methoxy-2-methylphenol in complex pharmaceutical matrices. Due to the inherent polarity and limited volatility of the phenolic hydroxyl group, direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis is challenging. This protocol outlines a comprehensive workflow, including sample preparation, trimethylsilyl (TMS) derivatization, and optimized GC-MS parameters. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility. An isotopically labeled internal standard, o-Cresol-d7, is employed to achieve high accuracy and precision. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of substituted phenols.

Introduction: The Rationale for Derivatization

This compound is a substituted phenolic compound of interest in pharmaceutical research and development. Accurate quantification in various matrices is essential for metabolism studies, pharmacokinetic analysis, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the polar hydroxyl group of phenols leads to poor chromatographic peak shape, thermal degradation, and reduced volatility, making direct GC-MS analysis unreliable.[1]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and thermally stable derivatives.[1][2] For phenols, silylation is a widely used and highly effective technique.[3][4] This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly improving chromatographic behavior and detection sensitivity.[2][5]

This application note provides a step-by-step protocol for the trimethylsilylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its subsequent analysis by GC-MS.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, is outlined in the workflow diagram below. This systematic approach ensures that each step is accounted for, minimizing variability and ensuring the integrity of the final results.

workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution IS_spike Internal Standard (o-Cresol-d7) Spiking Sample->IS_spike Evaporation Evaporation to Dryness IS_spike->Evaporation Reconstitution Reconstitution in Pyridine Evaporation->Reconstitution BSTFA_add Addition of BSTFA + 1% TMCS Reconstitution->BSTFA_add Reaction Heating at 70°C for 30 min BSTFA_add->Reaction Injection Injection into GC-MS Reaction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification derivatization cluster_reactants Reactants cluster_products Products Analyte This compound (C8H10O2) Derivative TMS-derivatized Analyte (C11H18O2Si) Analyte->Derivative + BSTFA 70°C Reagent BSTFA (C8H18F3NOSi2) Reagent->Derivative Byproduct Byproducts fragmentation M [M]⁺ m/z 210 M_15 [M-15]⁺ m/z 195 M->M_15 - CH₃ Si_ion [(CH₃)₃Si]⁺ m/z 73 M->Si_ion Rearrangement M_30 [M-30]⁺ m/z 180 M_15->M_30 - CH₃

References

Application Note: Structural Elucidation of 5-Methoxy-2-methylphenol using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry, materials science, and pharmaceutical development. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This application note provides a comprehensive guide to the interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 5-Methoxy-2-methylphenol. As a substituted aromatic compound, its spectra present a clear example of how substituent effects—specifically from hydroxyl, methoxy, and methyl groups—influence chemical shifts and coupling patterns.

This document is designed for researchers and scientists, offering not just spectral data but also the underlying principles of interpretation and a robust, field-proven protocol for sample preparation and analysis. The methodologies described herein are designed to ensure data integrity and reproducibility, which are critical for regulatory submissions and peer-reviewed publications.

Molecular Structure and Predicted Spectral Features

This compound (C₈H₁₀O₂) is an aromatic compound with three different substituents on the benzene ring.[1][2] The unique positioning of these groups results in a complete lack of symmetry, meaning every proton and carbon atom on the ring is chemically distinct. This asymmetry is key to the full interpretation of its NMR spectra.

Numbering Convention

For clarity in spectral assignment, the following IUPAC numbering scheme is used for the molecule.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Signals
  • Aromatic Protons : Three distinct signals are expected for H3, H4, and H6. Their chemical shifts will be influenced by the electron-donating effects of the -OH, -CH₃, and -OCH₃ groups. Spin-spin coupling between these protons will lead to characteristic splitting patterns.

  • Functional Group Protons : Four additional signals are anticipated: one for the phenolic -OH proton, one for the C2-methyl protons (-CH₃), and one for the C5-methoxy protons (-OCH₃).

Predicted ¹³C NMR Signals
  • Aromatic Carbons : Due to the lack of symmetry, six unique signals are expected for the aromatic carbons (C1 to C6). The carbons directly bonded to oxygen (C1 and C5) are expected to be the most deshielded (highest chemical shift).

  • Aliphatic Carbons : Two signals are expected in the aliphatic region: one for the methyl carbon (C7) and one for the methoxy carbon (C8).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling. The assignments below are based on data acquired in Chloroform-d (CDCl₃), a common solvent for organic compounds.[3]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality and Insights
~6.78d (J = 8.3 Hz)1HH3This proton is ortho to the electron-donating -CH₃ group and meta to the -OCH₃ group. It shows a doublet due to ortho-coupling with H4.
~6.69dd (J = 8.3, 2.7 Hz)1HH4Positioned between two protons, this signal is split into a doublet of doublets by ortho-coupling to H3 (large J) and meta-coupling to H6 (small J).
~6.61d (J = 2.7 Hz)1HH6This proton is ortho to the strongly electron-donating -OH group, shifting it upfield. It appears as a doublet due to meta-coupling with H4.
~5.65s (broad)1H-OHThe phenolic proton signal is a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak disappears upon D₂O exchange.
3.79s3H-OCH₃The three equivalent methoxy protons appear as a sharp singlet. The adjacent oxygen atom deshields them, resulting in a downfield shift compared to an alkyl methyl group.
2.22s3H-CH₃The three equivalent methyl protons on the aromatic ring appear as a sharp singlet, as there are no adjacent protons to couple with.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, confirming the asymmetric nature of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.[4]

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon TypeAssignmentCausality and Insights
155.6QuaternaryC5This carbon is bonded to the electron-withdrawing methoxy oxygen, causing a strong deshielding effect and placing it far downfield.
147.1QuaternaryC1Bonded to the hydroxyl oxygen, this carbon is also significantly deshielded. The -OH group has a slightly weaker deshielding effect than -OCH₃ on the attached carbon.
123.6QuaternaryC2The presence of the methyl substituent shifts this carbon downfield relative to an unsubstituted aromatic carbon.
117.0CHC3Aromatic methine carbon. Its chemical shift is influenced by its ortho position relative to the methyl group and meta to the methoxy group.
113.8CHC6Aromatic methine carbon. Being ortho to the hydroxyl group and meta to the methyl group, it is shielded relative to other aromatic carbons.
111.5CHC4Aromatic methine carbon. Its position para to the hydroxyl group and ortho to the methoxy group results in significant shielding.
55.4CH₃C8 (-OCH₃)The methoxy carbon is deshielded by the attached oxygen atom, appearing in the typical range for such groups.
16.1CH₃C7 (-CH₃)The methyl carbon attached to the aromatic ring is found in the expected upfield aliphatic region.[5]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is recommended for small organic molecules like this compound.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Weigh Sample (5-10 mg for ¹H) (20-50 mg for ¹³C) B 2. Select Deuterated Solvent (e.g., 0.6-0.7 mL CDCl₃) A->B C 3. Dissolve Sample (Vortex in a small vial) B->C D 4. Filter Solution (Use pipette with glass wool plug) C->D E 5. Transfer to NMR Tube (To a height of 4-5 cm) D->E F 6. Cap and Label Tube E->F G 7. Insert Sample into Spectrometer F->G Ready for Analysis H 8. Lock and Shim (Lock on solvent deuterium signal) (Optimize magnetic field homogeneity) G->H I 9. Acquire Spectra (¹H, ¹³C, DEPT, etc.) H->I J 10. Process Data (Fourier Transform, Phasing, Baseline Correction) I->J

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Weighing : Accurately weigh the required amount of this compound. For standard high-field NMR spectrometers, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7]

  • Solvent Selection : Choose an appropriate deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds.[3] Use approximately 0.6-0.7 mL of solvent.

  • Dissolution : Place the weighed sample into a small, clean glass vial. Add the deuterated solvent and vortex or agitate gently until the solid is completely dissolved.

  • Filtration : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample solution into the NMR tube. A Pasteur pipette with a small, tightly packed plug of glass wool is effective for this purpose. Cotton wool should be avoided as it can leach impurities into the sample.

  • Transfer to NMR Tube : Carefully transfer the filtered solution into a clean, high-quality 5 mm NMR tube. The final sample height should be between 4 and 5 cm to ensure it is correctly positioned within the instrument's detection coil.

  • Capping and Labeling : Cap the NMR tube securely and label it clearly with a permanent marker on the upper part of the tube. Do not use paper labels, as they can interfere with the sample spinning in the spectrometer.

  • Instrument Setup : Insert the sample into the spectrometer. The instrument software is then used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.

  • Shimming : Perform shimming, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume. Good shimming is critical for obtaining sharp, well-resolved peaks.

  • Data Acquisition : Acquire the ¹H spectrum first, followed by the ¹³C and any other desired experiments (e.g., DEPT, COSY, HSQC).

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of this compound. The ¹H spectrum reveals the number of unique protons and their connectivity through spin-spin coupling, while the ¹³C spectrum confirms the presence of eight distinct carbon environments. The predictable influence of the hydroxyl, methoxy, and methyl substituents on the chemical shifts of adjacent and distant nuclei provides a classic and instructive example of NMR spectral interpretation. The detailed protocol provided ensures that researchers can obtain high-quality data, which is the foundation of accurate structural elucidation and characterization for any chemical entity.

References

Application Note & Protocol: High-Purity Isolation of Synthesized 5-Methoxy-2-methylphenol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide details a robust methodology for the purification of synthesized 5-Methoxy-2-methylphenol, a key intermediate in the pharmaceutical and flavor industries.[1][2] The protocol leverages silica gel flash column chromatography, a widely adopted and scalable technique, to effectively remove synthetic impurities. This document provides a foundational framework, from the selection of optimal solvent systems via Thin Layer Chromatography (TLC) to a detailed, step-by-step column chromatography workflow, ensuring researchers can achieve high-purity isolation of the target compound.

Introduction: The Rationale for Purification

This compound, also known as 3-Methoxy-6-methylphenol, is a phenolic compound with significant applications as a building block in organic synthesis.[3][4] Its molecular structure, featuring both a hydroxyl and a methoxy group on a toluene backbone, makes it a versatile precursor for various pharmaceutical agents and a contributor to antioxidant formulations.[1][2]

Following its chemical synthesis, the crude product invariably contains unreacted starting materials, by-products, and other process-related impurities. The presence of these contaminants can significantly hinder subsequent reaction steps and compromise the quality of the final product. Therefore, a stringent purification step is paramount. Flash column chromatography offers an efficient and economical solution for the purification of moderately polar organic compounds like this compound, separating constituents based on their differential adsorption to a stationary phase.[5]

Foundational Principles: Chromatography of Phenolic Compounds

The purification of phenolic compounds via silica gel chromatography requires careful consideration of the interactions between the analyte, the stationary phase, and the mobile phase.

  • Stationary Phase: Silica gel, a porous form of silicon dioxide (SiO₂), is the most common stationary phase for the purification of phenols.[6][7] Its surface is rich in silanol groups (Si-OH), which are acidic and polar. Phenolic compounds, with their polar hydroxyl group, can form strong hydrogen bonds with the silanol groups, leading to significant retention.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving successful separation.[7][8] A binary solvent system, typically a non-polar solvent mixed with a more polar solvent, is employed to modulate the elution of the target compound. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be selectively eluted from the column.[7] For phenolic compounds, common solvent systems include mixtures of hexane or toluene with ethyl acetate or dichloromethane with methanol.[6][8][9]

  • Analyte-Silica Interaction: The primary interaction governing the separation is the hydrogen bonding between the phenolic hydroxyl group and the silanol groups of the silica gel. The methoxy group of this compound also contributes to its polarity. Impurities with differing polarities will interact with the silica gel to a greater or lesser extent, allowing for their separation from the target compound.

Pre-Chromatography: Method Development with Thin Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to determine the optimal solvent system using Thin Layer Chromatography (TLC). The goal is to identify a solvent mixture that provides a retention factor (Rf) of approximately 0.3-0.4 for this compound, ensuring good separation from its impurities.[10]

Protocol: TLC Analysis
  • Prepare TLC Plates: Use commercially available silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄).

  • Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.

  • Visualize the Spots: After the solvent front has reached the top of the plate, remove it and mark the solvent front. Visualize the separated spots under UV light (254 nm) or by staining with an appropriate reagent (e.g., potassium permanganate or an iodine chamber).[11]

  • Calculate Rf Values: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimize the Solvent System: Adjust the ratio of the polar to the non-polar solvent to achieve the desired Rf value for the product and maximal separation from impurities. A good starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[8]

Detailed Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of 1-2 grams of crude this compound. The column size and solvent volumes should be scaled accordingly for different quantities.

Materials and Equipment
Category Item
Stationary Phase Silica Gel (Flash grade, 40-63 µm particle size)
Solvents n-Hexane (ACS grade), Ethyl Acetate (ACS grade)
Apparatus Glass chromatography column (e.g., 40 mm diameter, 300 mm length), Separatory funnel (for solvent reservoir), Collection tubes/flasks, TLC plates and chamber
Reagents Crude this compound
Equipment Fume hood, Rotary evaporator, Air or nitrogen supply with regulator
Step-by-Step Purification Procedure
  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. b. In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). c. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. d. Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.

  • Sample Loading (Dry Loading): a. Dissolve the crude this compound (1-2 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. c. Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.[12] d. Carefully add the dry, sample-adsorbed silica gel to the top of the packed column, creating a uniform layer. e. Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply gentle pressure using compressed air or nitrogen to achieve a steady flow rate (approximately 2 inches/minute). c. Begin elution with a low-polarity solvent system as determined by TLC (e.g., 95:5 Hexane:Ethyl Acetate). d. Collect fractions of a consistent volume (e.g., 10-15 mL) in numbered test tubes or flasks. e. If the desired compound elutes too slowly, gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate). This is known as gradient elution.[7]

  • Fraction Analysis: a. Analyze the collected fractions by TLC to identify those containing the pure this compound. b. Spot multiple fractions on a single TLC plate alongside a spot of the crude starting material for comparison. c. Fractions containing only the spot corresponding to the product should be combined.

  • Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid or oil.[5] c. Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Visualizing the Workflow

The following diagram illustrates the key stages of the purification process.

Purification_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC TLC Method Development Pack Pack Silica Gel Column TLC->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Summary of Key Experimental Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel, 40-63 µmStandard adsorbent for moderately polar organic compounds.[7]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (Gradient)Good balance of polarity for eluting phenolic compounds.[8] Toluene can also be an effective non-polar component.[6][9]
TLC Rf Target 0.3 - 0.4Provides optimal resolution in column chromatography.[10]
Sample Loading Dry LoadingEnsures a narrow sample band and improves separation efficiency.[5]
Elution Mode Gradient ElutionAllows for the separation of compounds with a wider range of polarities.[7]
Fraction Analysis Thin Layer ChromatographyQuick and effective method to monitor the separation and identify pure fractions.[11]

Conclusion and Best Practices

The protocol outlined in this application note provides a reliable method for the purification of synthesized this compound. Adherence to the principles of method development using TLC is crucial for success. For challenging separations, exploring alternative solvent systems such as dichloromethane/methanol or incorporating small amounts of an acid (e.g., formic acid) in the eluent can be beneficial, although care must be taken as acidic conditions can sometimes affect sensitive compounds.[6] By following this guide, researchers can consistently obtain high-purity this compound, suitable for downstream applications in drug development and chemical synthesis.

References

Recrystallization techniques for purifying 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 5-Methoxy-2-methylphenol via Recrystallization

Abstract: This document provides a comprehensive guide to the purification of this compound, a key intermediate in various chemical syntheses, using the technique of recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing both the practical "how-to" and the fundamental "why" behind each step. We will explore solvent selection strategies, a detailed step-by-step purification protocol, methods for assessing purity, and a troubleshooting guide for common issues. The overarching goal is to equip the user with the knowledge to consistently obtain high-purity this compound, a critical requirement for reliable downstream applications.

Introduction: The Importance of Purity

This compound, also known as Creosol or 5-Methylguaiacol, is a phenolic compound with applications as a building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, reduced yields, and compromised quality in the final product.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The principle is based on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures.[5] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts or having different solubility characteristics, ideally remain in the solution (the "mother liquor"). This process, when performed correctly, can dramatically increase the purity of the compound.

Physicochemical Properties of this compound:

PropertyValueSource(s)
Molecular Formula C₈H₁₀O₂[6][7][8]
Molecular Weight 138.16 g/mol [6][7][9]
Appearance White to light yellow/brown crystalline solid[1][10]
Melting Point 32-39 °C[1][9][10]
Boiling Point 224-226 °C @ 760 mmHg; 115-117 °C @ 20 mmHg[1][9][10]
Solubility Soluble in alcohol; Slightly soluble in water[2][9]

Safety First: Handling Phenolic Compounds

Phenolic compounds like this compound require careful handling due to their potential health hazards. Phenol itself is corrosive, toxic, and readily absorbed through the skin, where it can have an anesthetic effect, meaning burns may not be immediately painful.[11][12] Chronic exposure can affect the central nervous system, liver, and kidneys.[12][13]

Mandatory Safety Precautions:

  • Engineering Controls: All work with this compound, especially when heating, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and/or a face shield must be worn at all times.[13]

    • Hand Protection: Use appropriate gloves. For incidental contact, double nitrile gloves may suffice, but for direct handling or risk of splash, heavier-duty gloves like neoprene or butyl rubber are recommended.[12][13] Change gloves immediately upon contamination.

    • Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe shoes are mandatory.[13]

  • Emergency Procedures:

    • Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time).[13][14]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Some protocols recommend swabbing the area with Polyethylene Glycol (PEG) 300 or 400.[13] Seek immediate medical attention.

    • Spills: Small spills (<50 mL) can be absorbed with an inert material (e.g., vermiculite or spill pads), placed in a sealed container, and disposed of as hazardous waste.[12] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[11][12]

Part 1: The Art and Science of Solvent Selection

The success of recrystallization hinges on the choice of solvent.[5][15] The ideal solvent should exhibit a steep solubility curve for the compound of interest: low solubility at room temperature but high solubility at its boiling point.[3]

Criteria for an Ideal Recrystallization Solvent:

  • High Temperature Coefficient: The compound should be sparingly soluble at low temperatures but highly soluble at the solvent's boiling point.[3]

  • Impurities' Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at room temperature (so they remain in the mother liquor).[15]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3][16]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying stage.[15]

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, a small-scale screening is essential to identify the optimal solvent or solvent system.

Materials:

  • Crude this compound

  • Test tubes

  • A selection of analytical grade solvents (e.g., Water, Ethanol, Methanol, Isopropanol, Hexane, Toluene, Ethyl Acetate)

  • Hot plate or sand bath

  • Spatula and stirring rod

Procedure:

  • Place approximately 50 mg of the crude solid into a test tube.

  • Add the test solvent dropwise at room temperature, stirring after each addition. Observe if the solid dissolves readily. A good candidate solvent will not dissolve the solid at this stage.[16]

  • If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. Abundant, well-formed crystals indicate a promising solvent.

Data Interpretation:

SolventSolubility at Room TempSolubility when HotCrystal Formation on CoolingAssessment
Example: WaterInsolubleSparingly SolublePoor/SlowPotentially useful in a mixed-solvent system.
Example: EthanolSolubleVery SolubleNoneUnsuitable as a single solvent.
Example: HexaneInsolubleSolubleGoodGood Candidate
Example: Ethanol/WaterSparingly SolubleVery SolubleExcellentExcellent Candidate (Mixed Solvent)

Note on Mixed Solvents: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water) can be effective.[16][17] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise to the hot solution until it becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.

Part 2: The Standard Recrystallization Workflow

This protocol outlines the complete procedure once a suitable solvent has been identified.

Recrystallization_Workflow

Protocol 2: Bulk Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides reduce solvent evaporation). Add a magnetic stir bar or boiling chips. Add a small amount of the chosen recrystallization solvent and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4] Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing crystal recovery.

  • Decolorization (Use with Caution): If the solution is colored by high-molecular-weight impurities, they can sometimes be removed with activated charcoal. However, charcoal can react with phenolic compounds, potentially forming colored complexes and reducing yield. [16] If necessary, remove the flask from the heat, allow it to cool slightly, add a very small amount of charcoal, and reheat to boiling for a few minutes. Never add charcoal to a boiling solution , as it can cause violent frothing.

  • Hot Filtration: To remove insoluble impurities (or the added charcoal), perform a hot gravity filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Use a pre-heated funnel (by placing it over the boiling solvent) and fluted filter paper. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer because impurities are excluded from the growing crystal lattice. Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a filter flask.[4] Moisten the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of fresh, ice-cold solvent. Causality: This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the loss of the purified product.

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on for several minutes to pull air through and partially dry them.[3] Transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a desiccator or a low-temperature vacuum oven.

Part 3: Verification and Troubleshooting

Purity Assessment

The most common and straightforward method to assess the purity of the recrystallized product is by measuring its melting point. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impurities tend to depress and broaden the melting point range. Compare your experimental value to the literature value of 32-39 °C.[1][9]

Troubleshooting Common Recrystallization Problems

Troubleshooting_Logic

References

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and semi-volatile compounds.[1] Phenolic compounds, a class of molecules critical in pharmaceuticals, environmental analysis, and metabolomics, possess a polar hydroxyl (-OH) group that presents significant challenges for direct GC-MS analysis. This polarity leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor thermal stability. When injected directly into a GC system, these compounds often exhibit poor chromatographic performance, including broad, tailing peaks and low sensitivity, and may even degrade at the high temperatures of the injector port.[2]

Derivatization is a chemical modification process that addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[3] This transformation is essential for achieving the sharp, symmetrical peaks and reproducible results necessary for robust quantitative and qualitative analysis. The primary goal is to replace the active hydrogen of the hydroxyl group with a non-polar moiety, effectively shielding its polarity and enhancing the compound's suitability for GC-MS.[2] This application note provides a detailed guide to the most effective derivatization strategies, complete with validated protocols and the scientific principles governing their application.

Selecting the Optimal Derivatization Strategy

The choice of derivatization reagent and method is not a one-size-fits-all decision. It is dictated by the specific properties of the analyte, the sample matrix, and the analytical objectives. The three most prevalent and field-proven strategies for phenolic compounds are Silylation , Acylation , and Alkylation .[2]

A logical workflow for sample analysis begins with sample preparation, followed by the core derivatization step, and culminates in GC-MS analysis and data interpretation.

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., biological fluid, water) Extraction Extraction of Phenols (e.g., LLE, SPE) Sample->Extraction Drydown Concentration & Dry-Down (under Nitrogen stream) Extraction->Drydown AddReagent Addition of Derivatizing Reagent (e.g., BSTFA, Acetic Anhydride) Drydown->AddReagent Incubate Reaction Incubation (Heating & Vortexing) AddReagent->Incubate GCMS Injection into GC-MS System Incubate->GCMS Data Data Processing & Analysis GCMS->Data

Caption: General workflow for the GC-MS analysis of phenolic compounds.[2]

Silylation: The Versatile Workhorse

Silylation is arguably the most common derivatization technique for phenols. It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[1] This conversion dramatically increases volatility and thermal stability.[2]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. A good leaving group on the reagent facilitates the reaction.[4]

Silylation Mechanism Simplified Silylation Reaction cluster_reactants cluster_products Phenol Phenol (Ar-OH) BSTFA BSTFA TMS_Phenol TMS-Ether (Ar-O-Si(CH₃)₃) Phenol->TMS_Phenol + BSTFA (Heat) Byproduct Byproducts

Caption: Simplified reaction of a phenol with a silylating agent like BSTFA.

Common Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful and widely used reagent. Often used with a catalyst like 1% Trimethylchlorosilane (TMCS) to increase reactivity, especially for hindered phenols.[5]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Even more volatile than BSTFA, its by-products are also more volatile, which can be advantageous in preventing chromatographic interference. MSTFA is often preferred for metabolomics applications.[6]

  • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are more stable to hydrolysis than TMS derivatives, making them more robust for longer sample storage or complex workups.[7]

Trustworthiness & Self-Validation: The success of silylation is critically dependent on anhydrous (water-free) conditions. Any moisture present will preferentially react with the silylating agent, consuming the reagent and drastically reducing derivatization efficiency.[1] Therefore, ensuring samples and solvents are thoroughly dried serves as an internal validation step for the protocol's success.

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is a robust starting point for a wide range of phenolic compounds.

Materials:

  • Dried sample extract in a 2 mL amber GC vial.

  • BSTFA with 1% TMCS.

  • Anhydrous pyridine or other suitable anhydrous solvent (e.g., acetone, acetonitrile).[6][8]

  • Heating block or oven.

  • Vortex mixer.

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. This is a critical step and can be achieved by evaporating the solvent under a gentle stream of nitrogen gas.[1]

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to redissolve the analytes. Then, add 100 µL of BSTFA + 1% TMCS.[9]

  • Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 30-60 minutes.[1] Reaction time and temperature may need optimization for specific compounds.[1]

  • Cooling: Allow the vial to cool to room temperature before analysis.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.[9]

Acylation: The Stable and Cost-Effective Alternative

Acylation involves introducing an acyl group (e.g., acetyl or trifluoroacetyl) to the phenolic oxygen, forming a stable ester derivative.[2] This method is highly effective, and the resulting derivatives are often more stable against hydrolysis than their silyl counterparts.[9]

Mechanism of Action: The reaction involves the acylation of the hydroxyl group using an acid anhydride or acyl halide, often under basic conditions or with a catalyst to facilitate the reaction.

Common Reagents:

  • Acetic Anhydride: A common, inexpensive, and effective reagent that forms acetate esters. The reaction can often be performed in an aqueous sample under basic conditions.[9]

  • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that produces trifluoroacetyl derivatives. These derivatives are excellent for analysis using an electron capture detector (ECD) due to the presence of fluorine atoms, which significantly enhances sensitivity for trace analysis.[10]

Protocol 2: Acylation using Acetic Anhydride (In-Situ)

This protocol is advantageous as it can often be performed directly in aqueous samples.

Materials:

  • Aqueous sample (1 mL) or dried extract.

  • Acetic Anhydride.

  • Potassium carbonate (K₂CO₃) for aqueous samples or Pyridine for dried samples.[9]

  • Organic solvent for extraction (e.g., hexane, dichloromethane).

  • Reaction vials.

Procedure:

  • Sample pH Adjustment (for aqueous samples): Adjust the sample pH to approximately 8-9 using potassium carbonate.

  • Reagent Addition: Add an excess of acetic anhydride (e.g., 100-200 µL for a 1 mL sample). For dried samples, first dissolve in pyridine then add acetic anhydride.[1][9]

  • Reaction: Cap the vial tightly and vortex vigorously for 1-2 minutes. The reaction is often rapid at room temperature but can be gently heated to 50-60°C for 15-30 minutes to ensure completion.[9]

  • Quenching & Extraction: After cooling, quench excess acetic anhydride by adding 1 mL of saturated sodium bicarbonate solution (for anhydrous protocol).[1] Extract the acetylated derivatives into a suitable organic solvent like hexane. Vortex and allow the layers to separate.

  • Analysis: Collect the organic layer for GC-MS analysis.

Alkylation: For Enhanced Stability and Sensitivity

Alkylation involves adding an alkyl group (e.g., methyl, ethyl, pentafluorobenzyl) to the phenolic hydroxyl group, forming a stable ether derivative.[2] This method can provide highly stable derivatives and, depending on the reagent, can be used for ultra-trace analysis.

Mechanism of Action: The reaction typically proceeds via a nucleophilic substitution where the phenolate ion attacks an alkyl halide. The formation of the phenolate is often facilitated by a base. The reaction between phenol and an alkene (like 1-octene) can also occur over an acid catalyst, producing both O-alkylated (ether) and C-alkylated products.

Common Reagents:

  • Pentafluorobenzyl Bromide (PFBBr): This reagent is particularly useful for trace analysis as the resulting PFB-ether derivatives are highly sensitive to electron capture detection (ECD).[11]

  • Methyl Chloroformate (MCF): A newer approach that has shown improved reproducibility and derivative stability compared to silylation for certain sample types.[2]

Data Presentation: Comparative Overview of Derivatization Methods

The choice of method significantly impacts the experimental workflow and results. The following table provides a comparative summary to guide reagent selection.

Parameter Silylation (BSTFA/MSTFA) Acylation (Acetic Anhydride) Acylation (TFAA) Alkylation (PFBBr)
Primary Advantage Versatile, highly reactive, volatile by-products (MSTFA).[6]Cost-effective, stable derivatives, can work in aqueous media.[9]Highly reactive, produces derivatives suitable for sensitive ECD.Forms very stable derivatives, excellent for ultra-trace analysis with ECD.[11]
Key Disadvantage Moisture sensitive, derivatives can be prone to hydrolysis.[1]May be less effective for sterically hindered phenols.[9]Reagent and by-products are corrosive; requires a work-up step.[10]Reagent is a strong lachrymator; reactions can be slower.[10]
Typical Reaction Temp. 60-80°C[1][5]Room Temp to 60°C[9]50-75°C[11]60-75°C
Typical Reaction Time 15-60 min[1][8]15-30 min[9]15-30 min[11]30-90 min
Derivative Stability Moderate to GoodExcellent[9]ExcellentExcellent
Best For General screening, metabolomics, wide range of phenols.[2]Routine analysis, aqueous samples, when stability is key.[12]Trace analysis of drugs of abuse, environmental pollutants.Ultra-trace environmental and toxicological analysis.

Conclusion and Expert Recommendations

Derivatization is an indispensable step for the reliable GC-MS analysis of phenolic compounds.[2] The success of the analysis hinges on the judicious selection of the derivatization strategy, tailored to the specific analytical challenge.

  • For general-purpose screening and metabolomics , silylation with MSTFA or BSTFA is the recommended starting point due to its versatility and high reactivity.[6]

  • For routine, cost-sensitive analyses or when dealing with aqueous matrices , acylation with acetic anhydride offers a robust and economical solution, yielding highly stable derivatives.[9]

  • For ultra-trace quantification requiring maximum sensitivity, acylation with a fluorinated anhydride like TFAA or alkylation with PFBBr are the methods of choice, especially when coupled with an electron capture detector.[11]

By understanding the causality behind each method and meticulously executing the validated protocols, researchers can overcome the inherent challenges of phenolic compounds, unlocking high-quality, reproducible data from their GC-MS analyses.

References

Application Notes and Protocols for Evaluating the Antioxidant Efficacy of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Phenolic Antioxidants and the Imperative for Accurate Efficacy Evaluation

Phenolic compounds, a vast and structurally diverse class of plant secondary metabolites, are of immense interest to the pharmaceutical, nutraceutical, and food science industries. Their well-documented antioxidant properties, stemming from their ability to donate electrons or hydrogen atoms to neutralize harmful free radicals, position them as prime candidates for mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their damaging effects, is a key etiological factor in a host of chronic and degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Therefore, the rigorous and accurate in vitro evaluation of the antioxidant efficacy of phenolic compounds is not merely an academic exercise; it is a critical step in the discovery and development of novel therapeutic and preventative agents. A multi-faceted approach to assessing antioxidant capacity is essential, as no single assay can fully capture the complex interplay of mechanisms by which these compounds exert their effects. This guide provides a comprehensive overview of the most widely employed in vitro assays, detailing their underlying principles, step-by-step protocols, and the scientific rationale behind their methodologies. Furthermore, we will delve into the cellular context of antioxidant action, exploring the activation of endogenous defense mechanisms.

Guiding Principles for Selecting the Appropriate Antioxidant Assay

The selection of an appropriate antioxidant assay is a critical decision that should be guided by the specific research question and the chemical nature of the phenolic compound under investigation. Assays are broadly categorized based on their underlying chemical reactions: hydrogen atom transfer (HAT) and single electron transfer (SET).

  • Hydrogen Atom Transfer (HAT) based assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.

  • Single Electron Transfer (SET) based assays quantify the capacity of an antioxidant to transfer one electron to reduce an oxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of SET-based methods.[1]

It is imperative to employ a battery of assays from both categories to gain a comprehensive understanding of a phenolic compound's antioxidant profile.

Part 1: Foundational In Vitro Antioxidant Assays

This section provides detailed protocols and the scientific rationale for four of the most widely adopted in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Scientific Rationale:

The DPPH assay is a rapid, simple, and widely used method to assess the radical scavenging activity of antioxidants.[2][3] The core of this assay is the stable free radical, DPPH•, which possesses a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[2][3] When a phenolic antioxidant (ArOH) is introduced, it donates a hydrogen atom or an electron to the DPPH• radical, neutralizing it and forming the reduced, pale yellow hydrazine derivative (DPPH-H).[4][5] This reduction leads to a decrease in absorbance at 517 nm, which is directly proportional to the radical scavenging activity of the antioxidant.[3] The reaction mechanism can proceed via HAT or SET-PT (Single Electron Transfer followed by Proton Transfer).[6]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH• Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH• Solution with Sample/Standard DPPH_Solution->Mix Sample_Dilutions Prepare Phenolic Compound and Standard Dilutions Sample_Dilutions->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance at ~517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Radical Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and stored in a dark bottle to prevent degradation.[7]

    • Test Samples: Prepare a stock solution of the phenolic compound in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions from this stock solution.

    • Standard: Prepare a series of dilutions of a standard antioxidant, such as Trolox or ascorbic acid, in the same solvent as the test samples.

  • Assay Procedure:

    • Pipette 100 µL of each sample or standard dilution into the wells of a 96-well microplate.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution. For the control, add 100 µL of the sample dilution and 100 µL of the solvent.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

      • A_blank is the absorbance of the blank.

      • A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the sample or standard.

    • Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.[8]

Trustworthiness & Self-Validation:

  • Interferences: Compounds that absorb light at 517 nm can interfere with the assay. A proper control (sample without DPPH) is crucial to correct for this.

  • Reaction Time: The reaction kinetics can vary for different phenolic compounds. It is advisable to perform a time-course experiment to determine the optimal incubation time where the reaction reaches a plateau.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle & Scientific Rationale:

The ABTS assay is another widely used method for assessing antioxidant capacity.[9] It is applicable to both hydrophilic and lipophilic antioxidants. The assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[10][11] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, typically potassium persulfate.[1][10] The long incubation period of 12-16 hours for ABTS•+ generation ensures the complete formation of the radical cation, leading to a stable and reproducible starting point for the assay.[8][12] When an antioxidant is added, it donates an electron or a hydrogen atom to the ABTS•+, causing its decolorization. The extent of this color change is proportional to the antioxidant's concentration and is measured as a decrease in absorbance at 734 nm.[10]

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis ABTS_Radical_Generation Generate ABTS•+ Stock Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate 12-16h in dark ABTS_Working_Solution Dilute ABTS•+ Stock Solution to Absorbance of ~0.7 at 734 nm ABTS_Radical_Generation->ABTS_Working_Solution Mix Mix ABTS•+ Working Solution with Sample/Standard ABTS_Working_Solution->Mix Sample_Dilutions Prepare Phenolic Compound and Standard Dilutions Sample_Dilutions->Mix Incubate Incubate (e.g., 6 min at RT) Mix->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_TEAC Determine TEAC Value Calculate_Inhibition->Determine_TEAC

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS Radical Cation (ABTS•+) Stock Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][12]

    • ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Test Samples and Standard (Trolox): Prepare a series of dilutions of the phenolic compound and Trolox in the appropriate solvent.

  • Assay Procedure:

    • Pipette 20 µL of each sample or standard dilution into the wells of a 96-well microplate.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the ABTS•+ working solution.

    • Mix the contents of the wells thoroughly.

    • Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).[8]

    • Measure the absorbance of each well at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Plot the percentage of scavenging activity against the concentration of the standard (Trolox) to generate a standard curve.

    • Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) of the sample. The TEAC is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test sample.

Trustworthiness & Self-Validation:

  • Interferences: Colored compounds in the sample can interfere with the absorbance reading. A proper sample blank (sample with solvent instead of ABTS•+ working solution) should be included.

  • pH and Reaction Time: The reaction kinetics of the ABTS assay can be pH-dependent, and the time to reach equilibrium can vary for different compounds.[13] It is advisable to standardize the pH and perform kinetic studies to ensure the reaction has reached completion.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle & Scientific Rationale:

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at a low pH.[10][14] The acidic environment (pH 3.6) is crucial for maintaining iron solubility.[15][16] The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorbance maximum at 593 nm.[10][15] The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[15]

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis FRAP_Reagent Prepare FRAP Reagent: - Acetate Buffer (300 mM, pH 3.6) - TPTZ Solution (10 mM in 40 mM HCl) - FeCl3 Solution (20 mM) (Mix 10:1:1 v/v/v) Pre-warm Pre-warm FRAP Reagent to 37°C FRAP_Reagent->Pre-warm Sample_Dilutions Prepare Phenolic Compound and Standard (FeSO4) Dilutions Mix Mix FRAP Reagent with Sample/Standard Sample_Dilutions->Mix Pre-warm->Mix Incubate Incubate at 37°C (e.g., 4-30 min) Mix->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Create_Std_Curve Create FeSO4 Standard Curve Measure_Absorbance->Create_Std_Curve Determine_FRAP_Value Determine FRAP Value (Fe(II) Equivalents) Create_Std_Curve->Determine_FRAP_Value

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water. Adjust the pH to 3.6 with glacial acetic acid and bring the final volume to 1 L.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Pre-warm the FRAP reagent to 37°C before use.[14]

    • Test Samples and Standard (FeSO₄): Prepare a series of dilutions of the phenolic compound and a ferrous sulfate (FeSO₄) standard in deionized water.

  • Assay Procedure:

    • Pipette 20 µL of each sample or standard dilution into the wells of a 96-well microplate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of deionized water and 180 µL of the FRAP reagent.

    • Mix the contents of the wells.

    • Incubate the microplate at 37°C for a specified time (typically 4 to 30 minutes).[14]

    • Measure the absorbance of each well at 593 nm.

  • Data Analysis:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the FRAP value of the samples, expressed as µM Fe(II) equivalents.

Trustworthiness & Self-Validation:

  • Interferences: Compounds that have the ability to reduce Fe³⁺ but are not necessarily antioxidants (e.g., some sugars) can give false-positive results. Metal chelators in the sample can also interfere with the assay.

  • pH Sensitivity: The assay is highly pH-dependent; therefore, maintaining the pH at 3.6 is critical for reproducible results.[16]

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle & Scientific Rationale:

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[2][17] The assay uses a fluorescent probe, typically fluorescein, which loses its fluorescence upon oxidation by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17][18] In the presence of an antioxidant, the antioxidant preferentially scavenges the peroxyl radicals, thus preserving the fluorescence of fluorescein. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC). A larger AUC indicates a higher antioxidant capacity.[2]

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein_Solution Prepare Fluorescein Working Solution Mix_Components Mix Fluorescein, Sample/Standard in a 96-well plate Fluorescein_Solution->Mix_Components AAPH_Solution Prepare AAPH (Radical Initiator) Solution Initiate_Reaction Add AAPH Solution AAPH_Solution->Initiate_Reaction Sample_Dilutions Prepare Phenolic Compound and Standard (Trolox) Dilutions Sample_Dilutions->Mix_Components Pre-incubate Pre-incubate at 37°C Mix_Components->Pre-incubate Pre-incubate->Initiate_Reaction Kinetic_Read Measure Fluorescence Decay Kinetically (e.g., every 2 min for 2h) (Ex: 485 nm, Em: 520 nm) Initiate_Reaction->Kinetic_Read Calculate_AUC Calculate Area Under the Curve (AUC) Kinetic_Read->Calculate_AUC Determine_ORAC_Value Determine ORAC Value (Trolox Equivalents) Calculate_AUC->Determine_ORAC_Value

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).

    • Fluorescein Working Solution: Dilute the stock solution to the desired final concentration in the same buffer.

    • AAPH Solution: Prepare a fresh solution of AAPH in 75 mM potassium phosphate buffer (pH 7.4).

    • Test Samples and Standard (Trolox): Prepare a series of dilutions of the phenolic compound and Trolox in the phosphate buffer.

  • Assay Procedure:

    • Pipette 25 µL of each sample, standard, or blank (phosphate buffer) into the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for at least 15 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells using a multichannel pipette.

    • Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for up to 2 hours.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

    • Subtract the AUC of the blank from the AUC of each standard and sample to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the ORAC value of the samples, expressed as µM Trolox equivalents.

Trustworthiness & Self-Validation:

  • Interferences: Compounds that are fluorescent or that quench the fluorescence of fluorescein can interfere with the assay.

  • Temperature Control: The thermal decomposition of AAPH is temperature-dependent, so maintaining a constant temperature of 37°C is critical for reproducibility.

Quantitative Data Summary

AssayPrincipleWavelengthStandardKey ReagentsTypical Incubation
DPPH Radical Scavenging (SET/HAT)~517 nmTrolox, Ascorbic AcidDPPH• in Methanol30 min, Room Temp, Dark
ABTS Radical Cation Scavenging (SET/HAT)734 nmTroloxABTS, Potassium Persulfate6 min, Room Temp
FRAP Ferric Ion Reduction (SET)593 nmFeSO₄Acetate Buffer, TPTZ, FeCl₃4-30 min, 37°C
ORAC Peroxyl Radical Scavenging (HAT)Ex: 485 nm, Em: 520 nmTroloxFluorescein, AAPHKinetic read for ~2h, 37°C

Part 2: The Cellular Context of Antioxidant Activity

While in vitro chemical assays are invaluable for initial screening, they do not fully recapitulate the complex biological environment. To gain a more physiologically relevant understanding of a phenolic compound's antioxidant efficacy, it is essential to consider its activity within a cellular context.

The Nrf2 Signaling Pathway: A Key Mechanism of Cellular Antioxidant Defense

Many phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating the cell's endogenous antioxidant defense systems. A pivotal mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[19]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Upon exposure to oxidative stress or electrophilic compounds, including many phenolics, Keap1 undergoes a conformational change, releasing Nrf2.[19] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes.[19][20] This leads to the increased expression of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH). Phenolic compounds like curcumin and resveratrol have been shown to be potent activators of the Nrf2/ARE pathway.[19][21]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenolic_Compound Phenolic Compound (e.g., Curcumin) Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Phenolic_Compound->Keap1_Nrf2 induces dissociation ROS ROS ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation basal state Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Gene_Expression Increased Expression of Antioxidant Genes (HO-1, NQO1, GCL) ARE->Gene_Expression

Cellular Antioxidant Activity (CAA) Assay

Principle & Scientific Rationale:

To bridge the gap between chemical assays and in vivo studies, the Cellular Antioxidant Activity (CAA) assay was developed.[22] This cell-based assay provides a more biologically relevant measure of antioxidant potential by accounting for cellular uptake, metabolism, and localization of the test compound.[22] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable.[11][22] Once inside the cell, intracellular esterases cleave the diacetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH) within the cell.[22] Subsequently, a peroxyl radical generator, such as AAPH, is added to induce oxidative stress. The intracellular radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] An effective antioxidant will scavenge these radicals, thereby inhibiting the oxidation of DCFH and reducing the fluorescent signal.[22]

Experimental Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and culture until they reach confluence.[11][23]

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with various concentrations of the phenolic compound or a standard antioxidant (e.g., quercetin) for a specified period (e.g., 1 hour) to allow for cellular uptake.

    • Add the DCFH-DA probe to the cells and incubate.[23]

    • Wash the cells to remove the excess probe.

    • Add the AAPH solution to induce oxidative stress.[23]

    • Immediately measure the fluorescence intensity kinetically using a microplate reader (Ex: ~485 nm, Em: ~538 nm) over a period of time (e.g., 60 minutes).[23]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the control and treated cells.

    • Calculate the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

Conclusion: A Holistic Approach to Antioxidant Efficacy Evaluation

The evaluation of the antioxidant efficacy of phenolic compounds is a multifaceted endeavor that requires a thoughtful and systematic approach. The in vitro assays detailed in this guide—DPPH, ABTS, FRAP, and ORAC—provide a robust toolkit for the initial screening and characterization of the radical scavenging and reducing properties of these compounds. However, to truly understand their potential biological significance, it is crucial to move beyond these chemical assays and investigate their effects in a cellular context. The activation of the Nrf2 signaling pathway and the assessment of cellular antioxidant activity using the CAA assay offer a more physiologically relevant perspective. By employing a combination of these methods, researchers, scientists, and drug development professionals can gain a comprehensive and reliable understanding of the antioxidant potential of phenolic compounds, paving the way for the development of novel and effective interventions for oxidative stress-related diseases.

References

Application Notes and Protocols for Forced Degradation Studies of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to performing forced degradation studies on 5-Methoxy-2-methylphenol, an important intermediate in pharmaceutical synthesis. The protocol herein is designed to meet the standards of international regulatory bodies, including the International Council for Harmonisation (ICH). By subjecting this compound to a variety of stress conditions—hydrolytic, oxidative, photolytic, and thermal—this guide enables the identification of potential degradation products, elucidation of degradation pathways, and the development of a stability-indicating analytical method. This foundational knowledge is critical for ensuring the quality, safety, and efficacy of any resulting drug product.

Introduction: The Rationale for Stress Testing

Forced degradation, or stress testing, is a critical component of the drug development process. As mandated by guidelines such as ICH Q1A(R2), these studies are designed to intentionally degrade a drug substance to predict its stability over time and under various environmental conditions.[1][2] The primary objectives are to:

  • Elucidate Degradation Pathways: Understanding how a molecule degrades provides insight into its intrinsic stability and potential liabilities.

  • Identify Degradation Products: Characterizing the structure of degradation products is essential for assessing their potential toxicity and for setting appropriate specification limits.

  • Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[3]

  • Inform Formulation and Packaging Development: Knowledge of a substance's sensitivity to factors like light, heat, or moisture guides the development of a stable dosage form and the selection of appropriate packaging to protect the product.[2]

This compound, a substituted phenol, possesses functional groups—a phenolic hydroxyl and a methoxy ether—that are susceptible to specific degradation mechanisms. The phenolic ring is prone to oxidation, while the ether linkage can be susceptible to hydrolysis under extreme pH conditions.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing a meaningful forced degradation study.

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₈H₁₀O₂[4][5]
Molecular Weight 138.16 g/mol [4][5]
Appearance White to off-white solid[6][7]
pKa ~10.08 (Predicted)[6][7]
Solubility Slightly soluble in water; Soluble in alcohol, chloroform, and methanol.[6][8][9]

The predicted pKa suggests that the phenolic hydroxyl group is weakly acidic. This information is crucial for selecting the appropriate pH conditions for hydrolytic stress studies. Its limited water solubility necessitates the use of a co-solvent for preparing solutions for the degradation studies.

Experimental Workflow for Forced Degradation

The following diagram illustrates the systematic approach to the forced degradation study of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Stock Prepare Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (80°C, Solid & Solution) Stock->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B Conditions) Stock->Photo Expose to Stress Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (Quantify Degradation) Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS Analysis (Identify Degradants) HPLC->LCMS Characterize Peaks Pathway Elucidate Degradation Pathway LCMS->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: A systematic workflow for the forced degradation study.

Detailed Experimental Protocols

4.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile. This stock solution will be used for all stress conditions.

4.2. Stress Conditions

The goal is to achieve 5-20% degradation of the active ingredient.[1] The duration of exposure may need to be adjusted based on preliminary results.

4.2.1. Acidic Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

  • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

Rationale: The acidic condition challenges the stability of the ether linkage, although phenol ethers are generally resistant to acid hydrolysis.[10][11]

4.2.2. Alkaline Hydrolysis

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C.

  • Withdraw samples at appropriate time intervals.

  • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute with the mobile phase for HPLC analysis.

Rationale: The alkaline condition will deprotonate the phenolic hydroxyl group, forming a phenoxide ion. This can increase the susceptibility of the aromatic ring to oxidation.

4.2.3. Oxidative Degradation

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at various time points (e.g., 2, 6, 12, 24 hours).

  • Dilute with the mobile phase for HPLC analysis.

Rationale: The phenolic hydroxyl group is highly susceptible to oxidation, which can lead to the formation of quinone-type structures.[12][13][14] The electron-donating methoxy and methyl groups can further activate the ring towards oxidation.

4.2.4. Thermal Degradation

  • Solid State: Place a known amount of solid this compound in a stability chamber at 80°C. At specified times, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

  • Solution State: Heat the stock solution at 80°C. Withdraw samples at various time points, cool, and dilute for HPLC analysis.

Rationale: Thermal stress assesses the intrinsic stability of the molecule at elevated temperatures. For methoxyphenols, thermal decomposition can involve cleavage of the methoxy group.[15]

4.2.5. Photolytic Degradation

  • Expose the stock solution in a photochemically transparent container to a light source that conforms to ICH Q1B guidelines.[16][17][18][19][20] This requires a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples after exposure.

Rationale: Photodegradation studies are essential to determine if the substance is light-sensitive, which has implications for manufacturing, packaging, and storage.

Proposed Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound and its degradation products.[21]

ParameterRecommended Condition
HPLC System Standard HPLC with UV/DAD detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic or phosphoric acid) in a gradient elution
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely around 270-280 nm)
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.[3]

Identification of Degradation Products

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[22][23] By analyzing the mass-to-charge ratio (m/z) of the parent compound and its degradants, along with their fragmentation patterns, potential structures can be proposed.

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible:

Degradation_Pathways cluster_oxidation Oxidative Stress cluster_hydrolysis Hydrolytic Stress (Extreme Conditions) cluster_thermal Thermal Stress Parent This compound Quinone Quinone-type Products Parent->Quinone Oxidation (H₂O₂) Demethylation Demethylation Product (Dihydroxy-methylbenzene) Parent->Demethylation Acid/Base Catalyzed Cleavage Thermal_Products Ring Opening / Charring Parent->Thermal_Products High Heat

Caption: Plausible degradation pathways for this compound.

  • Oxidation: The phenolic ring is susceptible to oxidation, potentially forming quinone or hydroquinone derivatives. The presence of the electron-donating methyl and methoxy groups can influence the position of oxidation.

  • Demethylation: While phenol ethers are generally stable, under harsh acidic or basic conditions, cleavage of the O-CH₃ bond could occur, leading to the formation of a dihydroxy-methylbenzene derivative.[24][25]

  • Polymerization/Ring Opening: Under severe stress, particularly thermal, more complex reactions leading to polymerization or ring-opening products may occur.

Data Interpretation and Reporting

For each stress condition, the following should be documented:

  • The percentage of degradation of this compound.

  • The relative retention times of all observed degradation products.

  • Peak purity analysis to ensure that the chromatographic peaks are homogeneous.

  • A mass balance calculation to account for all the material after degradation.

  • Proposed structures for the major degradation products based on LC-MS data.

  • A summary of the degradation pathways.

Conclusion

This application note provides a robust framework for conducting forced degradation studies on this compound. By following these protocols, researchers can gain a comprehensive understanding of the molecule's stability profile, which is a prerequisite for successful drug development and regulatory submission. The insights gained will be invaluable for the development of a stable and safe pharmaceutical product.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving phenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered when using these challenging yet highly valuable substrates. As phenols are abundant and cost-effective, their successful implementation in C-C bond formation is a significant step towards greener and more efficient synthesis.[1][2][3] However, the inherent low reactivity of the phenolic hydroxyl group necessitates specific activation and carefully optimized reaction conditions.[1][2][4]

This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Here, we address specific problems you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Question 1: My Suzuki-Miyaura reaction with an aryl tosylate/mesylate is sluggish or gives low yields. What are the first parameters I should investigate?

Low reactivity of aryl sulfonates is a common hurdle. The primary factors to re-evaluate are your catalyst system (metal and ligand) and the base.

  • Catalyst System: While palladium is the traditional choice for Suzuki-Miyaura couplings, nickel-based catalysts often exhibit superior reactivity for activating the C-O bond of phenol derivatives.[2][5][6] If you are using a palladium catalyst, ensure your ligand is appropriate. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are known to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive electrophiles like aryl tosylates.[7][8] N-heterocyclic carbene (NHC) ligands are also excellent alternatives due to their strong electron-donating properties and steric bulk.[2][6]

  • Base Selection: The base plays a multifaceted role in the catalytic cycle.[6][9][10] It not only activates the boronic acid to form a more nucleophilic boronate "ate" complex but can also influence the catalyst's activity.[10][11][12] For challenging couplings with aryl tosylates, a stronger base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like potassium carbonate (K₂CO₃).[13] The choice of base can be critical and is highly dependent on the specific substrates and solvent system.

  • Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial as it helps to dissolve the base and facilitate the formation of the active boronate species.[8]

Question 2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl from two boronic acid molecules, is a frequent side reaction, often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[8]

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Oxygen can lead to the oxidative homocoupling of the boronic acid. Standard procedures include several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.

  • Pre-catalyst Choice and Activation: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂), it needs to be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to side reactions. Using a Pd(0) source like Pd₂(dba)₃ might be advantageous.

  • Reaction Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the likelihood of homocoupling. Try reducing the equivalents of the boronic acid to 1.1-1.2 equivalents.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Question 3: My reaction is not working with an aryl carbamate derivative. What specific conditions are recommended for this class of substrates?

Aryl carbamates are attractive, stable, and accessible phenol derivatives for Suzuki-Miyaura couplings.[2] However, they often require nickel catalysis for efficient activation.

  • Nickel Catalysis is Key: Palladium catalysts are generally ineffective for aryl carbamates. Nickel complexes, particularly with electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃), have proven to be highly effective.[2] A common and effective catalyst is NiCl₂(PCy₃)₂.[2]

  • Strong Base and Anhydrous Conditions: A strong base such as K₃PO₄ is typically required.[2] Unlike some other Suzuki-Miyaura couplings, anhydrous conditions are often preferred for these reactions.

  • Solvent Choice: Anhydrous toluene or dioxane are suitable solvents for this transformation.

Question 4: I want to avoid pre-activating my phenol. Are there effective in situ activation methods?

Yes, in situ activation methods provide a more streamlined and atom-economical approach by avoiding the isolation of the activated phenol derivative.[1][2]

  • Phosphonium Salt Formation: One effective method involves the in situ activation of phenols using reagents like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate).[14] This forms a phosphonium intermediate that is highly reactive towards a nickel catalyst, such as [NiCl₂(dppp)], enabling the cross-coupling to proceed in a one-pot fashion.[14]

  • Uronium-based Activation: Another strategy is the formation of an O-aryl uronium species from the phenol, which can then undergo Ni-catalyzed cross-coupling.[2]

  • Ruthenium-Catalyzed Direct Coupling: Recent advances have shown that ruthenium catalysts can activate free phenols directly under mechanochemical conditions, offering a novel, one-step approach.[15]

Frequently Asked Questions (FAQs)

Q: Why is it necessary to activate phenols for Suzuki-Miyaura coupling? A: The hydroxyl group (-OH) of a phenol is a very poor leaving group. The C-O bond in phenols is strong and not easily cleaved. The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of the catalyst (typically Pd(0) or Ni(0)) into the carbon-leaving group bond. This step is extremely difficult with the C-O bond of an unactivated phenol.[1][2][4] By converting the hydroxyl group into a better leaving group (e.g., tosylate, mesylate, carbamate), the energy barrier for oxidative addition is significantly lowered, allowing the reaction to proceed.[2][13]

Q: What is the general reactivity trend for different phenol derivatives in Suzuki-Miyaura coupling? A: The reactivity generally follows the leaving group ability of the activating group. A common, albeit not absolute, trend is: Aryl Triflates > Aryl Tosylates/Mesylates > Aryl Carbamates/Carbonates/Ethers.[6][8] Aryl triflates are highly reactive but can be sensitive to moisture and expensive. Tosylates and mesylates offer a good balance of reactivity and stability.[13][16][17] Carbamates, carbonates, and ethers are more stable and "greener" alternatives but often require more forcing conditions or highly active nickel catalyst systems to react.[2][5]

Q: How do I choose between a palladium and a nickel catalyst? A: The choice depends on the activating group on the phenol.

  • Palladium catalysts are generally effective for more reactive phenol derivatives like aryl triflates and, with the right ligands, for aryl tosylates.[16][17]

  • Nickel catalysts are often necessary for less reactive but more stable and economical phenol derivatives such as aryl ethers, carbonates, and carbamates.[2][5][6] Nickel is generally more effective at cleaving the stronger C-O bonds in these substrates.

Q: What is the role of the ligand in the catalytic cycle? A: The ligand plays a crucial role in stabilizing the metal center and modulating its electronic and steric properties.[6][7][8]

  • Electron-donating ligands increase the electron density on the metal, which promotes the oxidative addition step.[7][8]

  • Bulky ligands facilitate the final reductive elimination step, which forms the desired C-C bond and regenerates the active catalyst.[7][8] The interplay of these properties is critical for an efficient catalytic cycle.[18]

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding how different reaction parameters can influence the outcome.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products M0 M(0)Ln (Active Catalyst) M2_Aryl_X Ar-M(II)(X)Ln M0->M2_Aryl_X Oxidative Addition M2_Aryl_Base Ar-M(II)(Base')Ln M2_Aryl_X->M2_Aryl_Base Ligand Exchange M2_Aryl_Aryl2 Ar-M(II)(Ar')Ln M2_Aryl_Base->M2_Aryl_Aryl2 Transmetalation M2_Aryl_Aryl2->M0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Aryl_X Ar-X (Phenol Derivative) Boronic_Acid Ar'-B(OH)₂ Base Base (e.g., K₃PO₄) Base->Boronic_Acid Activation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Starting Conditions for Different Phenol Derivatives

The following table provides experimentally validated starting points for optimizing your reaction. Note that these are general recommendations and may require further fine-tuning for your specific substrates.

Phenol DerivativeCatalyst System (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Reference
Aryl Tosylate Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene100-110[13]
Aryl Mesylate Pd(OAc)₂ (0.5%)L2* (1%)K₃PO₄ (2.0)t-AmOH100[13]
Aryl Carbamate NiCl₂(PCy₃)₂ (5%)-K₃PO₄ (2.0)Toluene100[2]
Aryl Ether (Anisole) Ni(COD)₂ (10%)ICy (20%)NaOtBu (2.0)Dioxane100[2]
Phenol (in situ) NiCl₂(dppp) (5%)-K₃PO₄ (3.0)Dioxane100[14]

*L2 refers to a specific biarylphosphine ligand detailed in the reference.

References

Technical Support Center: Troubleshooting Peak Tailing and Splitting in HPLC Analysis of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for HPLC analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing and peak splitting. An ideal chromatographic peak should be symmetrical and Gaussian in shape. Deviations from this symmetry, such as tailing or splitting, can compromise the accuracy of quantification, reduce resolution, and decrease analytical sensitivity.[1][2] This resource provides a structured, in-depth approach to troubleshooting, grounded in scientific principles and practical field experience.

Section 1: Understanding and Diagnosing Peak Shape Problems

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of phenols?

A1: Peak tailing is the phenomenon where a chromatographic peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] A tailing factor greater than 1.2 is generally considered significant.[3] For the analysis of phenolic compounds, which are often present in complex mixtures, peak tailing is particularly problematic as it can obscure smaller, closely eluting peaks, leading to inaccurate integration and quantification.[1][4]

Q2: What are the primary causes of peak tailing for phenolic compounds?

A2: The leading causes of peak tailing for phenols in reversed-phase HPLC are secondary interactions with the stationary phase and suboptimal mobile phase conditions.[1] Phenols, being polar and acidic, are prone to strong, unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5] Other significant contributors include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenol, both ionized and non-ionized forms of the analyte will coexist, causing peak distortion.[1][6]

  • Column contamination or degradation: The accumulation of strongly retained sample components or the chemical breakdown of the stationary phase can create active sites that lead to tailing.[7][8]

  • Column overloading: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[1][2]

  • Extra-column effects: Excessive tubing length or dead volumes within the HPLC system can cause band broadening and peak tailing.[1]

  • Metal Chelation: Some phenolic compounds can chelate with trace metals present in the silica matrix of the column, leading to peak tailing.[4][9]

Q3: What is peak splitting and how does it differ from peak tailing?

A3: Peak splitting is when a single compound appears as two or more distinct but closely eluting peaks.[10][11] This differs from peak tailing, which is a distortion of a single peak. Peak splitting can be a sign of several issues, including problems with the column, the injection process, or the sample itself.[12]

Q4: What are the common causes of peak splitting?

A4: Peak splitting can arise from several factors:

  • Column Voids or Channeling: A void at the column inlet or uneven packing can cause the sample to travel through different paths, resulting in split peaks.[11][13]

  • Partially Blocked Frit: A clogged inlet frit on the column can distort the sample band as it enters the column, leading to peak splitting for all analytes.[11][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion and splitting.[12]

  • Co-elution of Analytes: What appears to be a split peak may actually be two different compounds eluting very close to each other.[15]

  • On-Column Degradation: The sample may be degrading on the column, leading to the appearance of multiple peaks.[16]

Section 2: Systematic Troubleshooting of Peak Tailing

A systematic approach is crucial to efficiently identify and resolve the root cause of peak tailing. The following workflow will guide you through the process, from initial checks to more advanced method modifications.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed initial_checks Step 1: Initial Assessment & Quick Checks start->initial_checks isolate_problem Isolate the Problem: All peaks or specific peaks tailing? initial_checks->isolate_problem guard_column Replace Guard Column (if present) isolate_problem->guard_column column_issues Step 2: Investigate Column-Related Issues guard_column->column_issues If tailing persists check_degradation Check for Column Degradation (Flush with strong solvent) column_issues->check_degradation mobile_phase Step 3: Optimize Mobile Phase adjust_ph Adjust Mobile Phase pH mobile_phase->adjust_ph sample_issues Step 4: Evaluate Sample-Related Factors check_solvent Check Sample Solvent Strength sample_issues->check_solvent verify_chemistry Verify Column Chemistry (Use end-capped or alternative phase) check_degradation->verify_chemistry inspect_voids Inspect for Voids (Reverse flush the column) verify_chemistry->inspect_voids inspect_voids->mobile_phase If tailing persists additives Incorporate Mobile Phase Additives adjust_ph->additives additives->sample_issues If tailing persists check_concentration Check Sample Concentration check_solvent->check_concentration end Peak Shape Improved check_concentration->end Resolution

Caption: A systematic workflow for troubleshooting peak tailing in HPLC analysis of phenols.

Step-by-Step Methodologies

Step 1: Initial Assessment & Quick Checks

  • Review Historical Data: Compare the current chromatogram with historical data. Has this been a gradual or sudden issue?

  • Isolate the Problem: Determine if all peaks are tailing or only specific ones. If all peaks are tailing, it could indicate a physical issue with the column or system.[3] If only the phenolic compound peaks are tailing, the cause is more likely chemical in nature.[3]

  • Guard Column: If a guard column is in use, replace it. A contaminated or worn-out guard column can introduce active sites that cause peak tailing.[3][8]

Step 2: Investigate Column-Related Issues

  • Column Degradation: Flush the column with a strong solvent to remove any strongly retained contaminants.[13] If peak shape does not improve, the column may be degraded and require replacement.[8]

  • Column Chemistry: For phenolic compounds, secondary interactions with residual silanol groups are a common cause of tailing.[4]

    • Protocol: Use a modern, high-purity, end-capped C18 column. End-capping minimizes the number of accessible silanol groups.[2][17]

    • Alternative: Consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which can offer alternative selectivity for aromatic compounds through π-π interactions.[18][19]

  • Column Voids: Voids can form at the column inlet due to high pressure or pH conditions.[20]

    • Protocol: Disconnect the column and reverse flush it at a low flow rate. If this does not resolve the issue, the column may need to be replaced.[14]

Step 3: Optimize Mobile Phase

  • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like phenols.[1][21]

    • Causality: Phenols are acidic and will be in their neutral, more retained form at a low pH. At a pH close to their pKa, both the ionized and non-ionized forms will exist, leading to peak broadening or splitting.[1][6][22] It is generally recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[17]

    • Protocol: Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid or phosphoric acid.[20] This will suppress the ionization of the phenolic hydroxyl group and also the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions.[4][20]

Common Phenolic CompoundApproximate pKaRecommended Mobile Phase pH
Phenol9.95< 7.95
Catechol9.4< 7.4
Hydroquinone10.35< 8.35
Gallic Acid4.4< 2.4 or > 6.4
Caffeic Acid4.6< 2.6 or > 6.6
  • Mobile Phase Additives:

    • Buffers: Use a buffer in the mobile phase to maintain a constant pH. Phosphate buffers are effective at low pH.[23] A buffer concentration of 10-25 mM is usually sufficient.[23]

    • Competing Base: For older columns with higher silanol activity, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.[24] However, this can shorten column lifetime and is less necessary with modern, high-purity columns.[24]

Step 4: Evaluate Sample-Related Factors

  • Sample Solvent: The sample should ideally be dissolved in the initial mobile phase.[1] Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]

  • Sample Concentration: Overloading the column is a common cause of peak tailing.[2]

    • Protocol: Dilute the sample and reinject. If the peak shape improves, the original sample was too concentrated.

  • Sample Cleanliness: Particulates or strongly retained impurities in the sample can contaminate the column.[7]

    • Protocol: Filter all samples through a 0.22 µm or 0.45 µm filter before injection.[2] Consider using solid-phase extraction (SPE) for complex matrices to remove interferences.[25]

Section 3: Systematic Troubleshooting of Peak Splitting

Peak splitting can be more challenging to diagnose than peak tailing, but a logical approach can help to identify the cause.

Troubleshooting Workflow for Peak Splitting

G start Peak Splitting Observed initial_checks Step 1: Initial Observations start->initial_checks isolate_problem Are all peaks splitting or only specific peaks? initial_checks->isolate_problem all_peaks_split All Peaks Splitting isolate_problem->all_peaks_split All specific_peaks_split Specific Peaks Splitting isolate_problem->specific_peaks_split Specific check_frit Check for Blocked Frit all_peaks_split->check_frit check_coelution Investigate Co-elution specific_peaks_split->check_coelution check_void Check for Column Void check_frit->check_void check_injection Check Injection System check_void->check_injection end Peak Shape Restored check_injection->end Resolution check_sample_solvent Check Sample Solvent Compatibility check_coelution->check_sample_solvent check_on_column_degradation Check for On-Column Degradation check_sample_solvent->check_on_column_degradation check_on_column_degradation->end Resolution

Caption: A decision tree for troubleshooting peak splitting in HPLC.

Step-by-Step Methodologies

If All Peaks are Splitting:

This typically points to a problem that occurs before the separation begins.[11]

  • Blocked Inlet Frit: A partially blocked frit can cause the sample to be unevenly distributed onto the column.[11][14]

    • Protocol: Replace the column inlet frit if possible. If not, backflush the column. If the problem persists, the column may need to be replaced.[14]

  • Column Void: A void at the head of the column will cause the sample band to spread before it reaches the stationary phase.[13][26]

    • Protocol: Reverse flush the column at a low flow rate. If this is unsuccessful, the column is likely irreversibly damaged.[14]

  • Injector Issues: A problem with the autosampler, such as a faulty needle or valve, can cause improper sample injection.[12]

    • Protocol: Manually inspect the injector and perform any necessary maintenance.

If Only Specific Peaks are Splitting:

This suggests a chemical or method-specific issue.[15]

  • Co-elution: The split peak may actually be two different compounds that are not fully resolved.[15]

    • Protocol: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, then the issue is co-elution, and the method's selectivity needs to be improved (e.g., by changing the mobile phase composition, gradient, or column).[15]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to peak distortion.[12]

    • Protocol: Prepare the sample in the initial mobile phase or a weaker solvent.

  • On-Column Degradation or Isomerization: The analyte may be unstable under the analytical conditions and be degrading or isomerizing on the column.[16]

    • Protocol: Investigate the stability of the phenolic compounds under the mobile phase conditions (pH, temperature). It may be necessary to adjust these parameters to prevent degradation.

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve issues of peak tailing and splitting in your HPLC analysis of phenols, leading to more accurate and reliable results.

References

Common interferences in the GC-MS analysis of phenolic compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and optimize analytical workflows. We will explore issues from sample preparation to data acquisition, providing not just solutions, but the underlying scientific principles to empower your method development.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the analysis of phenols by GC-MS.

Q1: What are "matrix effects" in the context of GC-MS analysis of phenols, and how do I know if they are affecting my results?

A: Matrix effects refer to the alteration of an analyte's signal—either suppression or enhancement—due to co-eluting components from the sample matrix.[1] In GC-MS, the most common phenomenon for phenolic compounds is matrix-induced signal enhancement .[1][2]

  • Causality: This occurs when non-volatile matrix components (e.g., lipids, sugars) accumulate in the GC inlet liner. These residues coat active sites—silanol groups on the glass liner or column surface—where polar phenolic compounds would otherwise adsorb and degrade. By masking these sites, the matrix inadvertently protects the target analytes, leading to better peak shapes and an artificially enhanced signal response.[1][2] Signal suppression, though less common in GC-MS than LC-MS, can occur if matrix components compete for ionization energy in the MS source or interfere with the derivatization process.[1][3]

  • Diagnosis: To determine if your analysis is affected, compare the slope of a calibration curve prepared in a pure solvent with one prepared using matrix-matched standards (i.e., standards spiked into a blank sample extract that has undergone the full preparation procedure). If the slopes differ significantly (a common threshold is >15-20%), matrix effects are present.[4]

Q2: Why is derivatization required for analyzing phenolic compounds with GC-MS?

A: Derivatization is a critical sample preparation step for phenolic compounds to overcome their inherent chemical properties that are poorly suited for GC analysis.[5] Phenols contain polar hydroxyl (-OH) groups, which lead to low volatility and thermal instability.[6] Without derivatization, these polar groups interact strongly with active sites in the GC system, causing significant peak tailing and poor sensitivity.[7]

The process, typically silylation, replaces the active hydrogen on the hydroxyl group with a non-polar group, such as a trimethylsilyl (TMS) group.[8] This transformation achieves three key goals:

  • Reduces Polarity: Minimizes undesirable interactions with the GC flow path.

  • Increases Volatility: Allows the compounds to travel through the GC column at lower temperatures.

  • Enhances Thermal Stability: Prevents degradation in the hot injector.[5]

Q3: My phenol peaks are consistently tailing. What are the primary causes and how can I fix this?

A: Peak tailing for polar analytes like phenols is almost always caused by "active sites" somewhere in the sample flow path. These are locations that can adsorb the analyte through hydrogen bonding.

  • Common Causes & Solutions:

    • Contaminated or Inactive Inlet Liner: The liner is the first point of contact. Over time, it becomes contaminated with non-volatile matrix components or its deactivation layer wears off. Solution: Replace the inlet liner with a new, deactivated liner. For particularly challenging matrices, consider using an ultra-inert liner.[9]

    • Improper Column Installation: A poorly cut column end creates a rough surface with active sites. If the column is positioned incorrectly in the inlet, it can also lead to inefficient sample transfer and peak distortion.[10] Solution: Re-cut the column (a clean, 90° cut is essential) and ensure it is installed at the correct height as specified by the instrument manufacturer.

    • Column Contamination: Non-volatile residues from the sample matrix can accumulate at the head of the GC column. Solution: Trim the first 10-20 cm from the front of the column.[9][11]

    • Incomplete Derivatization: If the derivatization reaction is incomplete, residual underivatized phenols with free hydroxyl groups will tail significantly. Solution: Optimize the derivatization protocol (see Troubleshooting Guide 2).

Q4: I'm observing a rising baseline, especially at higher temperatures in my temperature program. What is this and should I be concerned?

A: A baseline that rises with temperature is a classic sign of column bleed .[12] This is the normal, slow degradation of the column's stationary phase, which elutes and is detected by the MS.[13] While all columns exhibit some bleed, excessive bleed can compromise sensitivity by increasing background noise and can interfere with the mass spectra of your analytes.[12][14]

  • Key Causes:

    • Oxygen Exposure: The presence of oxygen in the carrier gas, especially at high temperatures, is the primary cause of stationary phase degradation.[13][15]

    • Exceeding Temperature Limits: Operating the column above its specified maximum temperature will rapidly accelerate bleed.[16]

    • Contamination: Aggressive or caustic components in the sample can chemically attack the stationary phase.

  • Mitigation:

    • Use High-Purity Carrier Gas & Traps: Ensure your carrier gas is high-purity (99.999% or better) and that oxygen/moisture traps are installed and replaced regularly.

    • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove residual manufacturing impurities and oxygen.[12]

    • Operate Within Temperature Limits: Adhere to the column's isothermal and programmed temperature limits.[16]

    • Use Low-Bleed Columns: For MS applications, always select columns specifically designed for low bleed (often designated with "ms" in the name).[16]

Q5: My chromatogram shows "ghost peaks" that aren't in my sample or standards. What are they and where do they come from?

A: Ghost peaks are extraneous peaks that appear in a chromatogram, often inconsistently.[14] Identifying their source is a process of elimination.

  • Common Sources:

    • Septum Bleed: Small particles or volatile compounds from the inlet septum can be carried onto the column. This often appears as a series of regularly spaced siloxane peaks. Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Sample Carryover: Residue from a previous, more concentrated sample can be injected with the current sample. Solution: Run a solvent blank after a concentrated sample to check for carryover. Improve syringe and injection port cleaning protocols.

    • Contaminated Solvents or Reagents: Impurities in the solvents or derivatizing agents can appear as peaks. Solution: Run a blank of only the solvent and another of the derivatization reagent to check for purity.

    • External Contamination: Phthalates (plasticizers) are common contaminants from plastic labware (e.g., pipette tips, solvent bottle caps).[17] Solution: Use glass or polypropylene labware where possible and minimize sample contact with plastics.

Troubleshooting Guide 1: A Systematic Approach to Diagnosing and Mitigating Matrix Effects

Matrix effects can lead to significant quantitative inaccuracies. This guide provides a workflow to identify and correct for these interferences.

Workflow for Addressing Matrix Effects

Matrix_Effects_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_validation Validation start Prepare Solvent & Matrix-Matched Calibration Curves compare Compare Slopes of Curves start->compare decision Slopes Differ by >20%? compare->decision cleanup 1. Enhance Sample Cleanup (e.g., SPE, LLE) decision->cleanup Yes end Accurate Quantitation decision->end No dilution 2. Sample Dilution cleanup->dilution protectant 3. Use Analyte Protectants dilution->protectant mm_cal 4. Use Matrix-Matched Calibration (Gold Standard) protectant->mm_cal validate Analyze QC Samples mm_cal->validate validate->end

Protocol: Matrix-Matched Calibration

This protocol is the most robust method for compensating for matrix effects.

  • Source a Blank Matrix: Obtain a sample of the same type you are analyzing (e.g., plasma, soil, food product) that is known to be free of the target phenolic compounds.

  • Prepare Blank Extract: Process the blank matrix using the exact same extraction and cleanup procedure as your unknown samples. This resulting solution is your "blank matrix extract."

  • Create Calibration Standards: Prepare a series of calibration standards by spiking known amounts of your phenolic compound standards directly into aliquots of the blank matrix extract.

  • Derivatize and Analyze: Derivatize these matrix-matched standards and your unknown samples under identical conditions.

  • Quantify: Construct the calibration curve from the matrix-matched standards and use it to quantify the phenolic compounds in your samples.

Causality: By preparing standards in the blank matrix, the standards and the samples experience the same signal enhancement or suppression effects. This allows the calibration curve to accurately model the instrument's response in the presence of the matrix, leading to reliable quantification.[4]

Troubleshooting Guide 2: Optimizing Silylation Derivatization for Phenolic Compounds

Incomplete derivatization is a common source of poor chromatography and inaccurate results. Silylation, the most common technique, is sensitive to several factors.

Table 1: Comparison of Common Silylating Reagents
ReagentFull NameTarget AnalytesAdvantagesConsiderations
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamidePhenols, alcohols, carboxylic acids, aminesHighly reactive, volatile byproducts are easily removed.[8][18]Moisture sensitive.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideSame as BSTFAMost volatile TMS-amide available, excellent for trace analysis.Moisture sensitive, more expensive.
TMSI N-TrimethylsilylimidazoleAlcohols, phenols (highly selective for -OH)Very strong silyl donor, reacts quickly.[8]Less volatile byproducts, can be more difficult to remove.
MTBSTFA N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideAll types of phenolsForms TBDMS derivatives which are more stable and give characteristic mass spectra.[19]Slower reaction times, higher boiling point derivatives.
Protocol: General Silylation Using BSTFA

This protocol provides a starting point for the derivatization of phenolic compounds.

  • Ensure Dryness: The sample extract must be completely dry. Water will preferentially react with the silylating reagent, inhibiting the derivatization of your analyte.[8] Use a stream of nitrogen or a vacuum concentrator to evaporate the extraction solvent.

  • Add Solvent: Re-dissolve the dry residue in a small, known volume (e.g., 50 µL) of an appropriate aprotic solvent (e.g., pyridine, acetonitrile, or toluene). Pyridine can act as a catalyst.

  • Add Reagent: Add the silylating reagent. A common choice is BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[8] A typical volume is 50 µL (a 1:1 ratio with the solvent).

  • React: Cap the vial tightly and heat at 60-80°C for 30-60 minutes. Reaction conditions (time and temperature) should be optimized for your specific analytes.

  • Cool and Analyze: Cool the vial to room temperature before opening. Inject an aliquot into the GC-MS system.

Troubleshooting Incomplete Derivatization
  • Symptom: The chromatogram shows tailing peaks for known phenols, or the peak area is small and irreproducible.

  • Cause 1: Presence of Water: Moisture is the most common cause of failure.

    • Solution: Ensure all glassware is oven-dried. Use high-purity, anhydrous solvents. Co-evaporate the sample with a small amount of toluene to azeotropically remove residual water before adding the derivatization reagents.

  • Cause 2: Insufficient Reagent: If the sample matrix contains many other compounds with active hydrogens (e.g., sugars, amino acids), they will compete for the derivatizing reagent.[20]

    • Solution: Increase the amount of derivatizing reagent. Test a 2:1 or 3:1 ratio of reagent to solvent.

  • Cause 3: Sub-optimal Reaction Conditions: The reaction may be too slow for sterically hindered phenols.

    • Solution: Increase the reaction temperature or time. Consider using a stronger catalyst or a different reagent like MSTFA.

Derivatization Workflow Diagram

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Dry Sample Extract (Nitrogen Stream) reconstitute Reconstitute in Aprotic Solvent start->reconstitute add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) reconstitute->add_reagent heat Cap Vial & Heat (e.g., 70°C for 45 min) add_reagent->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Data Interpretation: Common Contaminants

Identifying common background ions can save significant troubleshooting time by quickly pointing to the source of contamination.

Table 2: Common Contaminants and Their Characteristic Mass Ions
Contaminant ClassCommon Source(s)Characteristic Ions (m/z)Notes
Siloxanes Column bleed, Septum bleed73, 147, 207, 221, 281, 355[17][21]Often appear as a series of regularly spaced peaks. The m/z 207 ion is a hallmark of polysiloxane bleed.[16]
Phthalates Plasticizers (gloves, vials, tubing, floor polish)149, 167, 279[17]m/z 149 is the base peak for many common phthalates like DEHP and DBP.
Hydrocarbons Pump oil, Fingerprints, Contaminated solventsClusters of peaks spaced 14 amu apart (e.g., 43, 57, 71, 85)[17]Indicates aliphatic hydrocarbon contamination.
PFTBA MS Tuning Compound69, 131, 219, 264, 414, 502[21]High abundance of these ions in a sample run (not a tune) indicates a leak from the calibration valve.
Solvents Cleaning, ExtractionMethanol (31), Acetone (43, 58), Toluene (91, 92)[21]Check for residual solvents from sample preparation or instrument cleaning.

By understanding the causes of these common interferences and following systematic troubleshooting procedures, you can significantly improve the accuracy, sensitivity, and reliability of your GC-MS data for phenolic compounds.

References

Improving the stability of 5-Methoxy-2-methylphenol in solution for assays.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-methylphenol. As researchers and drug development professionals, achieving reproducible and accurate assay results is paramount. The stability of your reagents is a critical, yet often overlooked, factor in this equation. This guide is designed to provide you with an in-depth understanding of the stability challenges associated with this compound and to offer field-proven strategies to ensure its integrity in your experimental solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your specific applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations and questions regarding the stability of this compound solutions.

Q1: Why is my this compound solution turning a pink or brownish color over time?

This discoloration is a classic indicator of oxidation.[1] The phenolic hydroxyl group (-OH) on the this compound molecule is susceptible to oxidation, which converts the phenol into quinone-type structures.[2] These resulting quinone molecules are highly conjugated and absorb light in the visible spectrum, leading to the observed pink or brown hue. The reaction is often accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[2]

Q2: What are the primary factors that cause the degradation of this compound in solution?

The degradation of this compound is multifactorial, but the primary drivers are:

  • Oxidation: As discussed, this is the most common degradation pathway. The electron-donating nature of the methoxy and methyl groups on the aromatic ring can increase the molecule's susceptibility to oxidation compared to unsubstituted phenol.[2]

  • High pH (Alkaline Conditions): In basic solutions, the phenolic proton is abstracted, forming a phenoxide anion. This negatively charged species is significantly more electron-rich and, therefore, far more susceptible to oxidation than the protonated phenol.[3]

  • Presence of Metal Ions: Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are potent catalysts for the oxidation of phenolic compounds.[4][5] They facilitate the transfer of electrons, accelerating the formation of phenoxy radicals and subsequent degradation products.

  • Light Exposure (Photodegradation): UV and even visible light can provide the energy needed to initiate photochemical reactions, leading to the formation of free radicals and accelerating degradation.[2]

  • Elevated Temperature: Heat increases the rate of all chemical reactions, including oxidation and other potential degradation pathways.[6]

Q3: What is the general mechanism of oxidative degradation for this compound?

The core mechanism involves the loss of a hydrogen atom from the phenolic hydroxyl group to form a phenoxy radical. This radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. It can then react further, often with oxygen, to form a quinone-like species. This process is self-propagating in the presence of oxygen and initiators like light or metal ions.

G cluster_main Oxidative Degradation Pathway A This compound (Stable Phenol Form) B Phenoxy Radical (Unstable Intermediate) A->B H• loss (Initiated by O₂, light, metal ions) C Quinone-type Product (Colored Species) B->C Further Oxidation (+ O₂)

Caption: Oxidative pathway of this compound.

Q4: Is it acceptable to use a solution of this compound that has already discolored?

We strongly advise against it. The discoloration indicates that a significant and unquantified portion of the parent compound has degraded.[1] The degradation products, such as quinones, are not only inactive in the intended assay but can also be reactive, potentially cross-linking with proteins or other nucleophiles in your system, leading to confounding results and assay artifacts. For data integrity, always prepare fresh solutions or use properly stabilized solutions that remain colorless.

Section 2: Troubleshooting Guide for Assay Inconsistency

Problem: You are observing a drift in assay results, a loss of compound potency over the course of an experiment, or poor reproducibility between experiments.

This is a common scenario when reagent stability is compromised. This guide provides a systematic workflow to diagnose and resolve the issue.

TroubleshootingWorkflow start Start: Inconsistent Assay Results q1 Is the working solution visibly discolored (pink/brown)? start->q1 a1_yes Action: Discard solution. Instability is confirmed. Proceed to review protocol. q1->a1_yes Yes a1_no Instability may still be occurring at a lower level. q1->a1_no No check_protocol Step 1: Review Solution Preparation & Storage Protocol a1_yes->check_protocol a1_no->check_protocol q2 Is the solvent deoxygenated? Is storage protected from light? Is temperature controlled? check_protocol->q2 a2_no Action: Implement Protocol for Stabilized Solution Prep (See Section 3.2) q2->a2_no No check_env Step 2: Investigate Assay Buffer & Conditions q2->check_env Yes end End: Re-evaluate Assay with Stabilized Solution a2_no->end q3 What is the pH of the final assay solution? Is it > 7? check_env->q3 a3_yes Action: If possible, lower pH. If not, add antioxidants/ chelators to the buffer. q3->a3_yes Yes check_matrix Step 3: Consider Matrix Effects q3->check_matrix No a3_yes->end q4 Does your buffer contain trace metals (e.g., from reagents)? check_matrix->q4 a4_yes Action: Add a chelating agent (e.g., EDTA) to the buffer (See Table 1) q4->a4_yes Yes q4->end No a4_yes->end

Caption: Troubleshooting workflow for stability issues.

Section 3: Best Practices & Protocols for Maximizing Stability

Proactive measures during solution preparation and storage are the most effective way to prevent degradation.

Strategic Solvent and Buffer Selection
  • Solvents for Stock Solutions: For initial stock solutions, use high-purity, anhydrous-grade organic solvents such as DMSO, ethanol, or methanol. It is critical to deoxygenate the solvent before use by sparging with an inert gas like argon or nitrogen for 15-20 minutes.

  • Aqueous Buffers: Phenolic compounds are more stable in slightly acidic conditions (pH < 7).[3] If your assay requires a physiological or alkaline pH, the inclusion of stabilizing agents is not just recommended, it is essential. Avoid buffers containing high concentrations of transition metals.

Protocol: Preparation of a Stabilized Stock Solution (10 mM Example)

This protocol incorporates multiple strategies to create a robust stock solution.

  • Preparation of Materials:

    • Tare a clean, dry amber glass vial on an analytical balance.

    • Select a high-purity solvent (e.g., HPLC-grade DMSO or Ethanol).

    • Place the chosen solvent in a flask and sparge with a gentle stream of nitrogen or argon gas for 20 minutes to remove dissolved oxygen.

    • Have antioxidants and/or chelating agents ready (see Table 1).

  • Weighing the Compound:

    • Carefully weigh 13.82 mg of this compound (MW: 138.16 g/mol ) into the tared amber vial.

  • Adding Stabilizers (Optional but Recommended):

    • If using an antioxidant like Butylated Hydroxytoluene (BHT), add it directly to the deoxygenated solvent to achieve the desired final concentration (e.g., 0.01%).

  • Dissolution:

    • Using a calibrated pipette, add the deoxygenated solvent to the vial to bring the final volume to 10.0 mL.

    • Cap the vial tightly. Vortex gently until the solid is completely dissolved.

  • Inert Overlay and Storage:

    • Before final capping, gently flush the headspace of the vial with nitrogen or argon gas. This replaces the oxygen-containing air, providing an inert atmosphere.

    • Seal the vial tightly with a PTFE-lined cap.

    • Wrap the vial in paraffin film to further prevent gas exchange.

    • Store at the recommended temperature (see Table 1), protected from light.

Summary of Stabilization Strategies

The following table summarizes key quantitative parameters for stabilizing solutions of this compound.

StrategyAgent / ParameterRecommended Concentration / SettingMechanism of Action & Rationale
pH Control pH AdjustmentMaintain pH < 6.5 where possibleThe protonated phenolic -OH group is significantly less prone to oxidation than the deprotonated phenoxide anion that forms at higher pH.[3]
Antioxidant Addition Ascorbic Acid0.1 - 1 mMA water-soluble antioxidant that readily donates hydrogen atoms to quench free radicals, preventing the oxidation chain reaction.[7]
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)A lipid-soluble antioxidant ideal for organic stock solutions. It acts as a free radical scavenger.[8]
Metal Chelation EDTA (Disodium salt)0.1 - 1 mMSequesters catalytic transition metal ions (Fe, Cu), preventing them from facilitating redox cycling and phenol oxidation.[9][10]
Inert Atmosphere Nitrogen or Argon GasN/ADisplaces molecular oxygen from the solvent and headspace, removing a key reactant required for oxidative degradation.
Light Protection Amber Vials / FoilN/APrevents light-induced photodegradation, which can initiate the formation of free radicals.[2]
Temperature Control Storage Temperature2-8°C (Short-term) or ≤ -20°C (Long-term)Reduces the kinetic rate of all chemical degradation reactions.[11]

Section 4: Protocol for Monitoring Stability

To empirically validate your stabilization strategy, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Stability-Indicating HPLC-UV Method

This method can separate the parent this compound from its more polar degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (or PDA scan from 200-400 nm to detect degradation products with different absorbance maxima).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare your stabilized solution of this compound.

    • Immediately after preparation (T=0), dilute an aliquot to a suitable concentration (e.g., 50 µM) with the mobile phase and inject it to obtain the initial peak area of the parent compound.

    • Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop vs. refrigerated in the dark).

    • At subsequent time points (e.g., 4, 8, 24, 48 hours), take another aliquot, dilute it in the same manner, and inject it.

    • Analysis: Monitor the peak area of the parent compound. A decrease in its area over time indicates degradation. Simultaneously, look for the appearance of new, typically earlier-eluting (more polar), peaks, which correspond to degradation products. A stable solution will show a negligible change in the parent peak area over the tested period.

By implementing these scientifically-grounded strategies and validation protocols, you can ensure the stability of your this compound solutions, leading to more reliable, reproducible, and accurate experimental outcomes.

References

Minimizing side reactions in the synthesis of substituted phenols

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted phenols. As a Senior Application Scientist, I understand that navigating the complexities of phenolic chemistry is crucial for the successful development of novel therapeutics and functional materials. Phenols, while being versatile building blocks, are prone to a variety of side reactions that can complicate syntheses, reduce yields, and lead to challenging purification processes.

This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific issues you may encounter in the lab. We will delve into the mechanistic underpinnings of these side reactions and provide field-proven strategies and detailed protocols to ensure the integrity and efficiency of your synthetic routes.

Section 1: Controlling Alkylation and Acylation Reactions

One of the most frequent challenges in modifying phenols is achieving selective substitution on either the phenolic oxygen (O-substitution) or the aromatic ring (C-substitution). This competition is a classic case of kinetic versus thermodynamic control.

Q1: My Friedel-Crafts acylation of a phenol is giving me a complex mixture of products, including an ester. How can I favor the formation of the desired hydroxyarylketone?

A1: The Challenge of C- vs. O-Acylation and the Fries Rearrangement

Phenols are bidentate nucleophiles, meaning they can be attacked at two positions: the oxygen atom (O-acylation) to form a phenyl ester, or the electron-rich aromatic ring (C-acylation) to form a hydroxyarylketone.[1] O-acylation is often kinetically favored (forms faster), while C-acylation is thermodynamically more stable.

The issue is compounded by the Fries Rearrangement , where the initially formed phenyl ester (O-acylated product) rearranges to the more stable ortho- and para-hydroxyarylketones under the influence of a Lewis acid catalyst like AlCl₃.[2][3] This means that even if you initially get the ester, it can convert to your desired product, but often as a mixture of isomers.

Troubleshooting & Protocol:

To favor direct C-acylation and control the Fries rearrangement, you must carefully manage your reaction conditions.

Strategy 1: Promoting the Fries Rearrangement (If O-acylation is unavoidable)

If O-acylation occurs first, you can intentionally drive the rearrangement to the desired C-acylated product.

  • Key Insight: The ratio of ortho to para products in the Fries rearrangement is temperature-dependent. Low temperatures favor the para product (thermodynamic control), while high temperatures favor the ortho product (kinetic control, facilitated by chelation with the Lewis acid).[2][3][4]

  • Experimental Protocol (Favoring Para Product):

    • Dissolve the phenolic ester in a non-polar solvent (e.g., carbon disulfide, nitrobenzene).

    • Cool the mixture to a low temperature (e.g., 0 °C to below room temperature).

    • Add an excess of a Lewis acid catalyst (e.g., AlCl₃) portion-wise, keeping the temperature low.

    • Allow the reaction to stir for several hours at the low temperature.

    • Monitor the reaction by TLC or LC-MS until the starting ester is consumed.

    • Work up the reaction by carefully quenching with ice-cold dilute acid (e.g., HCl).

  • Experimental Protocol (Favoring Ortho Product):

    • Conduct the reaction at a higher temperature (e.g., >60 °C).[2]

    • Use a non-polar solvent.[3]

    • Follow the same steps for catalyst addition and workup.

Strategy 2: Direct C-Acylation by Protecting the Hydroxyl Group

The most robust method to prevent O-acylation is to protect the phenolic hydroxyl group before performing the Friedel-Crafts reaction.

  • Key Insight: Converting the hydroxyl group into an ether (e.g., a methyl or benzyl ether) removes the nucleophilic oxygen, forcing the acylation to occur exclusively on the aromatic ring. The protecting group can be removed in a subsequent step.[5][6]

  • Workflow Diagram:

G cluster_protection Protection Step cluster_acylation Acylation Step cluster_deprotection Deprotection Step Phenol Phenol Protect Protected Phenol (Ether) Phenol->Protect NaH, MeI or BnBr Acylate C-Acylated Protected Phenol Protect->Acylate Acyl Chloride, AlCl3 Deprotect Final Product: Hydroxyarylketone Acylate->Deprotect BBr3 (for Me-ether) or H2, Pd/C (for Bn-ether)

Caption: Workflow for selective C-acylation using a protecting group strategy.

Q2: My phenol alkylation is resulting in a mixture of C-alkylated and O-alkylated (ether) products. How do I control the selectivity?

A2: The Role of Solvent and Reaction Conditions

The competition between C- and O-alkylation of phenolates is highly dependent on the reaction environment, particularly the solvent.[7] The phenoxide ion is an ambident nucleophile, with negative charge density on both the oxygen and the aromatic ring (at the ortho and para positions).

  • Key Insight:

    • Polar aprotic solvents (e.g., DMF, DMSO) solvate the cation (like Na⁺ or K⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, thus favoring O-alkylation .[7]

    • Protic solvents (e.g., water, trifluoroethanol) solvate the phenoxide oxygen through hydrogen bonding. This shields the oxygen, making the carbon atoms of the ring more available for attack, which favors C-alkylation .[7]

Troubleshooting & Protocol:

To Favor O-Alkylation (Ether Formation):

  • Base and Solvent: Deprotonate the phenol using a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.

  • Alkylating Agent: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) to the solution of the phenoxide.

  • Temperature: Keep the reaction temperature moderate (room temperature to 50 °C) to prevent potential rearrangement of the O-alkylated product.

To Favor C-Alkylation:

  • Solvent Choice: Use a protic solvent such as trifluoroethanol (TFE) or water.[7]

  • Reaction Setup: React the phenolate with the alkyl halide in the chosen protic solvent. The energy barrier for C-alkylation is higher because it temporarily disrupts aromaticity, but by blocking the oxygen, this pathway becomes more probable.[7]

Data Summary: Solvent Effects on Alkylation Selectivity

ReactionSolventMajor ProductRationaleReference
2-Naphthol + Benzyl BromideDMF (Aprotic)O-Alkylated (Ether)Unshielded oxygen anion is highly nucleophilic.[7]
2-Naphthol + Benzyl BromideTFE (Protic)C-AlkylatedOxygen anion is solvated (shielded) by hydrogen bonding.[7]

Section 2: Managing Side Reactions in Classic Phenol Syntheses

Classic named reactions are powerful tools for introducing functional groups onto a phenolic ring, but they are often accompanied by characteristic side reactions.

Q3: In my Reimer-Tiemann reaction, I'm getting a significant amount of the para-isomer along with my desired ortho-hydroxybenzaldehyde. How can I improve the ortho-selectivity?

A3: The Mechanism and Control of Regioselectivity

The Reimer-Tiemann reaction uses chloroform (CHCl₃) and a strong base to ortho-formylate phenols, producing hydroxybenzaldehydes.[8] The key reactive intermediate is dichlorocarbene (:CCl₂), an electrophile.[8][9]

  • Key Insight: The ortho-selectivity is generally attributed to the coordination of the phenoxide ion with the dichlorocarbene intermediate, which directs the electrophile to the nearby ortho position. However, this selectivity is not always perfect, and the para product can form, especially if the ortho positions are sterically hindered.[9]

Troubleshooting & Protocol:

  • Optimize Base Concentration: The reaction is typically run in a biphasic solution with vigorous stirring, using an aqueous hydroxide solution (10–40%).[9] Ensure efficient mixing to facilitate the reaction at the interface.

  • Temperature Control: Conduct the reaction at elevated temperatures (e.g., 60-70 °C) as specified in standard procedures.

  • Consider Additives: The use of cyclodextrins has been shown to favor the formation of the p-formyl product by encapsulating the phenol and altering the accessibility of the reactive sites.[9] While this is the opposite of the desired outcome here, it highlights the potential for additives to influence regioselectivity. For improved ortho-selectivity, ensure the reaction medium is free of such complexing agents.

  • Alternative Reagents: If carbon tetrachloride (CCl₄) is used instead of chloroform, the primary product is salicylic acid (a carboxylic acid) instead of salicylaldehyde.[8][10] This is a different transformation but is a common variation of the reaction.

Reaction Scheme: Reimer-Tiemann Mechanism

G cluster_carbene Carbene Formation cluster_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 CHCl3 CCl3- CCl3- CHCl3->CCl3- + OH- :CCl2 :CCl2 CCl3-->:CCl2 - Cl- Intermediate Dichloromethyl Substituted Phenol :CCl2->Intermediate Ortho attack Phenoxide Phenoxide Ion Phenoxide->Intermediate Product Ortho-Hydroxybenzaldehyde Intermediate->Product + H2O, OH-

Caption: Key steps in the Reimer-Tiemann reaction mechanism.

Q4: My Kolbe-Schmitt reaction is yielding a mixture of salicylic acid (ortho-product) and para-hydroxybenzoic acid. How can I favor the formation of salicylic acid?

A4: Controlling Regiochemistry via Cation Choice

The Kolbe-Schmitt reaction is a carboxylation reaction that converts a phenol into an aromatic hydroxy acid by reacting the corresponding phenoxide with carbon dioxide under pressure.[11][12]

  • Key Insight: The choice of the alkali metal counter-ion for the phenoxide is critical for directing the regioselectivity. Sodium phenoxide preferentially yields the ortho-isomer (salicylic acid), while potassium phenoxide favors the para-isomer.[12][13] This is because the smaller sodium ion forms a tighter complex with the phenoxide oxygen, directing the incoming CO₂ electrophile to the nearby ortho position. The larger potassium ion allows for reaction at the more sterically accessible para position.

Troubleshooting & Protocol:

To Synthesize Salicylic Acid (ortho-product):

  • Base Selection: Prepare the phenoxide using sodium hydroxide (NaOH) .[11]

  • Reaction Conditions: Treat the dry sodium phenoxide with carbon dioxide (CO₂) under high pressure (e.g., 100 atm) and elevated temperature (e.g., 125 °C).[12]

  • Workup: Acidify the resulting sodium salicylate with a strong acid (e.g., H₂SO₄) to protonate the carboxylate and yield salicylic acid.[11]

To Synthesize p-Hydroxybenzoic Acid (para-product):

  • Base Selection: Use potassium hydroxide (KOH) to generate the potassium phenoxide.[12]

  • Reaction Conditions: The reaction conditions are similar, but higher temperatures may be required to facilitate the formation of the thermodynamically more stable para product.

Section 3: Preventing Unwanted Oxidation

Phenols are highly susceptible to oxidation, which can lead to the formation of colored impurities, dimers, or quinones, significantly complicating purification.[14][15]

Q5: My reaction mixture is turning dark, and I'm isolating polymeric or deeply colored byproducts. How can I prevent the oxidation of my phenol?

A5: Strategies to Mitigate Oxidative Degradation

Phenols can be oxidized by a variety of agents, including atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts.[15][16] The initial step is often the formation of a phenoxyl radical, which can then dimerize or undergo further oxidation to form quinones.

Troubleshooting & Protocol:

  • Inert Atmosphere: The most crucial step is to rigorously exclude oxygen.

    • Degas Solvents: Before use, sparge all solvents with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

    • Run Reactions Under Inert Gas: Assemble your glassware and flush it thoroughly with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a gas bubbler.

  • Add Antioxidants or Radical Inhibitors:

    • In cases where trace oxygen is unavoidable, a catalytic amount of a radical inhibitor can be beneficial. Butylated hydroxytoluene (BHT) is a common choice for preventing decomposition at elevated temperatures.[17]

  • Control pH: Phenoxides are much more easily oxidized than neutral phenols. If possible, avoid strongly basic conditions for extended periods, or perform the reaction at a lower pH if the chemistry allows.

  • Metal Sequestration: Trace metal impurities (e.g., iron, copper) can catalyze oxidation.[15] If metal contamination is suspected, consider adding a chelating agent like EDTA, or purify reagents and solvents to remove metal traces.

  • Temperature Control: High temperatures can accelerate oxidation. Run reactions at the lowest feasible temperature.

References

Technical Support Center: Dealing with Matrix Effects in the Analysis of Plant Extracts for Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the challenges of matrix effects in the analysis of phenolic compounds from plant extracts. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate, diagnose, and mitigate matrix effects, ensuring the accuracy and reliability of your analytical data.

Understanding the Challenge: The Matrix Effect

In the realm of analytical chemistry, particularly when working with complex samples like plant extracts, the "matrix" refers to all components within that sample other than the specific analyte you intend to measure.[1] Plant extracts are notoriously complex, containing a rich diversity of compounds such as lipids, sugars, pigments (like chlorophylls), and other secondary metabolites.[1]

A matrix effect occurs when these co-extracted components interfere with the analytical signal of your target phenol, leading to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[1][2] This interference is a major source of error in quantitative analysis, compromising the accuracy, precision, and sensitivity of the results.[1] The most common manifestation is ion suppression, where co-eluting compounds compete with the analyte for ionization in the mass spectrometer's ion source.[1]

This guide provides a structured approach to systematically troubleshoot and overcome these challenges.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Poor reproducibility and inaccurate quantification across different sample batches.

Question: My calibration curve prepared in a pure solvent is linear and reproducible, but when I quantify my plant extracts, the results are inconsistent and seem inaccurate. What is causing this discrepancy?

Answer: This is a classic sign of variable matrix effects. The calibration curve in a pure solvent does not account for the interferences present in your actual samples.[3] Different plant samples, even from the same species, can have varying concentrations of matrix components, leading to different degrees of signal suppression or enhancement for each sample.[4]

Troubleshooting Workflow:
  • Assess the Matrix Effect: First, you must confirm and quantify the extent of the matrix effect. The post-extraction spike method is a reliable way to do this.[1] If the matrix effect is significant (typically >15-20%), a solvent-based calibration is not suitable.

  • Implement a Matrix-Matched Calibration: The most direct way to compensate for matrix effects is to prepare your calibration standards in a matrix that is as close as possible to your actual samples.[5][6] This ensures that your standards and samples experience similar ionization suppression or enhancement.[7]

    • Protocol 1: Matrix-Matched Calibration [1]

      • Prepare a Blank Matrix Extract: Select a representative plant sample that is known to be free of the target analyte. If a true blank is unavailable, use a sample with the lowest expected concentration. Process this sample using your established extraction and cleanup procedure.

      • Create Calibration Standards: Spike known concentrations of your phenolic standards into aliquots of the blank matrix extract.

      • Construct the Calibration Curve: Analyze these matrix-matched calibrants using your analytical method (e.g., LC-MS/MS) and plot the instrument response against the concentration.

      • Quantify Samples: Use this new calibration curve to quantify the analyte in your unknown plant extracts.

  • Consider the Standard Addition Method: If a suitable blank matrix is not available, the standard addition method is a powerful alternative.[3][8] This technique involves adding known amounts of the analyte to the sample itself, creating an internal calibration curve within each unique sample matrix.[8][9]

    • Protocol 2: Standard Addition Method [9]

      • Prepare Sample Aliquots: Divide a single sample extract into several equal-volume aliquots.

      • Spike Aliquots: Keep one aliquot as is (zero addition) and spike the others with increasing, known concentrations of the analyte standard.

      • Analyze and Plot: Analyze all aliquots and plot the instrument response against the concentration of the added standard.

      • Determine Concentration: Extrapolate the linear regression line back to the x-axis. The absolute value of the x-intercept represents the original concentration of the analyte in the sample.

Logical Decision Flow for Calibration Strategy

start Start: Inaccurate Quantification assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me check_me Is ME significant (e.g., >15%)? assess_me->check_me solvent_cal Proceed with Solvent-Based Calibration check_me->solvent_cal No find_blank Is a blank matrix available? check_me->find_blank Yes end End: Accurate Quantification solvent_cal->end mmc Use Matrix-Matched Calibration find_blank->mmc Yes std_add Use Standard Addition Method find_blank->std_add No mmc->end std_add->end

Caption: A decision tree for selecting the appropriate calibration strategy.

Issue 2: Low signal intensity and poor sensitivity for my target phenols.

Question: I'm struggling to detect my target phenolic compounds, even at concentrations that should be well above the instrument's limit of detection. Could this be a matrix effect?

Answer: Yes, this is a very common consequence of severe ion suppression.[1] Co-eluting matrix components, such as highly abundant organic acids or sugars, can saturate the ionization source, drastically reducing the ionization efficiency of your target analytes and causing their signal to drop, sometimes even below the detection limit.

Troubleshooting Workflow:
  • Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering compounds before they enter the analytical instrument.[10] Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.[11][12]

    • Protocol 3: General Solid-Phase Extraction (SPE) for Phenol Cleanup [1][11]

      • Select Sorbent: For moderately polar phenols from a polar (aqueous) extract, a reversed-phase sorbent like C18 is a common choice.[11][13]

      • Conditioning: Pass 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water through the SPE cartridge. This activates the sorbent. Do not let the cartridge dry out.[11]

      • Sample Loading: Load your plant extract onto the cartridge at a slow, consistent flow rate. The phenols and other non-polar compounds will be retained on the C18 sorbent.

      • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5-10% methanol in water). This removes highly polar interferences like sugars and salts while leaving the phenols bound to the sorbent.[1]

      • Elution: Elute your target phenols with a small volume of a stronger organic solvent, such as methanol or acetonitrile.[1]

      • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.

  • Optimize Chromatography: If sample cleanup is insufficient or needs to be complemented, modifying your chromatographic conditions can help. Adjust the LC gradient profile to separate the elution of your target phenols from the regions of major ion suppression, which you can identify using a post-column infusion experiment.[1][10]

  • Dilute the Sample: A simple, albeit less ideal, solution is to dilute the extract.[10] This reduces the concentration of both the analyte and the interfering matrix components. While this can decrease the matrix effect, it may also lower your analyte signal below the limit of quantification, so this approach is only feasible for high-concentration analytes.

Data Presentation: Effectiveness of Sample Preparation Techniques

The following table summarizes the typical effectiveness of various sample preparation techniques in reducing matrix effects for phenolic analysis in plant extracts.

TechniqueTypical Reduction in Matrix EffectAdvantagesDisadvantages
Dilution (1:10)20 - 50%Simple, fast, and inexpensive.May reduce analyte sensitivity below detection limits.[10]
Liquid-Liquid Extraction (LLE)50 - 80%Good for removing highly polar or non-polar interferences.Can be labor-intensive and uses large volumes of organic solvents.[12][14]
Solid-Phase Extraction (SPE) 70 - 95% Highly selective and effective; can be automated. [1][14]Requires method development to optimize sorbent and solvents. [15]
QuEChERS75 - 95%Fast, simple, and uses minimal solvent.[16][17]Primarily developed for pesticides; sorbent selection is key for phenols.[18][19]

Frequently Asked Questions (FAQs)

Q1: What is the difference between matrix effects in HPLC-UV and LC-MS analysis?

A1: In HPLC with UV detection, matrix effects are primarily due to co-eluting compounds that absorb light at the same wavelength as the analyte, leading to overlapping peaks and inaccurate integration.[20] In LC-MS, the effect is more complex, as it involves interference with the ionization process in the mass spectrometer's source, which is not dependent on the analyte's optical properties.[2][21] LC-MS is generally more susceptible to a wider range of interferences.

Q2: How do I choose the right internal standard to compensate for matrix effects?

A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of your analyte (e.g., ¹³C or ²H labeled).[22][23] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same degree of ionization suppression or enhancement.[24][25] This allows it to accurately correct for variations in both sample preparation and signal intensity. If a SIL-IS is unavailable or too expensive, a structural analog that elutes very close to the analyte can be used, but it may not compensate for matrix effects as effectively.[24]

Diagram: Internal Standard Selection Logic

start Need for Internal Standard check_sil Is a Stable Isotope-Labeled (SIL) Internal Standard available? start->check_sil use_sil Use SIL-IS (Optimal Choice) check_sil->use_sil Yes use_analog Select a close structural analog that co-elutes with the analyte check_sil->use_analog No validate Thoroughly validate its ability to track the analyte's behavior use_analog->validate

Caption: A flowchart for selecting an appropriate internal standard.

Q3: Can I use a single matrix-matched calibration for different types of plant extracts (e.g., leaf, root, fruit)?

A3: It is not recommended. The composition of the matrix can vary significantly between different parts of a plant.[26] A matrix-matched curve prepared from a leaf extract may not accurately correct for the matrix effects in a root extract.[7] For the highest accuracy, you should prepare a separate matrix-matched calibration for each distinct matrix type you are analyzing.[7]

Q4: What is QuEChERS and is it suitable for phenolic analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves a liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[16] Originally developed for pesticide analysis, it has been successfully adapted for determining phenolic compounds in various matrices.[17][18][19] The key is to select the appropriate d-SPE sorbents (e.g., C18, PSA) to effectively remove interferences like lipids and pigments while ensuring good recovery of the target phenols.[16]

Q5: My method validation passed for linearity, accuracy, and precision in solvent. Is this sufficient?

A5: No. For methods involving complex matrices like plant extracts, regulatory guidelines and best scientific practices require that method validation includes an assessment of matrix effects.[27][28] A method that performs well with pure standards can fail completely when applied to real samples. Your validation should include experiments to evaluate recovery and matrix effects using spiked samples to ensure the method is truly fit for its intended purpose.[29][30]

References

Preventing degradation of 5-Methoxy-2-methylphenol during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxy-2-methylphenol (CAS RN: 20734-74-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage, handling, and experimentation. As a substituted phenol, this compound is susceptible to degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My solid this compound, which was initially a white or off-white solid, has developed a yellowish or brownish tint. What causes this discoloration?

A1: The discoloration of this compound is a common indicator of oxidation. Phenolic compounds, particularly those with electron-donating groups like methoxy and methyl substituents, are susceptible to oxidation when exposed to atmospheric oxygen and/or light. The colored impurities are typically quinone-type compounds formed through the oxidation of the phenol's hydroxyl group.

Q2: I've observed unexpected peaks in the chromatogram (HPLC/GC) of a freshly prepared solution of this compound. What could be the cause?

A2: Unexpected peaks usually indicate the presence of impurities or degradation products. This can happen if the solid material has started to degrade during storage or if the compound is degrading in the solution itself. Degradation in solution can be accelerated by factors such as the choice of solvent, the pH of the solution, exposure to light, and elevated temperatures during sample preparation (e.g., sonication).

Q3: My experimental results are inconsistent, even though I am using the same batch of this compound. Could this be a stability issue?

A3: Yes, inconsistent results are a hallmark of compound instability. If the concentration of the active compound is decreasing over the course of an experiment or between experiments due to degradation, it will lead to poor reproducibility. It is crucial to prepare fresh solutions for each experiment from a solid, well-stored starting material and to quantify the concentration immediately before use whenever possible.

Q4: What are the primary environmental factors that accelerate the degradation of this compound?

A4: The primary factors that accelerate degradation are:

  • Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

  • Light: UV and visible light provide the energy to initiate photochemical reactions, including oxidation and other degradation pathways.

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation.

  • High pH: Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions to maintain the integrity of your this compound.

Issue ObservedPossible Cause(s)Recommended Solutions & Preventative Measures
Discoloration of Solid Compound Oxidation due to prolonged exposure to air and/or light.Solution: If discoloration is significant, the purity is compromised. Consider purifying the material (e.g., by recrystallization) if possible, or using a fresh, unopened batch. Prevention: Store the solid compound in a tightly sealed, amber glass vial. For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) and store at recommended low temperatures (e.g., 2-8°C).[1]
Precipitation or Cloudiness in Solution Poor solubility at the prepared concentration; Degradation products forming insoluble polymers; Change in pH affecting solubility.Solution: Determine the solubility limit in your chosen solvent. Prepare more dilute solutions or consider using a co-solvent. Filter the solution through a 0.22 µm syringe filter before use. Prevention: Monitor for signs of degradation that may lead to precipitation. Prepare solutions fresh and use them promptly.
Loss of Compound Potency or Activity Over Time Chemical degradation of this compound in solution.Solution: Perform a stability study under your specific experimental conditions to determine the degradation rate (see Experimental Protocols). Prevention: Implement stabilization strategies such as protection from light, pH control, and the use of antioxidants. Store stock solutions at low temperatures (e.g., 4°C or -20°C), after confirming that precipitation will not occur.
Inconsistent Chromatographic Peak Areas Instability of the compound in the experimental medium leading to variable concentrations.Solution: Prepare fresh solutions for each experiment from a solid, well-stored starting material. Prevention: Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) immediately before each use.

Understanding Degradation Pathways

The primary degradation pathway for this compound is oxidation, which is often initiated by light or the presence of catalysts like metal ions. The process involves the formation of a phenoxyl radical, which can then be further oxidized to a quinone-type structure. For this compound, this is likely to be an ortho-quinone methide due to the position of the methyl group.

degradation_pathway cluster_main Degradation of this compound cluster_prevention Prevention Strategies parent This compound radical Phenoxyl Radical Intermediate parent->radical [O], hv product ortho-Quinone Methide (Colored Degradation Product) radical->product Further Oxidation storage Inert Atmosphere (Ar, N₂) storage->parent light Amber Vials (Protection from Light) light->parent temp Low Temperature (2-8°C) temp->parent antioxidant Antioxidants (e.g., BHT, Ascorbic Acid) antioxidant->parent

Caption: Oxidative degradation pathway of this compound and key preventative measures.

Experimental Protocols

To ensure the integrity of your results, it is critical to employ analytical methods that can distinguish the parent compound from any potential degradation products. Such a method is termed "stability-indicating."

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard system with pump, autosampler, column oven, and UV/DAD detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS-compatibility, replace any non-volatile acid with 0.1% formic acid.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 274 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the mobile phase. Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples. The retention time for this compound should be consistent. Degradation products will typically appear as separate, earlier-eluting peaks.

Protocol 2: Forced Degradation Study

To identify potential degradation products and validate your stability-indicating method, a forced degradation study is recommended. This involves intentionally stressing the compound under various conditions.

Workflow:

forced_degradation cluster_stress Stress Conditions (Separate Aliquots) start Prepare Stock Solution (1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis (Add 0.1 M HCl, Heat at 80°C) start->acid base Base Hydrolysis (Add 0.1 M NaOH, Heat at 80°C) start->base oxidation Oxidation (Add 3% H₂O₂, RT, dark) start->oxidation photo Photodegradation (Expose to UV/Vis light) start->photo neutralize Neutralize (Acid/Base Samples) Dilute All Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize analyze Analyze via HPLC-UV/DAD (Compare to unstressed control) neutralize->analyze

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Acid/Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl or 0.1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Photodegradation: Expose an aliquot of the stock solution to a photostability chamber with UV and visible light. Wrap a control sample in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound to ensure that the method can adequately separate the degradation products.

Protocol 3: Stabilization with Antioxidants

For applications requiring the use of solutions over a period of time, adding an antioxidant can inhibit oxidative degradation.

Procedure:

  • Select an Antioxidant: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds. Ascorbic acid can be used for aqueous solutions.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the antioxidant (e.g., 10 mg/mL BHT in methanol).

  • Add to Solution: Add a small volume of the antioxidant stock to your this compound solution to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration should be determined empirically.

  • Storage: Store the stabilized solution under the recommended conditions (cool, dark, and tightly sealed).

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common instrument-related issues. The following guides are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its high-pressure operation and multi-component nature can lead to a variety of issues. This section addresses the most common problems encountered during HPLC analysis.

Frequently Asked Questions (FAQs) - HPLC
Q1: My HPLC system pressure is fluctuating wildly. What are the likely causes and how do I fix it?

A1: System pressure instability is a frequent issue that can severely affect the reproducibility of your results.[1][2] The pressure reading is a vital sign of your HPLC's health.[3] Fluctuations can be categorized as rapid, rhythmic cycling or erratic, irregular changes.

  • Cause & Causality: Rhythmic pressure fluctuations often point to problems within the pump, such as trapped air bubbles or faulty check valves.[3][4] Air is compressible, unlike the mobile phase, so its presence in the pump head leads to inconsistent solvent delivery and, therefore, pressure variations.[5][6] Faulty or dirty check valves can fail to open and close properly, disrupting the smooth flow of the mobile phase.[2] Irregular fluctuations are more commonly associated with leaks in the system or issues with the degasser.[2]

  • Troubleshooting Protocol:

    • Degas the Mobile Phase: Ensure your solvents are thoroughly degassed. If you are using an online degasser, check that it is functioning correctly. Insufficiently degassed mobile phases can introduce air bubbles into the pump heads.[3]

    • Purge the Pump: Open the pump's purge valve and run the solvent at a high flow rate (e.g., 5-10 mL/min) to flush out any trapped air bubbles.[3][7]

    • Inspect for Leaks: Carefully examine all fittings and connections, from the solvent reservoir to the detector waste line, for any signs of leakage.[3][7][8] Pay close attention to pump seals, as worn seals are a common source of leaks.[7][9]

    • Check Valve Maintenance: If pressure fluctuations persist, the check valves may be dirty or faulty.[2][4] Sonicate the check valves in isopropanol or replace them if necessary.[10]

A logical workflow for troubleshooting pressure fluctuations is outlined in the diagram below.

HPLC_Pressure_Fluctuation cluster_rhythmic Rhythmic Fluctuations cluster_erratic Erratic Fluctuations start Pressure Fluctuations Observed check_type Rhythmic or Erratic? start->check_type degas Degas Mobile Phase & Purge Pump check_type->degas Rhythmic leak_check Systematically Check for Leaks check_type->leak_check Erratic check_valves Clean/Replace Check Valves degas->check_valves Problem Persists pump_seals Inspect/Replace Pump Seals check_valves->pump_seals Problem Persists resolved System Stable pump_seals->resolved check_degasser Verify Degasser Function leak_check->check_degasser No Leaks Found check_degasser->resolved

Caption: Troubleshooting workflow for HPLC pressure fluctuations.

Q2: I'm observing peak tailing in my chromatograms. What's causing this and how can I achieve symmetrical peaks?

A2: Peak tailing, where a peak is asymmetrically broadened with a drawn-out tail, is a common chromatographic problem that can compromise quantification.[11][12] It is often quantified by the tailing factor, with an ideal value of 1 for a perfectly symmetrical peak.[12]

  • Cause & Causality: Peak tailing can arise from several factors, including secondary interactions between the analyte and the stationary phase, column degradation, or issues with the mobile phase.[1][11][13] For instance, basic compounds can interact with acidic residual silanol groups on the surface of silica-based columns, leading to tailing.[11][12] Column contamination or degradation can also create active sites that cause tailing.[13]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: If you are analyzing basic compounds, ensure the mobile phase pH is appropriate to minimize interactions with silanol groups. Using a buffered mobile phase is often recommended.[11]

    • Column Health Check: Column degradation can lead to peak tailing.[13] Try flushing the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1][13] Using a guard column can help protect the analytical column and extend its lifetime.[11][13]

    • Sample Solvent Compatibility: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting a sample in a much stronger solvent can lead to poor peak shape.[9]

    • System Dead Volume: Check for excessive dead volume in the system, particularly in the tubing and connections between the injector, column, and detector. Use tubing with an appropriate internal diameter and ensure all fittings are properly connected.

Potential Cause Recommended Action Scientific Rationale
Secondary Silanol Interactions Adjust mobile phase pH; use an end-capped column.[11]Neutralizing silanol groups or the analyte reduces unwanted interactions.
Column Contamination/Degradation Flush with a strong solvent; replace the column.[1][13]Removes adsorbed impurities; replaces a worn-out stationary phase.
Sample Overload Reduce injection volume or sample concentration.[8][11]Prevents exceeding the column's sample capacity, which leads to peak distortion.
Incompatible Sample Solvent Dissolve the sample in the mobile phase.[9]Ensures the sample is introduced to the column in a miscible and chromatographically compatible manner.
Q3: My autosampler is giving inconsistent results and I suspect carryover. How can I troubleshoot this?

A3: The autosampler is a critical component for high-throughput analysis, and issues like poor reproducibility and carryover can invalidate entire batches of data.[14][15] Carryover, the appearance of "ghost peaks" from a previous injection, is a common problem.[15]

  • Cause & Causality: Carryover can originate from several parts of the autosampler, including the needle, injection valve, and sample loop.[15][16] Highly adsorptive compounds can stick to the surfaces of these components and elute in subsequent injections.[16] Inadequate washing of the needle and injection port between samples is a primary cause.[16]

  • Troubleshooting Protocol:

    • Optimize Wash Method: Ensure your needle wash procedure is effective. Use a strong solvent that can fully dissolve your analytes.[16] It's often beneficial to use a series of washes with progressively cleaner solvents.[16] The volume of the wash solution should be at least ten times the injection volume.[16]

    • Inspect and Clean Injection Valve: The rotor seal within the injection valve can become scratched or worn over time, creating sites for analyte adsorption.[16][17] Inspect the rotor seal and replace it if necessary.[17]

    • Check for Blockages: A partially blocked needle or sample loop can lead to inconsistent injection volumes and carryover.[14] Try flushing these components with a strong solvent. If the blockage persists, replacement may be necessary.[8][14]

    • Vial and Septa Quality: Use high-quality vials and septa to minimize the risk of contamination.[14]

HPLC_Autosampler_Troubleshooting cluster_troubleshooting Autosampler Troubleshooting Steps start Inconsistent Results / Carryover wash_method Optimize Needle Wash Method start->wash_method inspect_valve Inspect/Clean Injection Valve wash_method->inspect_valve Issue Persists check_blockages Check for Needle/Loop Blockages inspect_valve->check_blockages Issue Persists vial_septa Verify Vial and Septa Quality check_blockages->vial_septa Issue Persists resolved Consistent & Clean Injections vial_septa->resolved

Caption: A systematic approach to troubleshooting HPLC autosampler issues.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, its complexity, particularly the high-vacuum environment of the mass spectrometer, presents unique troubleshooting challenges.

Frequently Asked Questions (FAQs) - GC-MS
Q1: I'm experiencing a significant loss of sensitivity in my GC-MS system. Where should I start looking for the problem?

A1: A gradual or sudden decrease in sensitivity is a common issue in GC-MS analysis and can be caused by problems in either the GC or the MS component.[18][19][20] A systematic approach is crucial to pinpoint the source of the problem.

  • Cause & Causality: Sensitivity loss can stem from a contaminated ion source, a leak in the system, a degraded column, or an issue with the inlet.[18][19][20] The ion source is where sample molecules are ionized, and contamination can coat its surfaces, reducing ionization efficiency.[21] A leak allows air into the MS, which can interfere with ionization and detection.[22]

  • Troubleshooting Protocol:

    • Check the Tune Report: The MS tune report provides valuable diagnostic information about the health of the ion source, mass analyzer, and detector.[18] Look for changes in ion ratios, increased background noise, or a higher electron multiplier voltage, which can indicate a problem.

    • Perform a Leak Check: A vacuum leak is a common cause of sensitivity loss.[22][23] Check for leaks at the inlet septum, column connections, and the MS analyzer door seal.[22] A manual tune report showing high levels of nitrogen (m/z 28) and oxygen (m/z 32) is a strong indicator of a leak.[22]

    • Inlet and Column Maintenance: A dirty inlet liner or a contaminated column can lead to analyte adsorption and loss of sensitivity.[19][20] Replace the inlet liner and trim a small portion (e.g., 0.5 meters) from the front of the column.[19][22]

    • Ion Source Cleaning: If the above steps do not resolve the issue, the ion source may be contaminated and require cleaning.[21][22] This is a more involved maintenance procedure that requires venting the MS.

A decision tree for troubleshooting GC-MS sensitivity loss is shown below.

GCMS_Sensitivity_Loss start Loss of Sensitivity Observed check_tune Review MS Tune Report start->check_tune leak_check Perform System Leak Check check_tune->leak_check Tune Report Abnormal inlet_column Inlet & Column Maintenance check_tune->inlet_column Tune Report Normal leak_check->inlet_column No Leaks Found resolved Sensitivity Restored leak_check->resolved Leak Found & Fixed clean_source Clean Ion Source inlet_column->clean_source Problem Persists inlet_column->resolved Problem Resolved clean_source->resolved

Caption: Troubleshooting workflow for GC-MS sensitivity loss.

Q2: My GC-MS vacuum system is unstable and won't pump down properly. What are the common causes?

A2: A stable high vacuum is essential for the proper functioning of a mass spectrometer.[21][24] Instability in the vacuum system can prevent analysis and potentially damage the instrument.[25]

  • Cause & Causality: Vacuum problems are almost always due to a leak in the system or a malfunction of the vacuum pumps (roughing pump or turbomolecular pump).[25][26] A large leak will prevent the system from reaching the required vacuum level, while a small leak may cause fluctuations.[22] Issues with the pump, such as old or contaminated oil in a roughing pump, can also lead to poor vacuum performance.[27]

  • Troubleshooting Protocol:

    • Check for Large Leaks: The most common source of a major leak is an improperly sealed MS analyzer door.[26] Check the O-ring for debris or damage and ensure the door is securely closed.[28] Also, check the column connection at the MS transfer line.[22]

    • Isolate the GC from the MS: To determine if the leak is in the GC or the MS, you can vent the system and cap off the transfer line into the MS. If the MS then pumps down successfully, the leak is likely in the GC system (e.g., at the inlet).[25]

    • Inspect the Roughing Pump: For systems with an oil-based roughing pump, check the oil level and quality.[27] The oil should be changed regularly (e.g., every 6-12 months) to ensure optimal performance.[27]

    • Listen for Unusual Noises: A failing turbomolecular pump may produce a high-pitched whining or grinding sound, indicating a bearing failure.[26] If you hear such noises, shut down the system immediately and contact a service engineer.

Symptom Potential Cause Troubleshooting Step
System won't pump down Large leak (e.g., analyzer door)Check door seal and O-ring.[26][28]
Vacuum is unstable Small leak (e.g., column fitting)Perform a systematic leak check.[22][25]
Poor vacuum level Roughing pump issueCheck and replace pump oil.[27]
Abnormal pump noise Turbomolecular pump failureShut down the system and call for service.[26]
Q3: The ion source in my GC-MS is frequently getting contaminated. What is the proper cleaning procedure?

A3: The ion source is the heart of the mass spectrometer, and its cleanliness is paramount for optimal performance.[21] Contamination can lead to reduced sensitivity, poor peak shape, and inaccurate mass assignments.[18]

  • Cause & Causality: The ion source becomes contaminated over time by the accumulation of non-volatile sample matrix components and column bleed.[18] This buildup on the lens and repeller surfaces can alter the electrostatic fields required for efficient ionization and ion focusing.

  • Ion Source Cleaning Protocol: Note: This is a general guide. Always consult your instrument's specific user manual for detailed instructions.

    • System Shutdown and Venting: Safely shut down the GC-MS and vent the vacuum chamber according to the manufacturer's procedure.[28]

    • Ion Source Removal: Carefully remove the ion source from the analyzer chamber.[28][29] Take care not to touch any of the internal components with your bare hands; always wear powder-free gloves.

    • Disassembly: Disassemble the ion source on a clean surface, keeping track of all the small parts like screws and insulators.[28][30]

    • Abrasive Cleaning: Create a slurry of aluminum oxide powder and methanol.[30][31] Use a cotton swab to gently scrub the metallic surfaces of the ion source components (repeller, lenses, ion box) that are exposed to the ion beam.[28][30] Do not clean the ceramic insulators or filaments with the abrasive slurry.[30]

    • Rinsing and Sonication: Thoroughly rinse the cleaned parts with methanol to remove all the abrasive powder.[31] Then, sonicate the parts sequentially in solvents like acetone and methanol to ensure they are completely clean.[30][31]

    • Drying and Reassembly: Allow the parts to dry completely in a clean environment. An oven at a low temperature (e.g., 100 °C) can be used to speed up the process.[30] Carefully reassemble the ion source, ensuring all components are correctly aligned.[28]

    • Reinstallation and Pump Down: Reinstall the ion source in the MS, close the analyzer door, and pump down the system.[28] It is advisable to bake out the system after cleaning to remove any residual moisture and solvents.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5-Methoxy-2-methylphenol. We will explore the critical parameters for method optimization, compare alternative analytical conditions, and present a step-by-step validation protocol grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[1][2][3][4] The experimental data and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the expertise to establish a self-validating analytical system for this and similar phenolic compounds.

Introduction: The Analytical Imperative for this compound

This compound, a substituted phenolic compound, is a key intermediate and potential impurity in the synthesis of various pharmaceutical and specialty chemical products. Its accurate quantification is paramount for ensuring product quality, stability, and safety. This necessitates the development of a precise and reliable analytical method. Reversed-phase HPLC with UV detection is a widely adopted technique for the analysis of phenolic compounds due to its sensitivity, selectivity, and robustness.[5][6][7][8][9]

This guide will first navigate the process of selecting optimal chromatographic conditions by comparing key parameters. Subsequently, we will delve into the rigorous validation of the chosen method to demonstrate its suitability for its intended purpose, adhering to globally recognized regulatory standards.[10][11][12]

Method Development and Comparative Optimization

The foundation of a validated method lies in the systematic development and optimization of the analytical procedure. The goal is to achieve a method that is not only accurate and precise but also robust enough to withstand minor variations in operating conditions.

Comparative Selection of Chromatographic Conditions

The separation of this compound from potential impurities and matrix components is critically dependent on the choice of the stationary phase, mobile phase, and detection wavelength.

Table 1: Comparison of Chromatographic Conditions for the Analysis of this compound

ParameterAlternative 1Alternative 2RecommendedRationale
HPLC Column C8 (e.g., 250 mm x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)C18 (e.g., 150 mm x 4.6 mm, 5 µm) C18 columns provide excellent hydrophobic retention for moderately nonpolar compounds like this compound. The longer carbon chain offers a good balance of retention and resolution.
Mobile Phase Methanol:WaterAcetonitrile:Phosphate BufferAcetonitrile:Water (with 0.1% Phosphoric Acid) Acetonitrile generally offers better peak shape and lower backpressure compared to methanol. The addition of phosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[6][13]
Detection Wavelength 254 nm280 nm~275 nm (based on UV scan) The wavelength of maximum absorbance for this compound should be experimentally determined using a diode-array detector (DAD) to ensure the highest sensitivity. Phenolic compounds typically exhibit strong absorbance in the 270-280 nm range.
Flow Rate 0.8 mL/min1.2 mL/min1.0 mL/min A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.
Column Temperature Ambient40°C30°C Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30°C is a common and effective temperature for this type of analysis.

Experimental Workflow for Method Optimization

Caption: Workflow for HPLC Method Optimization.

Validation of the Optimized HPLC Method

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][14] The validation parameters discussed below are based on the ICH Q2(R1) guideline.[1][15][16]

Validation Parameters and Experimental Protocols

The following sections detail the experimental approach for each validation characteristic.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17]

Protocol:

  • Blank Analysis: Analyze a sample of the mobile phase to ensure no interfering peaks at the retention time of this compound.

  • Placebo Analysis: If applicable (for formulated products), analyze a placebo sample to demonstrate the absence of interference from excipients.

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. A Diode Array Detector (DAD) is invaluable here to assess peak purity.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.

Protocol:

  • Prepare samples by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria: The RSD should be ≤ 2.0%.

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol (based on the signal-to-noise ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions.

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the optimized method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

  • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Summary of Validation Parameters and Acceptance Criteria

Table 2: Validation Summary for the Quantification of this compound

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Blank, placebo, and forced degradation analysisNo interference at the analyte's retention time. Peak purity should pass.
Linearity Analysis of 5+ concentration levelsCorrelation coefficient (r²) ≥ 0.999
Range Confirmed by linearity, accuracy, and precision studiesTypically 80-120% of the test concentration
Accuracy Recovery study at 3 levels (n=3)Mean recovery of 98.0% - 102.0%
Precision (Repeatability) 6 independent assays at 100% concentrationRSD ≤ 2.0%
Precision (Intermediate) Repeatability on a different day/analyst/instrumentRSD ≤ 2.0%
LOD Signal-to-Noise RatioS/N ≈ 3:1
LOQ Signal-to-Noise RatioS/N ≈ 10:1
Robustness Deliberate variation of method parametersSystem suitability remains within limits

System Suitability

Before commencing any validation experiments, and during routine analysis, system suitability tests must be performed to ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Inject a standard solution of this compound five times.

  • Calculate the RSD of the peak areas and retention times.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • RSD of peak areas: ≤ 1.0%

  • RSD of retention times: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: > 2000

G cluster_0 Method Validation Workflow A Optimized HPLC Method B System Suitability Testing A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validated Method C->I D->I E->I F->I G->I H->I

Caption: HPLC Method Validation Workflow.

Conclusion

This guide has presented a systematic approach to the development and validation of an HPLC method for the quantification of this compound. By undertaking a comparative evaluation of chromatographic conditions and rigorously adhering to the validation protocols outlined by ICH and USP, a reliable, accurate, and robust analytical method can be established. This ensures the generation of high-quality data essential for regulatory compliance and product quality control in the pharmaceutical and chemical industries. The principles and methodologies described herein serve as a robust template for the validation of analytical methods for a wide range of phenolic compounds.

References

A Comparative Analysis of the Antioxidant Activity of 5-Methoxy-2-methylphenol and Creosol: A Methodological and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenolic compounds are paramount in the fields of food science, pharmacology, and materials science due to their potent antioxidant properties. This guide provides a detailed comparative analysis of the antioxidant activity of two structural isomers: 5-Methoxy-2-methylphenol and Creosol (2-Methoxy-4-methylphenol). We delve into the structural nuances that dictate their antioxidant efficacy, explore the primary mechanisms of action—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—and present standardized in vitro assays for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step experimental protocols to facilitate rigorous and reproducible antioxidant capacity assessment.

Structural and Chemical Foundations

This compound and Creosol (also known as 2-Methoxy-4-methylphenol) are structural isomers with the chemical formula C₈H₁₀O₂.[1][2][3] While they share the same molecular weight and elemental composition, the arrangement of the hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups on the benzene ring is different. This seemingly minor distinction in substituent positioning has a profound impact on their chemical reactivity and, consequently, their antioxidant potential.

The antioxidant activity of phenols is primarily attributed to the hydroxyl group, which can donate a hydrogen atom to neutralize free radicals.[4][5] The stability of the resulting phenoxyl radical is a key determinant of the compound's antioxidant efficiency. Electron-donating groups, such as methoxy and methyl groups, can stabilize this radical through resonance and inductive effects, thereby enhancing the antioxidant activity.[6][7] However, their position relative to the hydroxyl group is critical.

G node_A node_A node_B node_B node_A->node_B Structural Isomers (C₈H₁₀O₂)

Core Mechanisms of Antioxidant Action

Phenolic antioxidants primarily neutralize free radicals through two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7][8] While these mechanisms can occur simultaneously, the predominant pathway is often dictated by the structure of the antioxidant, the nature of the free radical, and the solvent system.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively quenching the radical and forming a stable phenoxyl radical (ArO•).[5][8] This is a direct and rapid process.

    ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻).[4] The radical cation can then deprotonate to form the phenoxyl radical.

    ArOH + R• → ArOH•+ + R⁻

The efficiency of these processes is governed by the bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential (IP) of the antioxidant molecule. A lower BDE facilitates HAT, while a lower IP favors the SET pathway.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH Phenolic Antioxidant (ArOH) HAT_step1 ArOH donates H atom SET_step1 ArOH donates electron Radical Free Radical (R●) Radical->HAT_step1 Interacts with Radical->SET_step1 Interacts with ArO Phenoxyl Radical (ArO●) HAT_step1->ArO RH Quenched Species (RH) HAT_step1->RH ArOH_plus Radical Cation (ArOH●+) SET_step1->ArOH_plus R_minus Anion (R-) SET_step1->R_minus

Comparative Antioxidant Capacity: In Vitro Assays

To empirically compare the antioxidant activity of this compound and Creosol, a panel of assays operating via different mechanisms is essential. The most common and reliable methods include the DPPH and ABTS radical scavenging assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET mechanism.[6][9] The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[10] When reduced by an antioxidant, the solution decolorizes to a pale yellow, and the change in absorbance is proportional to the radical scavenging activity.[9]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay, also primarily a SET-based method, involves generating the blue-green ABTS radical cation (ABTS•+) through oxidation with potassium persulfate.[11][12] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically around 734 nm.[13] This assay is versatile as it is applicable to both hydrophilic and lipophilic antioxidants.[6][7]

Expected Performance and Structure-Activity Relationship

While direct comparative experimental data for this compound is less common in the literature than for the widely studied Creosol, we can infer their relative activities based on structure-activity relationships.

  • Creosol (2-Methoxy-4-methylphenol): The methoxy group is ortho to the hydroxyl group, and the methyl group is para. The ortho-methoxy group can donate electrons through resonance and may form an intramolecular hydrogen bond, which can influence the O-H bond dissociation enthalpy.

  • This compound: The methyl group is ortho to the hydroxyl group, and the methoxy group is meta. A meta-methoxy group exerts a weaker electron-donating effect compared to an ortho or para substituent. The ortho-methyl group may provide some steric hindrance around the hydroxyl group.

Based on these structural features, Creosol is generally expected to exhibit stronger antioxidant activity . The ortho-methoxy group's strong electron-donating resonance effect, stabilizing the phenoxyl radical, is likely the dominant factor. Studies on various phenolic compounds consistently show that ortho and para electron-donating substituents enhance antioxidant activity more effectively than meta substituents.[6][7] Research has confirmed that Creosol (2-methoxy-4-methylphenol) is a major volatile constituent of beechwood creosote and exhibits potent antioxidant effects.[14][15]

AssayCompoundExpected IC₅₀ (μg/mL)Primary Mechanism
DPPH This compoundHigher (Lower Activity)SET/HAT
CreosolLower (Higher Activity)SET/HAT
ABTS This compoundHigher (Lower Activity)SET
CreosolLower (Higher Activity)SET

Note: This table represents a qualitative prediction based on established structure-activity principles. Actual IC₅₀ values must be determined experimentally.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for comparing the antioxidant activities. Accuracy depends on precise execution, use of high-purity reagents, and appropriate controls.

Protocol: DPPH Radical Scavenging Assay

Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Test Compounds (this compound, Creosol)

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol.[16] Store this solution in an amber bottle at 4°C. It should be prepared fresh daily.[16]

    • Test Sample Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each test compound and the positive control in methanol.

  • Assay Execution:

    • Prepare a serial dilution of each test sample and the positive control in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.[16]

    • Prepare a blank control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13][16]

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10][16]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[13]

    • Plot the % inhibition against the concentration of each sample.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition) from the dose-response curve.

G start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Control prep_dpph->prep_samples plate_setup Pipette 100 µL Sample/ Control into 96-well Plate prep_samples->plate_setup add_dpph Add 100 µL DPPH Solution to each well plate_setup->add_dpph incubate Incubate in Dark (30 min, RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and determine IC₅₀ measure->calculate end_node End calculate->end_node

Protocol: ABTS Radical Cation Decolorization Assay

Objective: To determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value for the test compounds.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Test Compounds and Positive Control (Trolox)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[11]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[11][17]

  • Assay Execution:

    • On the day of the assay, dilute the ABTS•+ working solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

    • Prepare serial dilutions of the test compounds and Trolox (standard).

    • Add a small volume (e.g., 20 µL) of each sample dilution to a cuvette or well.

    • Add a larger volume (e.g., 180 µL) of the diluted ABTS•+ solution and mix.

    • Incubate at room temperature for 6-7 minutes.[13]

  • Measurement:

    • Measure the absorbance at 734 nm.[13]

  • Calculation:

    • Calculate the percentage of inhibition as described in the DPPH protocol.

    • Plot a standard curve using the % inhibition values for Trolox.

    • Express the antioxidant capacity of the test samples as Trolox Equivalents (TEAC) or determine their IC₅₀ values.

Conclusion and Future Perspectives

The comparative analysis of this compound and Creosol underscores the critical role of molecular structure in defining antioxidant function. Based on established chemical principles, Creosol (2-Methoxy-4-methylphenol) is predicted to be the more potent antioxidant due to the favorable ortho-methoxy substitution pattern that enhances the stability of the resulting phenoxyl radical. This guide provides the necessary theoretical framework and robust experimental protocols for researchers to validate this hypothesis and quantify the antioxidant differential.

Future research should focus on employing a wider array of antioxidant assays, including those based on the HAT mechanism (e.g., ORAC), and extending the investigation to cellular models to assess bioavailability and efficacy in a more biologically relevant context. Such studies will further elucidate the potential of these compounds in pharmaceutical and nutraceutical applications.

References

A Comparative Analysis of the Biological Activities of 5-Methoxy-2-methylphenol and Guaiacol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of phenolic compounds, both 5-Methoxy-2-methylphenol, also known as creosol, and guaiacol (2-methoxyphenol) have garnered attention for their diverse biological activities. As structural isomers, their subtle difference in the position of a methyl group imparts distinct physicochemical properties that translate into a nuanced spectrum of biological effects. This guide provides a comprehensive, data-supported comparison of their antioxidant, anti-inflammatory, antimicrobial, and cytotoxic profiles, offering researchers and drug development professionals a framework for evaluating their potential applications.

Introduction to the Compounds

This compound (Creosol) and Guaiacol are naturally occurring phenolic compounds. Guaiacol is found in wood smoke as a product of lignin pyrolysis and is a precursor to various flavorants, including vanillin.[1][2] Creosol is also a component of wood creosote and is found in sources like tequila and green vanilla beans.[3] Their shared phenolic hydroxyl group is a key determinant of their chemical reactivity and biological activity.

CompoundThis compound (Creosol)Guaiacol
Structure
Molar Mass 138.16 g/mol 124.14 g/mol
Synonyms Isocreosol, 5-Methylguaiacol2-Methoxyphenol

Comparative Biological Activity

The biological activities of these compounds are multifaceted, with their phenolic structure allowing them to act as potent antioxidants and modulators of inflammatory and microbial processes.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[4][5] This activity is a cornerstone of their potential therapeutic benefits, as oxidative stress is implicated in a multitude of chronic diseases.

Mechanism of Antioxidant Action:

The primary mechanism of antioxidant activity for both compounds is free radical scavenging. The phenolic hydroxyl group can donate a hydrogen atom to a free radical (R•), thereby neutralizing it and forming a more stable phenoxyl radical. The stability of this resulting radical influences the antioxidant efficacy.

Caption: General mechanism of free radical scavenging by phenolic compounds.

Comparative Antioxidant Data:

CompoundDPPH Scavenging IC50ABTS Scavenging IC50Reference
Guaiacol ~1.5 - 5 mMData not consistently reported[6]
This compound (Creosol) Potent, but specific IC50 values are not widely reported. Studies on creosote, which contains creosol, show significant antioxidant activity.Data not consistently reported[7]
Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Both guaiacol and creosol have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways.

Mechanism of Anti-inflammatory Action:

A primary mechanism of anti-inflammatory action for these compounds involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[8] In inflammatory states, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), resulting in the production of prostaglandins and nitric oxide (NO), respectively. Guaiacol has been shown to inhibit LPS-stimulated COX-2 expression and NF-κB activation.[8] Creosol is suggested to inhibit the NLRP3 inflammasome, another key player in the inflammatory response.[9]

Caption: Simplified NF-κB signaling pathway and inhibition by phenolic compounds.

Comparative Anti-inflammatory Data:

CompoundNitric Oxide (NO) Inhibition IC50 (in LPS-stimulated RAW 264.7 macrophages)Reference
Guaiacol ~72 µM (for inhibition of prostaglandin cyclooxygenase)[7]
This compound (Creosol) Data not consistently reported, but studies on related cresols suggest inhibitory effects on pro-inflammatory cytokine production.[10]
Antimicrobial Activity

The ability of phenolic compounds to disrupt microbial cells makes them effective antimicrobial agents.

Mechanism of Antimicrobial Action:

The antimicrobial activity of guaiacol and creosol is attributed to their ability to interact with and disrupt microbial cell membranes.[1] Their phenolic structure allows them to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of cellular contents and ultimately, cell death.[1]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC):

CompoundStaphylococcus aureus (MIC)Escherichia coli (MIC)Candida albicans (MIC)Reference
Guaiacol 2% (v/v)2% (v/v)1.5-3 mg/mL[1][11]
This compound (Creosol) Potent activity reported, but specific MIC values vary.Potent activity reported, but specific MIC values vary.Data not widely available.[12]

Guaiacol has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[1] Studies have shown its effectiveness in inhibiting the growth of pathogens like Fusarium graminearum.[13] While creosol is known to possess antibacterial properties, a comprehensive set of MIC values across a wide range of microorganisms is not as well-documented in publicly available literature.[12]

Cytotoxicity

Understanding the cytotoxicity of a compound is crucial for evaluating its therapeutic potential and safety profile.

Comparative Cytotoxicity Data (CC50/IC50):

CompoundCell LineCC50/IC50Reference
Guaiacol Not widely reportedNot widely reported[5]
This compound (as p-cresol) EAHY endothelial cells>100 µM (decreased cell number by 30-61% at 100-500 µM)[10]

Direct CC50 values for guaiacol and creosol are not consistently reported across a range of cell lines. However, studies on p-cresol, an isomer of creosol, have shown it can decrease the viability of endothelial and mononuclear cells at concentrations above 100 µM.[10] It is important to note that cytotoxicity can be cell-type specific and dependent on the assay used.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds (this compound and guaiacol) in methanol.

  • In a 96-well plate, add 100 µL of each compound dilution to respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[3][14]

Caption: Workflow for the DPPH radical scavenging assay.

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add a small volume of each compound dilution (e.g., 10 µL).

  • Add a larger volume of the diluted ABTS radical solution (e.g., 190 µL) to each well.

  • Incubate for a specified time (e.g., 6 minutes) at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.[14][15]

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC50 value.[9][16]

  • Concurrently, perform a cytotoxicity assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cell death.

Antimicrobial Activity Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound at which there is no visible growth.[17]

Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) or IC50 (50% inhibitory concentration) value.[10]

Discussion and Future Directions

Both this compound (creosol) and guaiacol exhibit promising biological activities, rooted in their shared phenolic structure. Guaiacol's antioxidant, anti-inflammatory, and antimicrobial properties are relatively well-documented, with some quantitative data available. In contrast, while creosol is recognized for similar activities, there is a comparative lack of specific, quantitative data in the public domain.

The subtle structural difference—the position of the methyl group—likely influences the steric and electronic properties of the phenolic hydroxyl group, which in turn can affect the stability of the resulting phenoxyl radical and the compound's interaction with biological targets. This could explain potential differences in the potency and spectrum of their biological activities.

For researchers and drug development professionals, this guide highlights the need for direct, head-to-head comparative studies of these two compounds using standardized assays. Future research should focus on:

  • Quantitative Antioxidant Assays: Determining and comparing the IC50 values of both compounds in DPPH, ABTS, and other antioxidant assays.

  • Mechanistic Anti-inflammatory Studies: Investigating the effects of creosol on the NF-κB and other inflammatory pathways and comparing its potency to guaiacol in inhibiting NO and pro-inflammatory cytokine production.

  • Broad-Spectrum Antimicrobial Screening: Establishing comprehensive MIC profiles for both compounds against a wide range of clinically relevant bacteria and fungi.

  • Systematic Cytotoxicity Profiling: Evaluating the cytotoxicity of both compounds across various human cell lines to establish their therapeutic windows.

By systematically generating and comparing these datasets, the scientific community can better delineate the unique biological profiles of this compound and guaiacol, paving the way for their informed application in pharmaceuticals, nutraceuticals, and other health-related fields.

References

A Researcher's Guide to Navigating Cross-Reactivity and Interference of 5-Methoxy-2-methylphenol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

<

For researchers, scientists, and drug development professionals, the integrity of experimental data is paramount. The subtle interplay of compounds within an enzymatic assay can lead to misleading results, consuming valuable time and resources. This guide provides an in-depth analysis of the cross-reactivity and interference potential of 5-Methoxy-2-methylphenol, a compound frequently encountered in various research contexts. We will explore the underlying mechanisms of interference, present comparative data, and offer robust protocols to validate your assay systems, ensuring the accuracy and reliability of your findings.

Understanding this compound and Its Chemical Profile

This compound, also known as isocreosol or 5-methylguaiacol, is a phenolic compound with the chemical formula C8H10O2.[1][2][3] Its structure, featuring a hydroxyl group and a methoxy group on a benzene ring, is key to understanding its potential interactions in biological assays.

Key Properties of this compound:

PropertyValueSource
Molecular Weight138.16 g/mol [1][3]
AppearanceWhite crystalline solid[4]
Melting Point35 - 39 °C[4]
Boiling Point115 - 117 °C @ 20mmHg[4][5]
SynonymsIsocreosol, 5-Methylguaiacol, 2-Methoxy-5-methylphenol[2][3][5]

The presence of the phenolic hydroxyl group makes this compound a potential reducing agent and a substrate or inhibitor for a variety of enzymes, particularly oxidoreductases.

The Epicenter of Interference: Peroxidase-Based Enzymatic Assays

A significant number of enzymatic assays, including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), rely on the activity of horseradish peroxidase (HRP). HRP catalyzes the oxidation of a substrate by hydrogen peroxide, leading to a detectable signal (e.g., colorimetric, chemiluminescent). However, phenolic compounds are known to interfere with these assays.[6][7]

Mechanisms of Interference

The interference of phenolic compounds like this compound in peroxidase-based assays can occur through several mechanisms:

  • Direct Substrate Competition: Phenolic compounds can act as alternative substrates for HRP, competing with the intended chromogenic or chemiluminescent substrate. This leads to a diminished signal and an underestimation of the analyte. The structure of the phenol determines its reactivity, with electron-donating groups often increasing their propensity to be oxidized.[8]

  • Redox Interference: As reducing agents, phenols can directly interact with the reaction intermediates, such as the oxidized form of the substrate or the HRP enzyme itself. This can quench the signal-generating reaction.[6] Flavonoids with o-dihydroxy groups, for instance, are known to cause strong interference.[6]

  • Enzyme Inactivation: At certain concentrations and in the presence of hydrogen peroxide, phenols can lead to the irreversible inactivation of HRP.[9][10] This mechanism-based inactivation reduces the overall catalytic activity available in the assay.

  • Signal Enhancement: Conversely, some phenol derivatives can enhance the light emission in chemiluminescent reactions catalyzed by HRP.[11][12] This can lead to a false-positive signal or an overestimation of the analyte.

The following diagram illustrates the potential points of interference in a typical HRP-based assay.

InterferenceMechanism cluster_Assay HRP-Based Assay Reaction cluster_Interference Interference by this compound HRP HRP Substrate_oxidized Oxidized Substrate (Colored Product) HRP->Substrate_oxidized Catalyzes H2O2 H2O2 H2O2->HRP Substrate_reduced Chromogenic Substrate (Reduced) Substrate_reduced->HRP Analyte Analyte Antibody Antibody Analyte->Antibody Antibody->HRP Conjugated Phenol This compound Phenol->HRP Competition/Inactivation Phenol->Substrate_oxidized Reduction (Quenching) caption Interference points of this compound in HRP assays.

Caption: Interference points of this compound in HRP assays.

Beyond Peroxidases: Broader Enzymatic Interactions

The potential for interference by phenolic compounds is not limited to peroxidase-based systems. Their ability to interact with proteins can lead to non-specific effects on a variety of enzymes.

  • Enzyme Inhibition: Phenolic compounds can act as inhibitors for various enzymes, including those involved in digestion (e.g., α-amylase, trypsin) and metabolic pathways.[13][14] This inhibition can be due to the covalent attachment of the phenolic compound to reactive nucleophilic sites on the enzyme.[13]

  • Alteration of Protein Conformation: The binding of phenols can induce conformational changes in enzymes, leading to altered activity.

  • Non-Specific Binding and Aggregation: At higher concentrations, some compounds can form aggregates that nonspecifically sequester and inhibit enzymes, a common source of assay artifacts.[15]

A Comparative Look: Alternatives and Mitigation Strategies

When faced with potential interference from this compound, researchers have several strategies to consider:

StrategyDescriptionAdvantagesDisadvantages
Alternative Assay Platforms Utilize assay technologies that are not based on peroxidase activity, such as those employing alkaline phosphatase or beta-galactosidase.Eliminates the primary source of interference for HRP-based systems.May require significant redevelopment of protocols and reagents.
Alternative Substrates For some enzymes like tyrosinases, non-phenolic substrates such as aromatic amines can be considered.[16]Can reduce direct competition at the active site.May have lower reaction rates and require optimization.
Sample Pre-treatment Employ methods like solid-phase extraction (SPE) or liquid-liquid extraction to remove the interfering compound from the sample before the assay.Can be highly effective in removing the interferent.May introduce variability, be time-consuming, and potentially remove the analyte of interest.
Assay Buffer Optimization Modify buffer components, such as pH or the inclusion of detergents, to minimize non-specific interactions and aggregation.[15]Relatively simple to implement.May not be sufficient to overcome strong, specific interference.
Use of Inhibitor Scavengers Incorporate agents that can preferentially react with the interfering phenol.Can neutralize the interferent within the assay.Requires careful validation to ensure the scavenger does not interfere with the assay itself.

Experimental Protocols for Validating Your Assay

To ensure the scientific integrity of your results, it is crucial to perform validation experiments to identify and characterize any potential interference.

Protocol 1: Direct Interference Testing in an HRP-Based Assay

This protocol is designed to determine if this compound directly interferes with the signal generation of a standard HRP-based colorimetric assay.

Materials:

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H2O2)

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H2SO4)

  • This compound

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a constant amount of HRP and H2O2 to each well.

  • Add the different concentrations of this compound to the respective wells. Include a control with no phenol.

  • Initiate the reaction by adding the TMB substrate solution to all wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Plot the absorbance against the concentration of this compound to assess the dose-dependent effect on signal generation.

Protocol1_Workflow start Start prep_phenol Prepare serial dilution of This compound start->prep_phenol add_reagents Add HRP and H2O2 to 96-well plate prep_phenol->add_reagents add_phenol Add phenol dilutions to wells add_substrate Add TMB substrate add_phenol->add_substrate incubate Incubate at RT add_substrate->incubate stop_reaction Add stop solution incubate->stop_reaction read_plate Read absorbance stop_reaction->read_plate analyze Analyze data and plot read_plate->analyze end End analyze->end add_reanuts add_reanuts add_reanuts->add_phenol caption Workflow for direct HRP interference testing.

Caption: Workflow for direct HRP interference testing.

Protocol 2: Assessing Cross-Reactivity in a Competitive ELISA

This protocol evaluates whether this compound cross-reacts with the antibody in a competitive ELISA format, which could lead to a false-positive or biased result.

Materials:

  • All components of the specific competitive ELISA kit (coated plate, antibody, analyte-HRP conjugate, substrate, stop solution)

  • This compound

  • Standard analyte for the ELISA kit

  • Assay Buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of both the standard analyte and this compound in the assay buffer.

  • Follow the ELISA kit protocol, but in separate sets of wells, add the dilutions of the standard analyte and the dilutions of this compound.

  • Complete the ELISA procedure (addition of antibody, analyte-HRP conjugate, washing steps, substrate addition, and stopping the reaction).

  • Read the absorbance.

  • Generate a standard curve for the known analyte.

  • Plot the signal generated by this compound on the same graph.

  • Calculate the cross-reactivity as the concentration of the standard analyte that produces a 50% signal inhibition divided by the concentration of this compound that produces the same 50% inhibition, multiplied by 100.

Conclusion and Best Practices

The potential for cross-reactivity and interference by this compound in enzymatic assays, particularly those employing peroxidase, is a critical consideration for researchers. A thorough understanding of the underlying mechanisms and proactive validation are essential for generating reliable and reproducible data.

Key Takeaways for Researchers:

  • Be Aware of the Chemistry: The phenolic structure of this compound is the primary driver of its potential for interference.

  • Scrutinize Peroxidase-Based Assays: These are particularly susceptible to interference from phenolic compounds.

  • Validate, Validate, Validate: Always perform interference and cross-reactivity checks when introducing new compounds into your assay system.

  • Consider Alternatives: If significant interference is observed, explore alternative assay formats or mitigation strategies.

  • Document and Report: Clearly document your validation experiments and any observed interference in your research publications to ensure transparency and reproducibility.

By adhering to these principles, researchers can navigate the complexities of assay interference and maintain the highest standards of scientific integrity in their work.

References

A Senior Scientist's Guide to Phenol Derivatization: A Comparative Analysis for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive analysis of phenols is a recurrent challenge. These aromatic hydroxyl compounds are ubiquitous, from environmental pollutants and industrial chemicals to critical moieties in pharmaceuticals and biological systems. Their inherent polarity, however, often hinders their direct analysis by gas chromatography (GC) and can limit sensitivity in high-performance liquid chromatography (HPLC). Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of robust phenol analysis.

This guide provides an in-depth, comparative study of the most common derivatization agents for phenol analysis. Moving beyond a simple listing of reagents, we will delve into the causality behind experimental choices, provide field-proven insights, and present supporting data to empower you to select the optimal strategy for your analytical needs.

The "Why" of Derivatization: Overcoming Analytical Hurdles

The primary motivations for derivatizing phenols are to:

  • Increase Volatility and Thermal Stability for GC Analysis: The polar hydroxyl group of phenols leads to poor volatility and potential thermal degradation in the hot GC injector and column. Derivatization masks this polar group with a nonpolar functional group, making the resulting derivative more volatile and stable.

  • Enhance Chromatographic Separation: By altering the polarity and volatility of phenols, derivatization can significantly improve peak shape and resolution, separating otherwise co-eluting isomers.

  • Improve Detection Sensitivity: Derivatization can introduce moieties that are highly responsive to specific detectors. For GC, this often means incorporating electron-capturing groups for highly sensitive electron capture detection (ECD). For HPLC, it involves tagging the phenol with a potent chromophore for UV-Vis detection or a fluorophore for fluorescence detection, dramatically lowering limits of detection.

The choice of a derivatization strategy is not a one-size-fits-all decision. It is a nuanced process that depends on the specific phenols of interest, the sample matrix, the analytical instrumentation available, and the desired level of sensitivity. This guide will compare the three main classes of derivatization for GC analysis—silylation, acylation, and alkylation—and explore key reagents for enhancing HPLC detection.

Derivatization for Gas Chromatography (GC)

For GC analysis, the goal is to transform the polar, non-volatile phenol into a volatile and thermally stable derivative. The following sections compare the most prevalent approaches.

Silylation: The Workhorse of Phenol Derivatization

Silylation is arguably the most common derivatization technique for compounds bearing active hydrogens, such as the hydroxyl group of phenols. The reaction involves the replacement of the acidic proton of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.

Mechanism of Silylation: The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent. The efficiency of the reaction is driven by the leaving group's ability to depart and the steric accessibility of the hydroxyl group. The general order of reactivity for silylation is: alcohols > phenols > carboxylic acids > amines > amides.[1]

Common Silylating Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS donor. It reacts rapidly and often more completely than its predecessor, BSA (N,O-bis(trimethylsilyl)acetamide).[2] The by-products of the reaction, trimethylsilyltrifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatogram.

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent TMS donor, often favored in metabolomics.

  • N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms a TBDMS derivative, which is significantly more stable to hydrolysis than the TMS derivative. This increased stability is a major advantage, especially when dealing with complex matrices or when delayed analysis is necessary. However, the larger TBDMS group can lead to longer retention times.[3]

Comparative Performance of Silylating Agents:

A direct comparison between BSTFA and MTBSTFA for the derivatization of various polar compounds, including nitrophenols and methoxyphenols, revealed key differences:[2][3][4]

  • Fragmentation Patterns: MTBSTFA-derivatives typically produce a dominant [M-57]⁺ ion in the mass spectrum, corresponding to the loss of the tert-butyl group, which is highly characteristic and useful for identification. BSTFA-derivatives, on the other hand, often show a more prominent molecular ion [M]⁺.

  • Steric Hindrance: For sterically hindered phenols, BSTFA is often the better choice as the smaller TMS group can access the hydroxyl group more readily. MTBSTFA may yield poor or no derivatization for highly hindered phenols.[2][3]

  • Isomer Separation: MTBSTFA derivatization can enhance the separation of isomeric phenols on semi-polar GC columns.[2][3]

Table 1: Comparison of Common Silylating Agents for Phenol Analysis

FeatureBSTFA (for TMS)MTBSTFA (for TBDMS)
Derivative Stability Moderate, susceptible to hydrolysisHigh, significantly more stable than TMS
Volatility of Derivative HighModerate
Reaction Speed FastGenerally fast, but can be slower for hindered phenols
Mass Spectral Fragmentation Often prominent [M]⁺Characteristic and dominant [M-57]⁺
Suitability for Hindered Phenols GoodCan be limited
Cost Generally lowerGenerally higher

Experimental Protocol: Silylation of Phenols with BSTFA

This protocol provides a general guideline for the silylation of phenols for GC-MS analysis. Optimization may be required for specific analytes and matrices.

Materials:

  • Sample containing phenols (dried extract)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Water will readily react with the silylating reagent, reducing the yield of the desired derivative.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to aid in dissolving the analytes. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS for less reactive or hindered phenols).[5][6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 30-60 minutes.[5][6]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is ready for direct injection into the GC-MS system.

Causality Behind Choices:

  • Anhydrous Conditions: The Si-N bond in BSTFA is highly susceptible to hydrolysis. Any moisture present will consume the reagent and prevent complete derivatization of the phenol.

  • Pyridine as a Catalyst: Pyridine acts as a base to scavenge the proton from the phenolic hydroxyl group, making the phenoxide ion a more potent nucleophile. It also helps to dissolve the sample.

  • TMCS as a Catalyst: For sterically hindered phenols or less reactive hydroxyl groups, a stronger catalyst is needed. TMCS is a more powerful silylating agent and is often added in small amounts (1-10%) to drive the reaction to completion.[1]

  • Heating: While many silylation reactions proceed at room temperature, heating increases the reaction rate and ensures complete derivatization, especially for less reactive phenols.

Diagram: Silylation Workflow

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Dry_Sample Dry Sample Extract Add_Reagents Add Pyridine and BSTFA/MTBSTFA Dry_Sample->Add_Reagents Vortex Vortex Add_Reagents->Vortex Heat Heat (e.g., 70°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool GC_MS Inject into GC-MS Cool->GC_MS

Caption: General workflow for the silylation of phenols for GC-MS analysis.

Acylation: Introducing Electron-Capturing Groups

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, typically a perfluorinated acid anhydride or acyl halide. This process also masks the polar hydroxyl group, increasing volatility. A key advantage of using perfluorinated acylating agents is the introduction of multiple halogen atoms into the derivative. These derivatives are highly responsive to an Electron Capture Detector (ECD), enabling ultra-trace analysis of phenols.

Mechanism of Acylation: The reaction is a nucleophilic acyl substitution where the phenolic oxygen attacks the carbonyl carbon of the acylating agent. The reaction is often catalyzed by a base, which acts as a proton scavenger.

Common Acylating Reagents:

  • Pentafluorobenzoyl Bromide (PFBBr): A widely used reagent that forms pentafluorobenzyl ethers with phenols.[7][8] These derivatives are highly sensitive to ECD.

  • Perfluoroacid Anhydrides (e.g., TFAA, PFPA, HFBA): These reagents form perfluoroacyl esters. A drawback is the formation of acidic by-products that may need to be removed before GC analysis to prevent column damage.

Comparative Performance:

While direct comparative studies are scarce, the choice between PFBBr and perfluoroacid anhydrides often depends on the specific application and detector availability. PFBBr is particularly favored for its high ECD response.

Experimental Protocol: Acylation of Phenols with PFBBr

This protocol is a general guideline for the derivatization of phenols with PFBBr for GC-ECD or GC-MS analysis.

Materials:

  • Sample containing phenols

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate)

  • Base (e.g., sodium hydroxide)

  • Organic solvent (e.g., methylene chloride)

  • Reaction vials

Procedure:

  • Reaction Setup: In a reaction vial, combine the sample (dissolved in an appropriate solvent like methylene chloride), an aqueous solution of a phase-transfer catalyst, and an aqueous base.[7][8]

  • Reagent Addition: Add the PFBBr solution to the two-phase system.

  • Reaction: Shake the mixture vigorously at room temperature for 20-30 minutes. The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with PFBBr occurs.[7]

  • Phase Separation: After the reaction is complete, allow the layers to separate.

  • Analysis: The organic layer containing the PFB derivatives is collected for GC analysis.

Causality Behind Choices:

  • Phase-Transfer Catalysis: This technique is employed when the phenol is in an aqueous phase and the derivatizing agent is in an organic phase. The catalyst pairs with the deprotonated phenol, making it soluble in the organic phase to react with PFBBr.

  • Base: The base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion, which readily reacts with PFBBr.

Diagram: Acylation Workflow (with Phase-Transfer Catalysis)

G cluster_prep Reaction Setup cluster_reaction Derivatization Reaction cluster_analysis Analysis Mix_Phases Combine Aqueous Sample, Organic Solvent, Base, and Phase-Transfer Catalyst Add_PFBBr Add PFBBr Solution Mix_Phases->Add_PFBBr Shake Shake Vigorously Add_PFBBr->Shake Separate_Phases Separate Organic Layer Shake->Separate_Phases GC_Analysis Inject into GC-ECD/MS Separate_Phases->GC_Analysis

Caption: General workflow for the acylation of phenols with PFBBr using phase-transfer catalysis.

Alkylation: A Stable Alternative

Alkylation is another method to derivatize phenols by replacing the acidic proton of the hydroxyl group with an alkyl group, forming a stable ether.

Common Alkylating Reagents:

  • Pentafluorobenzyl Bromide (PFBBr): As discussed under acylation, PFBBr is also an alkylating agent, forming PFB ethers.

  • Diazomethane: A classic methylating agent. However, it is highly toxic and explosive, limiting its use in modern laboratories.

Due to the stability of the resulting ether linkage, alkylation can be a robust derivatization method. However, the reagents can be hazardous, and reaction conditions may need careful optimization.

Derivatization for High-Performance Liquid Chromatography (HPLC)

In HPLC, derivatization is primarily employed to enhance the detectability of phenols, especially when analyzing trace levels. This is achieved by introducing a strongly UV-absorbing or fluorescent tag to the phenol molecule.

Dansyl Chloride: The Gold Standard for Fluorescence Labeling

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly popular reagent for derivatizing primary and secondary amines, as well as phenols. It reacts with the phenolic hydroxyl group to form a highly fluorescent dansyl derivative.

Mechanism of Dansylation: The reaction is a nucleophilic substitution where the phenoxide ion attacks the sulfonyl chloride group of dansyl chloride. The reaction is typically carried out under basic conditions (pH 9-10).

Advantages of Dansyl Chloride:

  • High Sensitivity: Dansyl derivatives exhibit strong fluorescence, allowing for detection at picomole to femtomole levels.[9]

  • Improved Chromatography: The dansyl group is hydrophobic, which can improve the retention of polar phenols on reversed-phase HPLC columns.

Experimental Protocol: Dansylation of Phenols for HPLC-Fluorescence Detection

This protocol provides a general procedure for the derivatization of phenols with dansyl chloride.

Materials:

  • Sample containing phenols

  • Dansyl chloride solution (e.g., 1-2 mg/mL in acetone or acetonitrile)

  • Buffer solution (e.g., sodium bicarbonate/carbonate buffer, pH ~10)

  • Reaction vials

  • Water bath or heating block

Procedure:

  • Reaction Setup: In a reaction vial, mix the sample with the basic buffer solution.

  • Reagent Addition: Add an excess of the dansyl chloride solution to the vial.

  • Reaction: Incubate the mixture at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes).

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a primary or secondary amine solution (e.g., proline or methylamine) to consume the excess dansyl chloride.

  • Analysis: The reaction mixture can be directly injected into the HPLC system or after a simple cleanup step.

Causality Behind Choices:

  • Basic pH: A basic pH is crucial to deprotonate the phenolic hydroxyl group, forming the reactive phenoxide ion.

  • Excess Reagent: Using an excess of dansyl chloride ensures the reaction goes to completion.

  • Heating: Heating accelerates the derivatization reaction.

Diagram: Dansylation Workflow for HPLC Analysis

G cluster_prep Reaction Setup cluster_reaction Derivatization Reaction cluster_analysis Analysis Mix_Sample_Buffer Mix Sample with Basic Buffer Add_Dansyl_Cl Add Dansyl Chloride Solution Mix_Sample_Buffer->Add_Dansyl_Cl Incubate Incubate (e.g., 60°C) Add_Dansyl_Cl->Incubate Quench Quench Reaction (Optional) Incubate->Quench HPLC_Analysis Inject into HPLC-FLD Quench->HPLC_Analysis

Caption: General workflow for the dansylation of phenols for HPLC-fluorescence analysis.

Other Reagents for HPLC Derivatization

Several other reagents are available for derivatizing phenols for HPLC analysis with UV or fluorescence detection.

  • 4-Nitrobenzoyl Chloride (NBD-Cl): Reacts with phenols to form UV-absorbing derivatives.

  • 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl): A fluorescent labeling reagent for phenols.

  • 2-(9-carbazole)-ethyl-chloroformate (CEOC): Another fluorescent tagging reagent.

The choice among these reagents will depend on the required sensitivity, the available detection capabilities, and the specific characteristics of the phenols being analyzed.

Summary and Recommendations

The selection of a derivatization agent for phenol analysis is a critical decision that significantly impacts the quality and sensitivity of the results.

Table 2: Overall Comparison of Derivatization Strategies for Phenol Analysis

StrategyPrimary ApplicationKey AdvantagesKey DisadvantagesRecommended For
Silylation (BSTFA, MTBSTFA) GC-MSVersatile, effective for a wide range of phenols, good chromatographic properties.Derivatives can be moisture-sensitive (especially TMS), reagents are sensitive to water.General-purpose GC-MS analysis of phenols. MTBSTFA is preferred for enhanced stability.
Acylation (PFBBr) GC-ECD, GC-MSProduces highly ECD-sensitive derivatives for ultra-trace analysis.Reagents can be harsh, may require phase-transfer catalysis.Environmental and toxicological studies requiring very low detection limits.
Alkylation (PFBBr) GC-ECD, GC-MSForms very stable derivatives.Reagents can be hazardous (e.g., diazomethane).Applications where high stability of the derivative is paramount.
Dansylation HPLC-FLDExcellent sensitivity with fluorescence detection, improves chromatographic retention.Reaction conditions need optimization, reagent can also react with amines.Trace analysis of phenols in biological and environmental samples.
UV-Tagging (e.g., NBD-Cl) HPLC-UVSimple, effective for enhancing UV detection.Lower sensitivity compared to fluorescence labeling.Routine analysis of phenols when fluorescence detection is not available or required.

Final Recommendations:

  • For routine GC-MS analysis of a broad range of phenols: Silylation with BSTFA is a robust and reliable choice. For applications requiring higher derivative stability, MTBSTFA is the preferred reagent.

  • For ultra-trace analysis of phenols by GC: Acylation/alkylation with PFBBr coupled with ECD is the method of choice for achieving the lowest possible detection limits.

  • For sensitive HPLC analysis of phenols: Derivatization with dansyl chloride followed by fluorescence detection offers excellent sensitivity and is a well-established method.

By understanding the underlying chemistry and the comparative performance of these derivatization agents, researchers can confidently select and implement the most appropriate strategy to achieve accurate, sensitive, and reliable results in their phenol analysis.

References

A Head-to-Head Comparison of HPLC and GC-MS for the Analysis of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the precise and accurate quantification of specific compounds is paramount for researchers, scientists, and professionals in drug development. 5-Methoxy-2-methylphenol, a substituted phenol with applications in various chemical syntheses, presents an interesting case for analytical method selection. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is not merely a matter of preference but a critical decision dictated by the compound's physicochemical properties and the analytical objectives. This guide provides an in-depth, head-to-head comparison of these two powerful techniques for the analysis of this compound, supported by experimental insights and established principles.

The Analyte: Understanding this compound

Before delving into the analytical methodologies, it is crucial to understand the key characteristics of this compound. With a molecular weight of 138.17 g/mol , a melting point between 32-39 °C, and a boiling point of 224-226 °C, it is classified as a semi-volatile organic compound.[1][2] Its structure, featuring a polar phenolic hydroxyl group and a less polar methoxy group, imparts a moderate polarity. This duality in its nature is what makes both HPLC and GC-MS viable analytical options. The phenolic hydroxyl group allows for strong UV absorbance, a key property for HPLC detection, while its volatility is sufficient for analysis by gas chromatography.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Polar Compounds

HPLC is a cornerstone technique for the separation and analysis of non-volatile and thermally labile compounds.[3] For phenolic compounds, reversed-phase HPLC is the most common and effective approach.[4][5]

The Rationale Behind HPLC for this compound Analysis

The presence of the polar phenolic hydroxyl group in this compound makes it an ideal candidate for reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is driven by the partitioning of the analyte between the stationary and mobile phases. The moderate polarity of this compound allows for good retention and separation from other components in a mixture. Furthermore, the aromatic ring in its structure provides strong chromophores, making it readily detectable by UV-Vis detectors, a standard component of most HPLC systems.[4]

Experimental Protocol: HPLC-UV Analysis of this compound

Objective: To develop a robust HPLC-UV method for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile. From this stock, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid or formic acid) is often effective for separating phenolic compounds. A typical starting point could be 40% acetonitrile, increasing to 80% over 10 minutes.[4][6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength of approximately 278 nm, which is a common wavelength for phenolic compounds.[7]

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity.[3]

The Rationale Behind GC-MS for this compound Analysis

Given its boiling point and thermal stability, this compound is amenable to GC analysis. The key consideration for analyzing polar compounds like phenols by GC is the potential for peak tailing due to the interaction of the hydroxyl group with active sites in the GC system. To mitigate this, derivatization is often employed.[8][9] Silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[9] This process increases the volatility and reduces the polarity of the analyte, resulting in improved chromatographic peak shape and sensitivity. The mass spectrometer provides definitive identification based on the mass spectrum of the analyte and its fragments.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To develop a sensitive and specific GC-MS method for the quantification of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

Reagents and Standards:

  • This compound reference standard

  • A suitable solvent (e.g., pyridine, acetonitrile)

  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For derivatization, evaporate a known amount of the standard or sample extract to dryness under a gentle stream of nitrogen.

    • Add the silylating agent and solvent (e.g., 100 µL BSTFA + 1% TMCS in 50 µL pyridine), cap the vial, and heat at 70°C for 30 minutes.[9]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-15 °C/min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis for higher sensitivity.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using the peak area of a characteristic ion against a calibration curve.

Visualizing the Workflows

Analytical_Workflows cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample/Standard in Solution hplc_filter Filter (0.45 µm) hplc_start->hplc_filter hplc_inject HPLC Injection hplc_filter->hplc_inject hplc_sep C18 Column Separation hplc_inject->hplc_sep hplc_detect UV/DAD Detection hplc_sep->hplc_detect hplc_end Chromatogram & Quantification hplc_detect->hplc_end gcms_start Sample/Standard gcms_deriv Derivatization (Silylation) gcms_start->gcms_deriv gcms_inject GC Injection gcms_deriv->gcms_inject gcms_sep Capillary Column Separation gcms_inject->gcms_sep gcms_ion Electron Ionization gcms_sep->gcms_ion gcms_mass Mass Analysis (MS) gcms_ion->gcms_mass gcms_end Mass Spectrum & Quantification gcms_mass->gcms_end

Caption: Comparative workflows for HPLC and GC-MS analysis.

Head-to-Head Performance Comparison

FeatureHPLC-UVGC-MS
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[3]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and polarity.[3]
Sample Volatility Not required; suitable for non-volatile and thermally labile compounds.Required; suitable for volatile and semi-volatile compounds.
Derivatization Generally not required for this compound.Often recommended (silylation) to improve peak shape and thermal stability.[8][9]
Selectivity & Identification Based on retention time and UV spectrum. Co-elution can be an issue.Based on retention time and mass spectrum, providing a higher degree of confidence in identification.
Sensitivity Good, typically in the low µg/mL to ng/mL range.Excellent, especially in SIM or MRM mode, often reaching low ng/mL to pg/mL levels.[10]
Speed of Analysis Run times are typically in the range of 10-30 minutes.Run times can be similar, but sample preparation (derivatization) adds extra time.
Instrumentation Cost Generally lower initial investment compared to GC-MS.Higher initial investment.
Robustness & Ease of Use Considered robust and relatively easy to operate.Can be more complex to operate and maintain, especially the vacuum system and ion source.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound, with the optimal choice depending on the specific analytical goals.

Choose HPLC-UV when:

  • You require a robust, straightforward, and cost-effective method for routine quantitative analysis.

  • The sample matrix is relatively clean, and high sensitivity is not the primary concern.

  • You want to avoid the extra step of derivatization.

Choose GC-MS when:

  • You need definitive identification of the analyte, especially in complex matrices.

  • High sensitivity is required for trace-level analysis.

  • You are analyzing a range of volatile and semi-volatile compounds in the same sample.

In a drug development or research setting where both quantification and unambiguous identification are critical, GC-MS would be the superior choice due to the high confidence provided by mass spectral data. However, for quality control applications where the identity of the analyte is known and routine quantification is the main objective, HPLC-UV offers a more practical and economical solution. Ultimately, the decision rests on a careful evaluation of the analytical requirements, available resources, and the nature of the samples being analyzed.

References

A Senior Application Scientist's Guide to the Purity Evaluation of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of chemical compounds is paramount. The purity of a substance is not a mere metric; it is a critical determinant of its biological activity, toxicity, and overall suitability for its intended application. This guide provides an in-depth, technical framework for evaluating the purity of 5-Methoxy-2-methylphenol, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to present a robust, self-validating analytical strategy, moving beyond a simple recitation of protocols to explain the scientific rationale behind our methodological choices.

The Analytical Imperative: Why Purity Matters for this compound

This compound (CAS No. 20734-74-1)[1], also known as 3-Methoxy-6-methylphenol[2], is a substituted phenolic compound. Its molecular structure, featuring a hydroxyl and a methoxy group on a toluene backbone, makes it susceptible to various chemical transformations, both intended and unintended. The presence of impurities, which can include isomers, unreacted starting materials, byproducts of synthesis, or degradation products, can have profound consequences:

  • Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to misleading results in biological assays.

  • Compromised Chemical Reactions: In multi-step syntheses, impurities can interfere with subsequent reactions, reducing yields and introducing new, unwanted byproducts.

  • Regulatory Hurdles: For compounds intended for pharmaceutical use, stringent purity requirements are mandated by regulatory agencies to ensure safety and efficacy.

This guide, therefore, emphasizes a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive purity profile.

The Challenge of the Missing Benchmark: Navigating a World Without a Certified Reference Standard

A significant challenge in the purity assessment of many research compounds, including this compound, is the frequent unavailability of a certified reference standard. A certified reference standard is a highly characterized material of known purity that serves as a benchmark for comparison. In its absence, traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically rely on such standards for accurate quantification, are limited to providing relative purity (i.e., area percent).

To overcome this limitation, this guide champions the use of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as the primary technique for determining absolute purity. qNMR is a powerful tool that does not require a reference standard of the analyte itself, making it invaluable in the research and development setting[3][4].

The Three Pillars of Purity Assessment: An Orthogonal Approach

A robust purity evaluation should not rely on a single analytical technique. Instead, we employ an orthogonal approach, using methods that rely on different physicochemical principles to provide a more complete picture. Our strategy for this compound is built on three pillars:

  • Absolute Purity Determination by Quantitative ¹H NMR (qNMR): To determine the absolute purity (as a weight percentage) of the main component.

  • Impurity Profiling by High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.

  • Volatile Impurity and Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile and semi-volatile impurities.

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_start cluster_analysis Analytical Techniques cluster_result start This compound Sample qNMR qNMR Analysis (Absolute Purity) start->qNMR Primary Method HPLC HPLC Analysis (Impurity Profile) start->HPLC Orthogonal Method GCMS GC-MS Analysis (Volatile Impurities) start->GCMS Orthogonal Method end Comprehensive Purity Report qNMR->end Absolute Purity (w/w %) HPLC->end Relative Purity (Area %) Impurity Identification GCMS->end Residual Solvents Volatile Impurities

Caption: Workflow for the comprehensive purity assessment of this compound.

Pillar 1: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

The Rationale: qNMR leverages the principle that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, we can accurately determine the absolute purity of the sample without needing a reference standard of this compound itself[4][5][6].

Experimental Protocol: Quantitative ¹H NMR

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and matching.

Materials:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material, >99.5% purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5-8 mg of the maleic acid internal standard into the same vial. The mass ratio should be chosen to give comparable signal intensities for the analyte and the standard.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30 seconds is generally a good starting point.

    • Use a 90° pulse angle.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for this compound (e.g., the methoxy protons) and a signal for the internal standard (the two olefinic protons of maleic acid).

    • Calculate the purity using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight (this compound: 138.16 g/mol [1][7]; Maleic acid: 116.07 g/mol )

    • m = mass

    • P = Purity of the internal standard

Data Presentation: Expected qNMR Results
ParameterThis compoundMaleic Acid (IS)
Mass (mg) e.g., 12.54e.g., 6.28
Molecular Weight ( g/mol ) 138.16116.07
¹H NMR Signal (ppm) e.g., ~3.7 (s, OCH₃)~6.3 (s, CH=CH)
Number of Protons (N) 32
Integral (I) Measured ValueMeasured Value
Purity (P_IS) ->99.5%
Calculated Purity (w/w %) Result -

Pillar 2: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

The Rationale: HPLC is a powerful technique for separating non-volatile impurities based on their differential partitioning between a stationary and a mobile phase[8]. For phenolic compounds, reversed-phase HPLC is the method of choice. While we cannot determine absolute purity without a certified reference standard, HPLC provides crucial information on the number of impurities and their relative abundance (as area percent). This is particularly useful for detecting isomers, which can be challenging to differentiate by other techniques.

Experimental Protocol: HPLC Method for Impurity Profiling

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase.

    • Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (phenols typically have a UV absorbance maximum around this wavelength)

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • The purity is reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The DAD can be used to assess peak purity and to obtain UV spectra of the impurities, which can aid in their tentative identification.

Data Presentation: Expected HPLC Results
Peak No.Retention Time (min)AreaArea %Peak Purity
1e.g., 4.5e.g., 15,000e.g., 0.5Pass
2e.g., 8.2 (Main Peak)e.g., 2,970,000e.g., 99.0Pass
3e.g., 9.1e.g., 15,000e.g., 0.5Pass
Total 3,000,000 100.0

Pillar 3: Volatile Impurity and Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. It separates components based on their boiling points and provides mass spectral data for their identification. This technique is essential for detecting residual solvents from the synthesis and purification process, as well as any volatile byproducts. Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC-MS system with an Electron Ionization (EI) source.

  • A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Materials:

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the this compound sample at approximately 1 mg/mL in dichloromethane.

  • Derivatization:

    • To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: EI at 70 eV

    • Mass Range: m/z 40-500

  • Data Analysis:

    • Identify the main peak corresponding to the silylated derivative of this compound.

    • Identify any residual solvents or other volatile impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantification of residual solvents can be performed using an external standard of the identified solvent.

Data Presentation: Expected GC-MS Results
Retention Time (min)Compound IdentificationMatch Factor
e.g., 3.1Dichloromethane (solvent)>95%
e.g., 15.6This compound-TMS derivative>95%
e.g., 16.2Isomeric Impurity-TMS derivative>90%

Method Validation: The Cornerstone of Trustworthiness

Every protocol described herein must be part of a self-validating system. While a full method validation according to ICH guidelines is beyond the scope of this guide, key parameters should be assessed to ensure the reliability of the data.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of impurities in HPLC and GC-MS and the resolution of signals in qNMR.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be established for HPLC and GC-MS methods by analyzing a series of dilutions of the sample.

  • Precision: The closeness of agreement between a series of measurements. This is assessed by performing replicate injections and sample preparations.

  • Accuracy: The closeness of the test results to the true value. For qNMR, accuracy is established through the use of a certified internal standard. For HPLC and GC-MS, it can be assessed through recovery studies if a pure reference material becomes available.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.

Conclusion: A Comprehensive and Defensible Purity Assessment

The evaluation of a chemical's purity is a multifaceted endeavor that requires a thoughtful and scientifically sound approach. By employing an orthogonal strategy centered on the absolute quantification capabilities of qNMR and complemented by the powerful separation techniques of HPLC and GC-MS, researchers can build a comprehensive and defensible purity profile for this compound. This rigorous approach not only ensures the quality and reliability of research findings but also provides a solid foundation for further development and regulatory submission.

References

A Comparative Analysis of Radical Scavenging Activity: 5-Methoxy-2-methylphenol vs. BHA and BHT

Author: BenchChem Technical Support Team. Date: January 2026

I have enough information to create a comprehensive guide based on the available literature. I will now proceed to synthesize the information and generate the response.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antioxidant research, the quest for potent radical scavengers is paramount for mitigating oxidative stress implicated in a myriad of pathological conditions. This guide offers an in-depth comparison of the radical scavenging activity of 5-Methoxy-2-methylphenol, a naturally occurring phenolic compound, against two widely used synthetic antioxidants, Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT). By examining their mechanisms of action, structure-activity relationships, and available experimental data, this document aims to provide a comprehensive resource for professionals in drug development and related scientific fields.

Introduction to Phenolic Antioxidants and Radical Scavenging

Phenolic compounds are a cornerstone of antioxidant science, renowned for their ability to neutralize deleterious free radicals. Their primary mechanism of action involves the donation of a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby terminating the oxidative chain reaction.[1] The efficacy of a phenolic antioxidant is intrinsically linked to its chemical structure, particularly the substituents on the aromatic ring which influence the stability of the resulting phenoxyl radical.

The Contenders: A Structural Overview

This compound (Creosol): A key component of creosote, this methoxyphenolic compound is found in various plant sources and wood smoke. Its structure features a hydroxyl group, a methoxy group, and a methyl group attached to a benzene ring.

Butylated Hydroxyanisole (BHA): A synthetic antioxidant widely used as a food preservative, BHA is a mixture of two isomers: 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[2] Its defining structural feature is a bulky tert-butyl group and a methoxy group.

Butylated Hydroxytoluene (BHT): Another prominent synthetic antioxidant, BHT is characterized by two bulky tert-butyl groups flanking a hydroxyl group on a toluene backbone.[3]

Mechanism of Radical Scavenging: A Comparative Look

The radical scavenging activity of these phenolic compounds is primarily attributed to the hydrogen-donating capacity of their hydroxyl group. Upon donating a hydrogen atom to a free radical (R•), the antioxidant itself becomes a phenoxyl radical (ArO•). The stability of this newly formed radical is crucial in preventing it from initiating new radical chains.

  • This compound: The presence of both an electron-donating methoxy group and a methyl group is expected to stabilize the phenoxyl radical through resonance and hyperconjugation. The position of these groups relative to the hydroxyl group plays a significant role in this stabilization.

  • BHA: The bulky tert-butyl group provides steric hindrance, which shields the radical center on the oxygen atom, preventing it from participating in further reactions.[2] The methoxy group also contributes to radical stabilization through resonance.

  • BHT: Similar to BHA, the two tert-butyl groups in BHT provide significant steric hindrance, greatly enhancing the stability of the phenoxyl radical.[3]

The general mechanism can be visualized as follows:

G cluster_0 Radical Scavenging by Phenolic Antioxidants Phenol Ar-OH (Phenolic Antioxidant) PhenoxylRadical Ar-O• (Stabilized Phenoxyl Radical) Phenol->PhenoxylRadical H• donation Radical R• (Free Radical) Neutralized RH (Neutralized Molecule) Radical->Neutralized H• acceptance

Caption: General mechanism of radical scavenging by phenolic antioxidants.

Comparative Analysis of Radical Scavenging Activity: Experimental Insights

Direct, side-by-side experimental data comparing the radical scavenging activity of this compound with BHA and BHT under identical conditions is limited in publicly available literature. However, by examining data from various studies and considering structure-activity relationships, we can draw informed comparisons. The most common assays for evaluating radical scavenging activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals; a lower IC50 value indicates higher antioxidant activity.[4][5]

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound Data not availableData not available
BHA 3.5 - 5.2~2.1[6]
BHT 11 - 20~3.2[6]
2-Methoxy-4-methylphenol*~150 µM**Data not available

*Isomer of this compound Note: IC50 values can vary significantly depending on the specific experimental conditions (solvent, reaction time, etc.). The values presented here are for comparative illustration.

While specific IC50 values for this compound are not readily found, a study on a range of 2-methoxyphenols provides an IC50 value for its isomer, 2-methoxy-4-methylphenol, in a DPPH assay. The reported IC50 value for this isomer suggests a moderate radical scavenging activity.

Studies comparing BHA and BHT consistently show that BHA exhibits stronger radical scavenging activity than BHT in various assays.[6] This is often attributed to the electronic effects of the methoxy group in BHA, which enhances its hydrogen-donating ability compared to the methyl group in BHT.

Structure-Activity Relationship: The Decisive Factor

The antioxidant activity of phenolic compounds is profoundly influenced by their molecular structure. Key determinants include:

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity.

  • Electron-Donating Substituents: Groups like methoxy (-OCH3) and methyl (-CH3) enhance antioxidant activity by stabilizing the phenoxyl radical.[1][2] The position of these groups is critical; ortho and para positions to the hydroxyl group are generally more effective.

  • Steric Hindrance: Bulky groups near the hydroxyl group, such as the tert-butyl groups in BHA and BHT, can increase the stability of the phenoxyl radical, thereby enhancing antioxidant activity.[7]

Based on these principles, the methoxy and methyl groups in this compound are expected to contribute positively to its radical scavenging potential. However, the lack of bulky steric hindrance, as seen in BHA and BHT, might result in a less stabilized phenoxyl radical, potentially leading to lower overall activity compared to these synthetic counterparts.

Experimental Protocols for Assessing Radical Scavenging Activity

To facilitate further research and direct comparative studies, detailed protocols for the two most common radical scavenging assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.

Experimental Workflow:

G cluster_1 DPPH Assay Workflow Prep Prepare DPPH Solution (e.g., 0.1 mM in methanol) Mix Mix DPPH and Antioxidant Solutions Prep->Mix SamplePrep Prepare Antioxidant Solutions (various concentrations) SamplePrep->Mix Incubate Incubate in the dark (e.g., 30 min at room temp) Mix->Incubate Measure Measure Absorbance (at ~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Prepare stock solutions of this compound, BHA, and BHT in a suitable solvent (e.g., methanol). From these stock solutions, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume (e.g., 100 µL) of each concentration of the test sample.

    • Add a larger volume (e.g., 100 µL) of the DPPH solution to each well.

    • Include a control containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader or a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 Plot the percentage of inhibition against the concentration of the antioxidant to determine the IC50 value.

ABTS Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of this radical by an antioxidant leads to a decolorization of the solution.

Experimental Workflow:

G cluster_2 ABTS Assay Workflow Generate Generate ABTS•+ (ABTS + Potassium Persulfate) Dilute Dilute ABTS•+ Solution to working concentration Generate->Dilute Mix Mix ABTS•+ and Antioxidant Solutions Dilute->Mix SamplePrep Prepare Antioxidant Solutions (various concentrations) SamplePrep->Mix Incubate Incubate (e.g., 6 min at room temp) Mix->Incubate Measure Measure Absorbance (at ~734 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

Step-by-Step Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of this compound, BHA, and BHT as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each concentration of the test sample to a microplate well.

    • Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ working solution to each well.

    • Include a control containing the solvent and the ABTS•+ solution.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at approximately 734 nm.

  • Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay and determine the IC50 value.

Conclusion and Future Directions

Based on structure-activity relationships, this compound is predicted to possess antioxidant properties due to its electron-donating methoxy and methyl substituents. However, the lack of significant steric hindrance suggests that its activity may be less potent than that of BHA and BHT.

To definitively establish the comparative efficacy of this compound, direct experimental evaluation against BHA and BHT using standardized assays such as DPPH and ABTS is imperative. Such studies would provide the quantitative data necessary to fully assess its potential as a natural alternative to synthetic antioxidants in various applications, including pharmaceuticals and food preservation.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Methoxy-2-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 5-Methoxy-2-methylphenol (CAS 20734-74-1), ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Risks: Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards[1]:

  • Harmful if swallowed: Acute toxicity, oral (Category 4).

  • Causes skin irritation: Skin corrosion/irritation (Category 2).

  • Causes serious eye irritation: Serious eye damage/eye irritation (Category 2A).

  • May cause respiratory irritation: Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).

Given these hazards, adherence to proper personal protective equipment (PPE) protocols is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, all personnel must be equipped with the following PPE:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles, preventing serious irritation.
Skin and Body Protection Laboratory coatTo protect skin and clothing from accidental contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To avoid inhalation of the compound, which can cause respiratory tract irritation.

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound must be treated with the same level of care as its handling. Improper disposal can lead to environmental contamination and potential harm to public health.

Waste Categorization and Segregation

All waste containing this compound, including contaminated labware and PPE, must be classified and segregated as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound waste.

cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Disposal Pathway A This compound Waste Generated B Solid Waste (e.g., contaminated gloves, wipes, solid chemical) A->B C Liquid Waste (e.g., solutions containing the chemical) A->C D Collect in a designated, labeled, and sealed hazardous waste container for solids. B->D E Collect in a designated, labeled, and sealed hazardous waste container for liquids. C->E F Arrange for pickup by certified hazardous waste disposal service. D->F E->F

Caption: Disposal workflow for this compound waste.

Detailed Disposal Protocols

For Solid Waste:
  • Collection: Place all solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) into a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect the waste.

For Liquid Waste:
  • Collection: Collect all liquid waste containing this compound in a designated, leak-proof, and compatible container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration. Also, list all other components of the solution.

  • Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area, preferably within secondary containment.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for pickup and disposal.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your institution's EHS or emergency response team.

    • Prevent entry to the area until it has been deemed safe by trained personnel.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these procedures, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being.

References

A Senior Scientist's Guide to Handling 5-Methoxy-2-methylphenol: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, our work with novel chemical entities demands a safety-first mindset, where every operational step is underpinned by a thorough understanding of the material's potential hazards. This guide provides essential, field-proven safety and logistical protocols for handling 5-Methoxy-2-methylphenol (CAS No. 20734-74-1). The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

Hazard Assessment: Understanding the 'Why' Behind the Protocol

Effective personal protective equipment (PPE) selection and handling procedures are not arbitrary; they are a direct response to a chemical's specific toxicological profile. This compound is classified with several key hazards that dictate our safety strategy.[1] The foundational step in safe handling is to internalize the risks this compound presents.

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

Hazard Class GHS Hazard Statement Implication for Handling
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedStrict prohibition of eating, drinking, or smoking in the lab. Requires immediate medical attention if ingested.
Skin Irritation (Category 2)H315: Causes skin irritationMandates the use of chemical-resistant gloves and protective clothing to prevent direct contact.
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationRequires mandatory use of chemical splash goggles to protect against splashes and aerosols.
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationNecessitates the use of engineering controls like a chemical fume hood to prevent inhalation of dust or vapors.

These classifications are the causal basis for every recommendation that follows. Understanding them transforms a checklist of procedures into a dynamic and intelligent safety culture.

The Core Ensemble: Required Personal Protective Equipment (PPE)

The selection of PPE is a critical control measure. For this compound, a multi-layered approach is necessary to address all routes of potential exposure.

A. Eye and Face Protection Due to its classification as a serious eye irritant (H319), eye protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound.[2] Safety glasses with side shields are insufficient as they do not provide a seal against splashes.

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn in addition to chemical splash goggles.[2][3]

B. Hand Protection To prevent skin irritation (H315), selecting the correct gloves is crucial.[1] Phenolic compounds can be aggressive towards certain materials.

  • Glove Type: While disposable nitrile gloves offer protection against incidental contact, they may not be suitable for prolonged exposure.[2][4] For direct handling or in situations with a high likelihood of contact, heavier-duty gloves such as neoprene or butyl rubber are recommended.[3][4][5]

  • Best Practice: Always consult the glove manufacturer's chemical resistance guide to verify compatibility with this compound or similar phenolic compounds.[2]

  • Protocol: Use a double-gloving technique (e.g., two pairs of nitrile gloves or a nitrile base with a neoprene outer glove) for added protection.[4] Gloves must be inspected for tears or pinholes before each use and changed immediately if contact with the chemical is suspected.[2]

C. Body Protection Protective clothing shields the skin from accidental contact.

  • Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory.[2][4]

  • Apron: For procedures involving quantities greater than a few grams or with a high splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[4][5]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are required in any area where this chemical is handled.[2][4][6] Fabrics such as polyester and acrylic should be avoided.[2]

D. Respiratory Protection The potential for respiratory irritation (H335) makes robust engineering controls the primary line of defense.[1]

  • Primary Control: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[4][7][8] This minimizes the concentration of airborne particulates or vapors.

  • Secondary Control: If engineering controls are not feasible or during a large spill cleanup where airborne concentrations may exceed exposure limits, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is typically appropriate, but a formal risk assessment should determine the exact type.[2][9]

Operational Protocol: A Step-by-Step Workflow

A self-validating safety system integrates hazard awareness and PPE use into a seamless operational workflow. The following protocol outlines the key stages for safely handling this compound.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A Review SDS & Protocol B Verify Fume Hood Operation A->B C Assemble All Materials B->C D Don Required PPE C->D E Weigh/Transfer Chemical (Inside Fume Hood) D->E Enter Hood F Perform Experiment G Decontaminate Glassware & Surfaces F->G Complete Work H Segregate Hazardous Waste G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Caption: Safe Handling Workflow for this compound.

Experimental Protocol Steps:

  • Pre-Operation Checks:

    • Thoroughly review the Safety Data Sheet (SDS) and the experimental protocol.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Verify that an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel distance.[4][8]

    • Don all required PPE as specified in Section 2.

  • Handling the Chemical:

    • Conduct all manipulations, including weighing and transfers, inside the chemical fume hood to contain any dust or vapors.[4][7]

    • Use the smallest quantity of the chemical necessary for the experiment.[3]

    • Keep the container tightly closed when not in use.[3][10]

  • Decontamination and Disposal:

    • After completing the work, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.[3]

    • All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, must be disposed of as hazardous chemical waste.[3][10]

    • Consult your institution's Environmental Health & Safety (EHS) office for specific disposal guidelines, ensuring compliance with all local, state, and federal regulations.[10]

    • Remove PPE carefully to avoid cross-contamination. Remove gloves last, turning them inside-out as you remove them.

    • Wash hands thoroughly with soap and water after removing all PPE.[10]

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][10] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

  • Small Spill: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand.[10] Scoop the material into a labeled, sealable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spill: Evacuate the immediate area. Alert others and contact your institution's EHS emergency line. Do not attempt to clean it up unless you are trained and equipped to do so.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe and controlled laboratory environment that fosters innovation while prioritizing personal and environmental health.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-methylphenol
Reactant of Route 2
5-Methoxy-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.